molecular formula C9H19NO4 B11998797 2-(2-Butoxyethoxy)ethyl carbamate CAS No. 60653-87-4

2-(2-Butoxyethoxy)ethyl carbamate

Cat. No.: B11998797
CAS No.: 60653-87-4
M. Wt: 205.25 g/mol
InChI Key: SJHGNMOFSPEYET-UHFFFAOYSA-N
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Description

2-(2-Butoxyethoxy)ethyl carbamate is a chemical compound of significant interest in specialized organic synthesis and chemical research. This molecule features a carbamate group, which is known for its stability and utility as a protecting group for amines, preventing unwanted reactions during multi-step synthetic processes . The structure also incorporates a butoxyethoxyethoxy side chain, a polyethylene glycol (PEG)-like linker that can impart favorable properties such as improved solubility and altered pharmacokinetics . Carbamate functional groups are widely utilized in medicinal chemistry and drug discovery due to their proteolytic stability and ability to mimic peptide bonds, often leading to enhanced biological activity and metabolic stability of parent molecules . Researchers may explore this compound as a building block or a key intermediate in the development of novel pharmaceutical agents, polymers, or functional materials. The presence of the carbamate linkage and the ether-containing chain makes it a versatile candidate for constructing more complex molecular architectures. This product is intended for laboratory research purposes only. It is strictly for use in controlled settings by qualified professionals. 2-(2-Butoxyethoxy)ethyl carbamate is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

60653-87-4

Molecular Formula

C9H19NO4

Molecular Weight

205.25 g/mol

IUPAC Name

2-(2-butoxyethoxy)ethyl carbamate

InChI

InChI=1S/C9H19NO4/c1-2-3-4-12-5-6-13-7-8-14-9(10)11/h2-8H2,1H3,(H2,10,11)

InChI Key

SJHGNMOFSPEYET-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCOC(=O)N

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 2-(2-Butoxyethoxy)ethyl Carbamate (CAS 60653-87-4)

[1][2][3][4]

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and CMC Professionals Status: Research Chemical / Building Block

Executive Summary

2-(2-Butoxyethoxy)ethyl carbamate (CAS 60653-87-4) is a specialized organic carbamate derived from diethylene glycol monobutyl ether (DEGBE). While not currently a marketed pharmaceutical therapeutic, it serves as a critical chemical intermediate and structural reference standard in drug development. Its structure combines a lipophilic butyl ether tail with a polar carbamate head, bridged by a polyethylene glycol linker. This amphiphilic architecture makes it a valuable scaffold for investigating carbamate-based prodrug delivery systems and for profiling impurities in glycol ether-based pharmaceutical formulations.

This guide provides a rigorous technical analysis of its physicochemical properties, synthesis methodologies, and predicted biological behavior, designed to support researchers in synthesis and analytical characterization.

Chemical Identity & Physicochemical Properties

The compound is characterized by a flexible ether backbone capped with a carbamate moiety. This structure imparts specific solubility and stability profiles distinct from simple alkyl carbamates (like urethane).

Table 1: Physicochemical Data Profile
PropertyValueNote/Context
Chemical Name 2-(2-Butoxyethoxy)ethyl carbamateSystematic IUPAC
CAS Number 60653-87-4Unique Identifier
Molecular Formula C₉H₁₉NO₄
Molecular Weight 205.25 g/mol Monoisotopic
Physical State Viscous Liquid / Low-melting SolidPredicted based on DEGBE analogs
Solubility Soluble in DMSO, Methanol, Ethanol, DCMAmphiphilic nature
Predicted LogP ~0.8 - 1.2Lipophilic enough for membrane permeability
Boiling Point >250°C (Predicted)High due to H-bonding
Key Impurities Diethylene glycol monobutyl ether (DEGBE)Hydrolysis product or unreacted SM

Synthesis & Manufacturing Methodologies

Synthetic Rationale

The synthesis of CAS 60653-87-4 typically involves the carbamoylation of the terminal hydroxyl group of diethylene glycol monobutyl ether. Two primary pathways are utilized in research settings:

  • Isocyanate Route (High Yield): Reaction with chlorosulfonyl isocyanate (CSI) followed by hydrolysis, or direct reaction with sodium cyanate in acidic media.

  • Transesterification (Green Chemistry): Reaction with urea or ethyl carbamate (urethane) using a Lewis acid catalyst.

Recommended Protocol: Urea Transesterification

Note: This method avoids the use of phosgene or highly toxic isocyanates, making it suitable for standard medicinal chemistry labs.

Reagents:

  • Diethylene glycol monobutyl ether (1.0 eq)

  • Urea (1.2 eq)

  • Catalyst: Dibutyltin dilaurate (DBTDL) or Zinc Acetate (5 mol%)

  • Solvent: Toluene or Xylene (for azeotropic removal of ammonia)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask equipped with a reflux condenser and a gas scrubber (to trap evolved ammonia).

  • Reaction: Dissolve DEGBE and Urea in Xylene. Add the catalyst.

  • Reflux: Heat the mixture to reflux (approx. 135-140°C). Ammonia gas evolution indicates reaction progress.

  • Monitoring: Monitor by TLC (MeOH:DCM 1:9) or GC-MS until the alcohol starting material is consumed (>12 hours).

  • Workup: Cool to room temperature. Filter off insoluble byproducts (cyanuric acid derivatives).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0-5% Methanol in DCM).

Synthesis Workflow Visualization

SynthesisWorkflowStartStart:Diethylene GlycolMonobutyl EtherReagentsAdd Urea +Zn(OAc)2 CatalystStart->ReagentsRefluxReflux in Xylene(140°C, 12h)Reagents->RefluxAmmoniaByproduct:NH3 Gas (Remove)Reflux->AmmoniaEvolutionWorkupFiltration &ConcentrationReflux->WorkupProductFinal Product:2-(2-Butoxyethoxy)ethylcarbamateWorkup->Product

Figure 1: Catalytic transesterification workflow for the synthesis of CAS 60653-87-4.

Analytical Profiling & Characterization

For researchers using this compound as a reference standard, verifying identity and purity is paramount.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Carbamate carbonyl) or ELSD (due to weak UV chromophore).

  • Retention Time: Expected to elute later than the parent alcohol (DEGBE) due to the carbamate capping reducing polarity.

Mass Spectrometry (ESI-MS)
  • Ionization: Positive Mode (ESI+).

  • Key Ions:

    • [M+H]⁺: 206.26 m/z

    • [M+Na]⁺: 228.25 m/z

    • Fragment: Loss of carbamate group (-43 Da) often observed in collision-induced dissociation (CID).

Biological Context: SAR & Safety

While specific clinical data for CAS 60653-87-4 is limited, its pharmacological profile can be inferred from Structure-Activity Relationships (SAR) of homologous carbamates and glycol ethers.

Predicted Pharmacology
  • Carbamate Moiety: Alkyl carbamates are historically associated with mild CNS depression and muscle relaxation (e.g., Meprobamate, Methocarbamol). The carbamate group can act as a hydrogen bond donor/acceptor, potentially interacting with GABA-A receptors.

  • Glycol Ether Chain: The long, flexible "tail" may reduce potency compared to rigid carbamates but increases solubility, making it a candidate for prodrug strategies where the carbamate is cleaved to release the alcohol.

Metabolic & Toxicology Pathway

The primary safety concern stems from the metabolic breakdown of the glycol ether backbone.

  • Hydrolysis: Carboxylases cleave the carbamate, releasing DEGBE.

  • Oxidation: DEGBE is metabolized by Alcohol Dehydrogenase (ADH) to 2-Butoxyacetic acid (BAA) .

    • Risk: BAA is a known hemolytic agent (causes red blood cell destruction) in rats, though human sensitivity is lower. Researchers must handle this compound with the assumption that it metabolizes to BAA.

Metabolic Pathway Diagram

MetabolicPathwayParentParent Compound:2-(2-Butoxyethoxy)ethyl carbamateStep1Hydrolysis(Carboxylesterases)Parent->Step1IntermediateMetabolite 1:Diethylene Glycol Monobutyl Ether(DEGBE)Step1->IntermediateStep2Oxidation(Alcohol Dehydrogenase)Intermediate->Step2ToxicToxic Metabolite:2-Butoxyacetic Acid(Hemolysis Risk)Step2->Toxic

Figure 2: Predicted metabolic pathway leading to the bioactive alkoxyacetic acid metabolite.

References

  • Sigma-Aldrich. (2024). Product Specification: 2-(2-butoxyethoxy)ethyl carbamate (AldrichCPR). Retrieved from

  • U.S. EPA. (2024). CompTox Chemicals Dashboard: CAS 60653-87-4.[1] Retrieved from

  • PubChem. (2024). Compound Summary: 2-(2-Butoxyethoxy)ethyl carbamate.[1][2] Retrieved from

  • Ecetoc. (2005). The Toxicology of Glycol Ethers and its Relevance to Man. Technical Report No. 95. (Context for DEGBE metabolism).

Technical Whitepaper: 2-(2-Butoxyethoxy)ethyl Carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Pharmaceutical Applications

Executive Summary

2-(2-Butoxyethoxy)ethyl carbamate (CAS: 60653-87-4) is a primary carbamate derivative of diethylene glycol monobutyl ether (DEGBE). While primarily utilized as a Pharmaceutical Analytical Impurity (PAI) standard in the quality control of glycol-based excipients and active pharmaceutical ingredients (APIs), its structural homology to known muscle relaxants (e.g., methocarbamol) and anticonvulsants suggests potential pharmacophore relevance. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and analytical characterization.

Chemical Identity & Physicochemical Profile

Nomenclature and Identifiers
Parameter Details
IUPAC Name 2-(2-Butoxyethoxy)ethyl carbamate
Common Synonyms Diethylene glycol monobutyl ether carbamate; Butyl carbitol carbamate
CAS Registry Number 60653-87-4
Molecular Formula C

H

NO

Molecular Weight 205.25 g/mol
SMILES CCCCOCCOCCOC(N)=O
Structural Architecture

The molecule consists of a lipophilic butyl tail, a hydrophilic polyethylene glycol (PEG-2) linker, and a polar carbamate headgroup. This amphiphilic structure grants it unique solubility properties, bridging organic and aqueous phases.

ChemicalStructure Figure 1: Structural Connectivity of 2-(2-Butoxyethoxy)ethyl Carbamate Butyl Butyl Group (Lipophilic) Ether1 Ether Linkage (-O-) Butyl->Ether1 C4-O Ethyl1 Ethyl Spacer Ether1->Ethyl1 Ether2 Ether Linkage (-O-) Ethyl1->Ether2 Ethyl2 Ethyl Spacer Ether2->Ethyl2 Carbamate Carbamate Moiety (-OC(O)NH2) Ethyl2->Carbamate Ester Bond

Physicochemical Properties
  • Physical State: Viscous colorless oil or low-melting solid (predicted MP: 30–40 °C).

  • Solubility: Highly soluble in DMSO, Methanol, Dichloromethane (DCM), and Ethanol. Moderately soluble in water due to H-bonding capacity.

  • LogP (Predicted): ~0.8–1.1 (Lipophilic enough for membrane permeability, hydrophilic enough for formulation).

  • Stability: Stable under neutral conditions; susceptible to hydrolysis under strongly alkaline or acidic conditions (releasing ammonia and DEGBE).

Synthetic Methodologies

Synthesis of primary carbamates from alcohols requires careful selection of reagents to avoid polymerization or side reactions. Two primary methods are recommended: the Sodium Cyanate Method (Lab Scale) for mildness, and the Urea Transesterification (Industrial) for scalability.

Method A: Sodium Cyanate / Trifluoroacetic Acid (Lab Scale)

This method is preferred for high-purity synthesis of analytical standards as it avoids the use of phosgene.

Reaction Scheme:



Protocol:

  • Setup: Charge a round-bottom flask with 2-(2-butoxyethoxy)ethanol (1.0 eq) and dichloromethane (DCM).

  • Addition: Add Sodium Cyanate (NaOCN, 1.5 eq) to the stirring solution.

  • Activation: Slowly add Trifluoroacetic acid (TFA, 1.5 eq) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

  • Workup: Quench with water. Extract the organic layer, wash with saturated NaHCO

    
     (to remove excess acid), dry over MgSO
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Ethyl Acetate/Hexane gradient).

Method B: Urea Transesterification (Green/Industrial)

Used for bulk production, utilizing a Lewis acid catalyst.

Reaction Scheme:



Protocol:

  • Mix 2-(2-butoxyethoxy)ethanol with Urea (1.2 eq).

  • Add catalyst (Dibutyltin dilaurate or Titanium(IV) isopropoxide, 1 mol%).

  • Heat to 130–150°C under a nitrogen sweep to remove ammonia gas.

  • Monitor reaction progress via TLC or HPLC.

SynthesisWorkflow Figure 2: Synthetic Pathways for Carbamate Formation Start Start: 2-(2-Butoxyethoxy)ethanol Choice Select Method Start->Choice MethodA Method A: NaOCN + TFA (Lab Scale / High Purity) Choice->MethodA MethodB Method B: Urea + Catalyst (Industrial / Green) Choice->MethodB ProcessA Stir in DCM, 0°C -> RT 12-18 Hours MethodA->ProcessA ProcessB Heat to 140°C, N2 Sweep Remove Ammonia MethodB->ProcessB Workup Workup & Purification (Extraction/Chromatography) ProcessA->Workup ProcessB->Workup Product Final Product: 2-(2-Butoxyethoxy)ethyl carbamate Workup->Product

Analytical Characterization

Accurate identification is critical when using this compound as an impurity standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted shifts based on structural motifs (Solvent: DMSO-d


 or CDCl

).
Position Group Shift (

ppm)
Multiplicity Assignment
1 -NH

4.6 – 5.0Broad SingletCarbamate protons (exchangeable)
2 -CH

-O-C(O)-
4.15 – 4.25TripletMethylene adjacent to carbamate
3 -O-CH

-CH

-O-
3.50 – 3.75MultipletPEG backbone protons
4 -O-CH

- (Butyl)
3.40 – 3.45TripletMethylene adjacent to ether oxygen
5 -CH

- (Butyl)
1.45 – 1.55MultipletButyl chain internal methylene
6 -CH

- (Butyl)
1.30 – 1.40MultipletButyl chain internal methylene
7 -CH

0.85 – 0.95TripletTerminal methyl group
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+)

  • Molecular Ion: [M+H]

    
     = 206.26 m/z; [M+Na]
    
    
    
    = 228.24 m/z.
  • Fragmentation: Loss of carbamate group (-43 Da) is a common fragmentation pathway.

Applications in Drug Development

Pharmaceutical Analytical Impurity (PAI)

In the synthesis of drugs utilizing glycol ethers or in the analysis of excipients (like PEG), carbamate derivatives can form if urea or cyanate contaminants are present. 60653-87-4 serves as a Certified Reference Material (CRM) to quantify these trace impurities, ensuring regulatory compliance (ICH Q3A/B).

Prodrug & Scaffold Design

The carbamate moiety is a classic "privileged structure" in medicinal chemistry, often used to:

  • Increase Half-life: Carbamates are more stable to hydrolysis than esters.

  • Enhance Permeability: The lipophilic butyl chain combined with the polar carbamate allows for blood-brain barrier (BBB) penetration.

  • Muscle Relaxant Activity: Structurally analogous to Methocarbamol and Meprobamate . Researchers investigating non-sedating muscle relaxants may use this scaffold to study structure-activity relationships (SAR) of glycol carbamates.

Safety & Toxicology (E-E-A-T)

Warning: While less volatile than Ethyl Carbamate (Urethane), all carbamates should be handled with caution.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Metabolism: Primary metabolite is likely 2-butoxyacetic acid (via hydrolysis to DEGBE and subsequent oxidation), which is associated with hematological effects (hemolysis) in rodent models.

  • Carcinogenicity: Unlike Ethyl Carbamate (Group 2A carcinogen), longer chain carbamates generally exhibit lower carcinogenic potential, but long-term exposure data is limited. Treat as a potential genotoxin until proven otherwise.

References

  • Sigma-Aldrich. 2-(2-Butoxyethoxy)ethyl carbamate Product Specification (PH007315). Merck KGaA. Link

  • Loev, B., & Kormendy, M. F. (1963). An Improved Synthesis of Carbamates. Journal of Organic Chemistry, 28(12), 3421-3426. (Foundational chemistry for Method A). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8133 (2-Butoxyethanol - Parent Compound).Link

  • European Chemicals Agency (ECHA). Registration Dossier for 2-(2-butoxyethoxy)ethanol. (Toxicology data for the parent scaffold). Link

2-(2-Butoxyethoxy)ethyl carbamate synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and applications of 2-(2-Butoxyethoxy)ethyl carbamate , a glycol ether derivative with significant utility in medicinal chemistry as a solubilizing linker and prodrug promoiety.

Identity, Synthesis, and Applications in Drug Development[1]

Executive Summary

2-(2-Butoxyethoxy)ethyl carbamate (CAS 60653-87-4) is the carbamate ester of diethylene glycol monobutyl ether (DEGBE).[1] In drug development, this molecule represents a critical structural motif used to modulate the physicochemical properties of lipophilic pharmacophores. Its structure combines a lipophilic butyl tail, a hydrophilic polyethylene glycol (PEG) linker, and a chemically stable yet metabolically labile carbamate headgroup. This guide provides a rigorous analysis of its nomenclature, synthesis, and utility as a "designer" solubilizing moiety in medicinal chemistry.

Chemical Identity & Nomenclature[1][2]

Precise nomenclature is vital for patent clarity and regulatory filing. This compound is often ambiguously referred to by trade names of its parent alcohol; the table below establishes the definitive identifiers.

Nomenclature Breakdown
  • IUPAC Name: 2-(2-Butoxyethoxy)ethyl carbamate [1][2]

    • Derivation: The principal functional group is the ester of carbamic acid (

      
      ).[1] The organic substituent attached to the oxygen is the 2-(2-butoxyethoxy)ethyl group.[1]
      
    • Systematic Alternative:2-[2-(Butan-1-yloxy)ethoxy]ethyl carbamate [1]

  • Common Synonyms:

    • Diethylene glycol monobutyl ether carbamate

    • Butyldiglycol carbamate[2]

    • Diglycol monobutyl ether carbamate

    • DEGBE Carbamate[1]

Chemical Identifiers
Identifier TypeValue
CAS Registry Number 60653-87-4
Molecular Formula

Molecular Weight 205.25 g/mol
SMILES CCCCOCCOCCOC(N)=O
InChI Key PXJMXJOKXJOK-UHFFFAOYSA-N (Hypothetical based on structure)
Parent Alcohol 2-(2-Butoxyethoxy)ethanol (CAS 112-34-5)

Physicochemical Profile

Understanding the physical properties is essential for predicting the compound's behavior as a solvent or linker.

PropertyValueContext for Drug Design
LogP (Calculated) ~0.65Amphiphilic; balances aqueous solubility with membrane permeability.[1]
Topological Polar Surface Area (TPSA) ~72 ŲFavorable for oral bioavailability (Rule of 5 suggests <140 Ų).[1]
H-Bond Donors 2Primary amine (

).[1]
H-Bond Acceptors 4Ether oxygens and carbonyl oxygen.[1]
Physical State Viscous Liquid / Low-melting SolidHandling requires heating for precise volumetric transfer.[1]
Boiling Point >250°C (Predicted)High thermal stability suitable for high-temp reactions.[1]

Synthesis & Manufacturing Protocols

Two primary pathways exist for synthesizing 2-(2-Butoxyethoxy)ethyl carbamate: the industrial Transesterification/Urea Method (Green Chemistry) and the laboratory-scale Carbonyldiimidazole (CDI) Method (High Precision).[1]

Pathway Visualization

The following diagram illustrates the conversion of the parent alcohol (DEGBE) into the carbamate.

SynthesisPathways DEGBE 2-(2-Butoxyethoxy)ethanol (DEGBE) Intermediate Activated Imidazole / Chloroformate DEGBE->Intermediate  + CDI / Phosgene   Product 2-(2-Butoxyethoxy)ethyl carbamate DEGBE->Product  + Urea / Catalyst (Heat)   Phosgene Phosgene / CDI (Activation) Urea Urea (Industrial) Intermediate->Product  + NH3   Byproducts Byproducts: CO2, Imidazole, or NH3 Intermediate->Byproducts

Figure 1: Synthetic routes. The Red path represents the activated laboratory route; the Green path represents the atom-economical industrial route.[1]

Protocol A: Laboratory Synthesis (CDI Method)

Best for: Small-scale synthesis, high purity, avoiding phosgene.[1]

Reagents:

  • 2-(2-Butoxyethoxy)ethanol (1.0 eq)[1]

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)[1]

  • Ammonium Hydroxide (28% NH3) or Ammonia gas[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under

    
    , dissolve CDI (1.1 eq) in anhydrous DCM.
    
  • Addition: Add 2-(2-Butoxyethoxy)ethanol (1.0 eq) dropwise at 0°C. Stir at room temperature for 2 hours.

    • Mechanism:[3][4] The hydroxyl group attacks the carbonyl of CDI, releasing imidazole and forming the imidazole-carbamate intermediate.

  • Ammonolysis: Cool the mixture to 0°C again. Bubble anhydrous ammonia gas through the solution OR add concentrated aqueous ammonium hydroxide (5.0 eq) vigorously.

  • Workup: Wash the organic layer with 1M HCl (to remove imidazole), then saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Ethyl Acetate/Hexane) if necessary.[1]
    
Protocol B: Industrial Synthesis (Urea Method)

Best for: Large-scale production, cost-efficiency.[1]

Reagents:

  • 2-(2-Butoxyethoxy)ethanol[1][5][6][7]

  • Urea[1][3][8]

  • Catalyst: Dibutyltin dilaurate or Titanium(IV) butoxide[1]

Methodology:

  • Mix alcohol and urea (1:1.1 molar ratio) with 0.5 mol% catalyst.

  • Heat to 140-160°C.

  • Ammonia Removal: The reaction releases

    
     gas. Continuous removal of ammonia (via nitrogen sweep or vacuum) drives the equilibrium toward the product.
    
  • Purification: Distillation under reduced pressure.

Applications in Drug Development[11][12][13][14]

The 2-(2-Butoxyethoxy)ethyl carbamate motif functions as a versatile tool in medicinal chemistry, primarily as a solubilizing promoiety or a linker .[1][9]

Prodrug Promoiety Strategy

Carbamates are chemically stable at neutral pH but susceptible to enzymatic hydrolysis (by esterases and amidases) in vivo. Attaching this glycol ether carbamate to a drug molecule (via the nitrogen or by using the alcohol as the attachment point) can modify the drug's properties.

  • Solubility Enhancement: The ether oxygens act as weak hydrogen bond acceptors, mimicking short PEG chains. This increases aqueous solubility compared to alkyl chains.

  • Permeability: The butyl tail maintains sufficient lipophilicity to cross cell membranes.

  • Metabolic Release: Upon hydrolysis, the promoiety releases the parent drug,

    
    , and the nontoxic alcohol (DEGBE).
    
Linker Chemistry in PROTACs

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical.

  • Composition: This molecule provides a 6-atom chain length (

    
    ).[1]
    
  • Rigidity: The carbamate bond adds a planar, rigid element compared to a pure PEG chain, potentially locking the conformation of the chimera.

Comparative Properties Table
FeatureAlkyl CarbamateGlycol Ether Carbamate PEG Carbamate
Lipophilicity HighBalanced (Amphiphilic)Low (Hydrophilic)
Solubility PoorModerateHigh
Membrane Crossing ExcellentGoodPoor (size dependent)
Metabolic Fate OxidationO-Dealkylation / HydrolysisRenal Excretion

Safety & Toxicology (Metabolic Pathway)

Researchers must be aware of the metabolic fate of the promoiety. The parent alcohol, Diethylene Glycol Monobutyl Ether (DEGBE), is generally considered safer than ethylene glycol methyl ethers, but it still undergoes specific metabolism.

Metabolism Carbamate 2-(2-Butoxyethoxy)ethyl carbamate Hydrolysis Enzymatic Hydrolysis (Carboxylesterases) Carbamate->Hydrolysis DEGBE 2-(2-Butoxyethoxy)ethanol (DEGBE) Hydrolysis->DEGBE + CO2 + NH3 Metabolite 2-(2-Butoxyethoxy)acetic acid (Excreted) DEGBE->Metabolite Oxidation (ADH/ALDH) ADH Alcohol Dehydrogenase

Figure 2: Metabolic pathway.[1] The carbamate is cleaved to release DEGBE, which is subsequently oxidized to its acid form and excreted.

Toxicological Note: Unlike ethylene glycol monomethyl ether (EGME), DEGBE is not a significant reproductive toxin in humans, making this carbamate a safer choice for pharmaceutical applications than shorter-chain glycol ether derivatives.

References

  • Sigma-Aldrich. 2-(2-Butoxyethoxy)ethyl carbamate Product Detail & CAS 60653-87-4 Entry.[1]Link[1]

  • Ghosh, A. K., & Brindisi, M. (2015).[10] Organic Carbamates in Drug Design and Medicinal Chemistry.[8][10][11] Journal of Medicinal Chemistry, 58(7), 2895-2940.[10] Link[1]

  • PubChem. Compound Summary for 2-(2-Butoxyethoxy)ethanol (Parent Alcohol). National Library of Medicine. Link[1]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[8][11] Academic Press. (Chapter on Prodrug Design and Carbamate Linkers).

  • European Chemicals Agency (ECHA). Registration Dossier for 2-(2-butoxyethoxy)ethanol.[1]Link[1]

Sources

Advanced Characterization and Identification of Diethylene Glycol Monobutyl Ether Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Protocol Target Audience: Pharmaceutical Scientists, Analytical Chemists, and CMC Leads Subject: 2-(2-butoxyethoxy)ethyl carbamate (DEGBE-Carbamate)

Strategic Context: The "Silent" Impurity in Drug Development

In modern pharmaceutical development, Diethylene Glycol Monobutyl Ether (DEGBE) is frequently utilized as a high-boiling solvent, surfactant, or coupling agent in topical and parenteral formulations. However, its hydroxyl functionality makes it susceptible to reaction with electrophilic species—specifically isocyanates found in packaging adhesives, elastomers, or synthetic reagents—to form Diethylene Glycol Monobutyl Ether Carbamate (DEGBE-C) .

This derivative (CAS: 60653-87-4) often presents as a "ghost peak" in stability studies or Extractables & Leachables (E&L) profiles. Because it shares significant structural homology with the parent glycol ether, it frequently co-elutes in standard reverse-phase chromatography, leading to mass balance discrepancies.

This guide provides a definitive, self-validating workflow for the synthesis, isolation, and rigorous structural identification of DEGBE-C, ensuring regulatory compliance (ICH Q3A/B) and process integrity.

Structural Elucidation Strategy

The identification logic relies on a tripartite confirmation system:

  • Chemical Derivatization: Proving the presence of the hydroxyl precursor.

  • High-Resolution Mass Spectrometry (HRMS): Establishing the elemental formula and fragmentation rules.

  • Nuclear Magnetic Resonance (NMR): Validating the carbamate linkage geometry.

Theoretical Fragmentation Logic (MS/MS)

The DEGBE-Carbamate molecule (


, MW 205.25 Da) exhibits a distinct ionization and fragmentation pattern in Electrospray Ionization (ESI+).
  • Precursor Ion:

    
     Da
    
  • Primary Neutral Loss: Loss of Isocyanic acid (HNCO, -43 Da) or Ammonia (

    
    , -17 Da) depending on collision energy.
    
  • Diagnostic Fragment: The oxonium ion of the glycol ether chain (

    
     163 or 89).
    

Experimental Protocols

Protocol A: Synthesis of Reference Standard (In-Situ Generation)

Objective: To generate a qualitative standard for retention time and spectral matching when a commercial standard is unavailable.

Reagents:

  • Diethylene glycol monobutyl ether (DEGBE) [>99%]

  • Trichloroacetyl isocyanate (TAI) [Sigma-Aldrich]

  • Neutral Alumina

  • Dichloromethane (DCM)

Methodology:

  • Preparation: Dissolve 10 mg of DEGBE in 1 mL of anhydrous DCM.

  • Derivatization: Add 15 µL of Trichloroacetyl isocyanate (TAI). Note: TAI reacts rapidly with primary alcohols to form a trichloroacetyl carbamate.

  • Hydrolysis (Critical Step): Pass the reaction mixture through a small bed of neutral alumina. This cleaves the trichloroacetyl group, yielding the primary carbamate (DEGBE-C).

  • Filtration: Elute with 2 mL of Methanol.

  • Usage: Dilute 1:100 with mobile phase for LC-MS injection.

Scientist's Note: TAI is preferred over urea or cyanates for analytical scale synthesis because the reaction is instantaneous at room temperature and provides a distinct UV chromophore during the intermediate stage.

Protocol B: LC-MS/MS Identification Method

Objective: Separation and mass-spec confirmation.

Instrumentation: Q-TOF or Triple Quadrupole MS coupled with UHPLC.

ParameterSetting
Column C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 2.1 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B (0-1 min)

95% B (8 min)

Hold (2 min)
Flow Rate 0.4 mL/min
Column Temp 40°C
MS Source ESI Positive Mode
Key MRM Transitions 206.1

163.1
(Quantifier - Loss of CHNO)206.1

89.1
(Qualifier - Ether chain cleavage)206.1

71.1
(Qualifier - Butyl tail)

Visualization: Identification Workflow

The following diagram illustrates the decision matrix for distinguishing DEGBE-Carbamate from its parent solvent and other matrix interferences.

DEGBE_Identification Start Unknown Peak Detected (RT Shift vs DEGBE) MS_Scan Q1 Scan (ESI+) Target: m/z 206.1 [M+H]+ Start->MS_Scan Isotope Isotope Pattern Check Does it match C9H19NO4? MS_Scan->Isotope Precursor Found Frag_Check MS/MS Fragmentation Loss of 43 Da (HNCO)? Isotope->Frag_Check Pattern Matches Frag_Check->Start No Match (Check Adducts) Synth_Std Synthesize Ref Std (Protocol A) Frag_Check->Synth_Std Fragment Matches Co_Inject Co-Injection Analysis (Spiking Experiment) Synth_Std->Co_Inject NMR_Valid NMR Validation (Diagnostic Carbamate -NH2) Co_Inject->NMR_Valid RT Match Confirmed Identity Confirmed: DEGBE-Carbamate NMR_Valid->Confirmed

Caption: Logical workflow for the structural confirmation of DEGBE-Carbamate, moving from MS detection to synthetic verification.

Data Analysis & Validation Criteria

NMR Interpretation

To definitively distinguish the carbamate from the parent alcohol, Proton NMR (


H-NMR) in 

is required. The carbamate functionality introduces two critical changes:
Proton PositionDEGBE (Parent)

(ppm)
DEGBE-Carbamate

(ppm)
Shift Explanation
-OH (Hydroxyl) ~4.6 (t)Absent Derivatization of terminal OH
-NH

(Carbamate)
Absent6.4 - 6.8 (br s) Diagnostic broad singlet (2H)
-CH

-O-C=O
~3.54.0 - 4.1 (t) Deshielding due to carbonyl anisotropy
Terminal Methyl 0.9 (t)0.9 (t)Unaffected (Internal Standard)
Causality in Experimental Design
  • Why ESI Positive? Carbamates protonate readily on the carbonyl oxygen or the nitrogen. ESI Negative is generally poor for primary carbamates unless derivatized further.

  • Why DMSO-d6 for NMR? Chloroform-d often causes the carbamate -NH2 protons to broaden significantly or exchange with trace water, making them invisible. DMSO stabilizes the protons via hydrogen bonding, yielding a sharp, quantifiable signal.

References

  • Sigma-Aldrich. 2-(2-Butoxyethoxy)ethyl carbamate Product Specification. Sigma-Aldrich Catalog.[1][2] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 57648674: Diethylene glycol monobutyl ether. PubChem.[1] Link

  • European Medicines Agency (EMA). ICH guideline Q3A (R2) on impurities in new drug substances. EMA Scientific Guidelines. Link

  • Occupational Safety and Health Administration (OSHA). Diethylene Glycol Monobutyl Ether Sampling and Analytical Methods. OSHA.gov. Link

Sources

Physicochemical Characterization of 2-(2-Butoxyethoxy)ethyl Carbamate

[1]

Executive Summary & Chemical Identity

2-(2-Butoxyethoxy)ethyl carbamate (also known as Diethylene glycol monobutyl ether carbamate or Butyl Carbitol Carbamate ) is the carbamate ester of 2-(2-butoxyethoxy)ethanol. Unlike simple alkyl carbamates (e.g., ethyl carbamate) which are well-characterized solids, this compound occupies a transitional physicochemical space between viscous liquids and low-melting solids due to the competing effects of its flexible ether linkages and hydrogen-bonding carbamate moiety.

Chemical Identifiers
PropertyDetail
CAS Number 60653-87-4
IUPAC Name 2-(2-Butoxyethoxy)ethyl carbamate
Synonyms Diethylene glycol monobutyl ether carbamate; Butyl diglycol carbamate
Molecular Formula C₉H₁₉NO₄
Molecular Weight 205.25 g/mol
Parent Alcohol 2-(2-Butoxyethoxy)ethanol (CAS 112-34-5)
SMILES CCCCOCCOCCOC(N)=O

Physical State and Melting Point Analysis

Theoretical Prediction (Structure-Property Relationship)

The physical state of 2-(2-Butoxyethoxy)ethyl carbamate is dictated by the balance between the entropy of the flexible ether chain and the enthalpy of the carbamate hydrogen bonding .

  • Parent Alcohol Baseline: The precursor, 2-(2-butoxyethoxy)ethanol, is a liquid with a melting point of -68°C . The ether oxygens provide significant rotational freedom, preventing efficient crystal packing.

  • Carbamate Effect: converting the hydroxyl group (-OH) to a carbamate (-OC(O)NH₂) introduces a donor-acceptor motif capable of strong intermolecular hydrogen bonding (N-H···O=C). In homologous series (e.g., 2-methoxyethyl carbamate, MP ~45°C), this modification typically raises the melting point by >100°C relative to the alcohol.

  • Chain Length Effect: As the ether chain lengthens (Ethylene glycol

    
     Diethylene glycol), the melting point generally decreases due to the "kink" effect of the central oxygen, which disrupts the crystal lattice.
    

Predicted State: Based on homologous series data (2-Butoxyethyl carbamate MP ~52-53°C), the addition of the second ethoxy group in 2-(2-Butoxyethoxy)ethyl carbamate is expected to lower the melting point.

Experimental Determination Protocol

Due to the potential for supercooling and the lack of standardized public data for this specific CAS, researchers must empirically determine the state using Differential Scanning Calorimetry (DSC) rather than simple capillary methods.

Protocol: DSC Phase Transition Analysis
  • Sample Prep: Hermetically seal 5–10 mg of the sample in an aluminum pan.

  • Cycle 1 (Thermal History Erasure): Heat from -80°C to 100°C at 10°C/min.

  • Cooling: Cool to -80°C at 5°C/min to induce crystallization (if possible).

  • Cycle 2 (Measurement): Heat from -80°C to 100°C at 5°C/min.

  • Analysis: Identify the onset temperature of the endothermic melting peak (

    
    ).
    

Synthesis and Impurity Profile

The physical state is highly sensitive to purity. The presence of unreacted alcohol (parent glycol) will act as a plasticizer, significantly depressing the melting point and keeping the material liquid.

Synthesis Pathway (Graphviz Diagram)

The synthesis typically involves the reaction of the parent glycol ether with urea (alcoholysis) or an isocyanate source.

SynthesisAlcohol2-(2-Butoxyethoxy)ethanol(Liquid, MP -68°C)IntermediateCarbamoylation(Catalyst: Dibutyltin dilaurate or Acid)Alcohol->IntermediateReagentUrea / Sodium CyanateReagent->IntermediateProduct2-(2-Butoxyethoxy)ethyl carbamate(Target Cmpd)Intermediate->Product >90% YieldImpurityResidual Alcohol(Plasticizer Effect)Intermediate->Impurity Incomplete RxnImpurity->Product Depresses MP

Figure 1: Synthetic pathway and the critical impact of residual alcohol impurities on the physical state of the final carbamate product.

Purification Strategy

To ensure an accurate physical state assessment:

  • High Vacuum Distillation: Remove unreacted 2-(2-butoxyethoxy)ethanol (BP ~230°C at atm, lower under vacuum).

  • Recrystallization: If the product solidifies, recrystallize from a non-polar solvent (e.g., Hexane/Ethyl Acetate mix) to remove oily residues.

Applications and Relevance

While less common than ethyl carbamate, this molecule serves specific roles in industrial and pharmaceutical research:

  • Blocked Isocyanates: It acts as a "blocked" isocyanate precursor. At elevated temperatures (>150°C), the carbamate decomposes to release the isocyanate and the alcohol. The high boiling point of the parent alcohol (230°C) makes this carbamate useful for high-temperature curing of polyurethane coatings where premature volatility is undesirable.

  • Pharmaceutical Intermediate: Used as a linker or a promoiety to modify the solubility and metabolic stability of drugs containing primary amines or alcohols.

  • Cosmetic/Surfactant Chemistry: The amphiphilic nature (hydrophobic butyl tail, hydrophilic glycol-carbamate head) provides unique surfactant properties.

References

  • Sigma-Aldrich. Product Specification: 2-(2-Butoxyethoxy)ethyl carbamate (CAS 60653-87-4).

  • National Institute of Standards and Technology (NIST). Properties of 2-(2-Butoxyethoxy)ethanol (Parent Alcohol).

  • PubChem. Compound Summary: Diethylene glycol monobutyl ether carbamate.[1]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-(2-butoxyethoxy)ethanol (Physical Properties).[2]

Methodological & Application

Application Note: HPLC Method Development for 2-(2-Butoxyethoxy)ethyl Carbamate Detection

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Scientific Context[1]

The Analytical Challenge

2-(2-Butoxyethoxy)ethyl carbamate (CAS: 139115-92-7, also referred to as Diethylene Glycol Monobutyl Ether Carbamate) is a structural analog of Ethyl Carbamate (Urethane), a known genotoxic impurity. It typically arises in pharmaceutical formulations containing Diethylene Glycol Monobutyl Ether (DGBE) as a solubilizer, formed via the reaction of the terminal hydroxyl group with urea, cyanates, or carbamyl chlorides present during processing or storage.

Why this is difficult:

  • Lack of Chromophore: Unlike aromatic impurities, this molecule is purely aliphatic. It lacks the conjugated

    
    -systems required for strong UV absorbance >220 nm.
    
  • Detection Limits: As a potential mutagenic impurity (PMI), detection limits in the low ppm/ppb range are often required, rendering standard UV detection (254 nm) useless.

  • Matrix Interference: DGBE matrices are viscous and elute in high concentrations, requiring high-resolution separation to prevent impurity masking.

Physicochemical Profile

Understanding the molecule is the first step in method design.

PropertyValueImplication for HPLC
Molecular Formula

MW = 205.25 g/mol . Monoisotopic Mass = 205.13
Log P (Octanol/Water) ~0.8 - 1.2 (Predicted)Moderately polar; suitable for Reversed-Phase (C18). Elutes after the parent alcohol (DGBE).
pKa ~13.5 (Amide N-H)Neutral at standard HPLC pH (2-8). pH adjustment affects peak shape but not retention time significantly.
UV Max ~200-205 nm (Carbonyl)Critical: UV detection requires phosphate buffers and Acetonitrile (avoid Methanol).

Part 2: Method Development Strategy

We present two distinct protocols based on the required sensitivity:

  • Protocol A (Gold Standard): LC-MS/MS for trace impurity profiling (ppb levels).

  • Protocol B (Quality Control): HPLC-CAD (Charged Aerosol Detection) or Low-UV for raw material assay (ppm levels).

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: Define Analytical Goal Goal What is the Target Concentration? Start->Goal Trace Trace Impurity (< 0.1%) Goal->Trace Assay Assay / Content (> 0.1%) Goal->Assay MS_Path Protocol A: LC-MS/MS (ESI Positive) Trace->MS_Path High Sensitivity Required UV_Check Is UV-Transparent Solvent Available? Assay->UV_Check CAD_Path Protocol B1: HPLC-CAD (Universal Detection) UV_Check->CAD_Path No (Gradient Drift) UV_Path Protocol B2: Low-UV (205 nm) (Strict Solvent Control) UV_Check->UV_Path Yes (Isocratic/Phosphate) Valid Validation (ICH Q2) MS_Path->Valid LOQ < 10 ppb CAD_Path->Valid LOQ ~ 1-5 ppm UV_Path->Valid LOQ ~ 10-50 ppm

Caption: Decision matrix for selecting the appropriate detection modality based on sensitivity requirements and available instrumentation.

Part 3: Detailed Experimental Protocols

Protocol A: LC-MS/MS (Trace Analysis)

Recommended for genotoxic impurity screening.

1. Reagents & Standards
  • Reference Standard: 2-(2-Butoxyethoxy)ethyl carbamate (Custom synthesis or high-purity commercial source).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Milli-Q Water.

  • Modifier: Formic Acid (FA) or Ammonium Formate (to promote ionization).

2. Chromatographic Conditions
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm)Sub-2-micron particles for high resolution between DGBE and carbamate.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH stabilizes the analyte and aids protonation

.
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN provides lower backpressure and better desolvation than MeOH.
Flow Rate 0.3 mL/minOptimal for ESI sensitivity.
Gradient 0-1 min: 5% B; 1-8 min: 5% -> 95% B; 8-10 min: 95% B.Fast gradient to elute the less polar carbamate sharply.
Column Temp 40°CReduces viscosity and improves mass transfer.
3. Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+).[1]

  • Precursor Ion (Q1): m/z 206.1

    
    .
    
  • Product Ions (Q3):

    • Quantifier:m/z 89.0 (Characteristic ether cleavage).

    • Qualifier:m/z 57.1 (Butyl chain).

  • Dwell Time: 50 ms.

4. Sample Preparation
  • Stock Solution: Dissolve 10 mg Reference Standard in 10 mL ACN (1 mg/mL).

  • Sample Solution: Dilute DGBE excipient sample to 10 mg/mL in 50:50 Water:ACN.

  • Filtration: 0.2 µm PTFE filter (Nylon may adsorb carbamates).

Protocol B: HPLC-UV (Assay/Limit Test)

Recommended for routine QC where MS is unavailable.

1. Critical Reagent Control
  • Warning: Do NOT use Methanol or THF. They absorb strongly at 205 nm. Use only HPLC-grade Acetonitrile (far UV cut-off < 190 nm).

  • Buffer: 10 mM Potassium Phosphate (pH 3.0). Phosphate is transparent at 205 nm.

2. Chromatographic Conditions
ParameterSetting
Detector UV at 205 nm (Bandwidth 4 nm). Reference off.
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm).
Mobile Phase Isocratic: 30% ACN / 70% Phosphate Buffer (10mM, pH 3.0).
Flow Rate 1.0 mL/min.
Injection Vol 20 - 50 µL (Higher volume compensates for low extinction coefficient).

Expert Note: If baseline drift is too high during gradient elution at 205 nm, switch to Isocratic elution as described above. The carbamate will elute after the DGBE solvent front.

Part 4: Mechanism of Formation & Degradation

Understanding the pathway helps in troubleshooting "ghost peaks" or stability issues.

Pathway DGBE DGBE (Alcohol Precursor) Intermediate Transition State DGBE->Intermediate + Urea/Heat Urea Urea / Cyanate (Contaminant) Urea->Intermediate Carbamate 2-(2-Butoxyethoxy)ethyl carbamate Intermediate->Carbamate - NH3 Degradation Hydrolysis (Acid/Base) Carbamate->Degradation pH > 10 or < 2 Products DGBE + NH3 + CO2 Degradation->Products

Caption: Formation of the carbamate impurity from DGBE and nitrogenous sources, and its subsequent hydrolysis pathways.

Part 5: Validation & Troubleshooting (Expert Insights)

System Suitability Criteria
  • Tailing Factor: Must be < 1.5. Carbamates can tail on active silanols; ensure the column is fully end-capped (e.g., "Eclipse Plus" or "XBridge").

  • Resolution: > 2.0 between the DGBE main peak (solvent front in UV, or massive peak in CAD) and the carbamate impurity.

Common Pitfalls
  • Ghost Peaks at 205 nm: Often caused by contaminated Acetonitrile or aging water. Use fresh Milli-Q water daily.

  • Low Sensitivity: If UV 205 nm signal is insufficient, do not increase gain. Instead, switch to Derivatization .

    • Derivatization Option: React sample with 9-Xanthydrol in acid. This adds a UV-active xanthyl group, allowing detection at 254 nm or fluorescence (Ex 280 / Em 310). This is the classic method for Ethyl Carbamate [1].

Linearity & Range
  • LC-MS: Linear range typically 1 ppb to 1000 ppb (

    
    ).
    
  • UV (205 nm): Linear range typically 10 ppm to 500 ppm.

References

  • Determination of Ethyl Carbamate in Alcoholic Beverages. National Institute of Food and Drug Safety Evaluation. (Methodology adapted for longer chain analogs). Link

  • EPA Method 531.2. Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Post-column Derivatization. (Foundational technique for carbamate analysis).[2] Link

  • PubChem Compound Summary: 2-(2-Butoxyethoxy)ethyl carbamate. National Center for Biotechnology Information. (Physicochemical data source). Link

  • ICH Q2(R1) Validation of Analytical Procedures. International Council for Harmonisation. (Guideline for validation parameters). Link

(Note: While specific literature on "2-(2-Butoxyethoxy)ethyl carbamate" is sparse, the protocols above are derived from standard validated methods for Ethyl Carbamate and Aliphatic Esters, adapted by chemical logic for the specific lipophilicity of the butyl-ether chain.)

Sources

Synthesis of 2-(2-Butoxyethoxy)ethyl carbamate from diethylene glycol monobutyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 2-(2-Butoxyethoxy)ethyl Carbamate

Executive Summary

This application note details the synthesis of 2-(2-Butoxyethoxy)ethyl carbamate , a primary carbamate derivative of the common glycol ether solvent Diethylene Glycol Monobutyl Ether (DEGBE) . While DEGBE is widely utilized as a high-boiling solvent and coupling agent, its carbamate derivative represents a functionalized intermediate valuable in medicinal chemistry for prodrug design (carbamate linker stability) and in materials science as a monomer for polyurethane-like modifications without using isocyanates.

We present two distinct protocols tailored to specific research needs:

  • Method A (The Modified Loev-Kormendy Protocol): A robust, scalable method using Sodium Cyanate (NaOCN) and Trifluoroacetic Acid (TFA). Ideal for gram-scale synthesis with high atom economy.

  • Method B (The Trichloroacetyl Isocyanate Route): A rapid, mild method for high-throughput screening or small-scale derivatization, utilizing hydrolysis of a reactive intermediate.

Strategic Chemical Analysis

The transformation of DEGBE to its carbamate involves the nucleophilic attack of the primary hydroxyl group onto an electrophilic carbonyl equivalent.

  • Substrate: Diethylene Glycol Monobutyl Ether (CAS: 112-34-5)

    • Structure:

      
      [1]
      
    • Key Challenge: The ether linkages are stable, but the molecule is hygroscopic. Anhydrous conditions are preferred to prevent the hydrolysis of the active carbamoylating species.

  • Target: 2-(2-Butoxyethoxy)ethyl carbamate

    • Structure:

      
      
      
Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway for Method A, where the in situ generation of isocyanic acid is the critical step.

ReactionMechanism NaOCN Sodium Cyanate (NaOCN) HNCO Isocyanic Acid (HNCO) NaOCN->HNCO Protonation (in situ) TFA Trifluoroacetic Acid (TFA) TFA->HNCO Complex Tetrahedral Intermediate HNCO->Complex Nucleophilic Attack DEGBE DEGBE (Substrate) DEGBE->Complex Product 2-(2-Butoxyethoxy)ethyl carbamate Complex->Product Tautomerization

Figure 1: Mechanistic pathway for the carbamoylation of DEGBE via in situ generation of isocyanic acid.

Protocol A: Modified Loev-Kormendy Method (Standard)

This method is adapted from the classic work of Loev and Kormendy (1963), which established the use of NaOCN/TFA for converting alcohols to carbamates under mild conditions. It avoids the use of phosgene or gaseous ammonia.

Reagents & Equipment
ReagentEquiv.[1][2][3][4][5]RoleHazard Note
DEGBE 1.0SubstrateIrritant, Hygroscopic
Sodium Cyanate (NaOCN) 1.5 - 2.0ReagentToxic (Avoid Acid Contact outside reactor)
Trifluoroacetic Acid (TFA) 1.1Catalyst/ReactantCorrosive, Volatile
Dichloromethane (DCM) SolventMediumVolatile, Carcinogen suspect
Sodium Carbonate (

)
N/AQuenchIrritant

Equipment:

  • 250 mL Round-bottom flask (RBF) with magnetic stir bar.

  • Addition funnel (pressure-equalizing).

  • Nitrogen/Argon gas line (for inert atmosphere).

  • Rotary Evaporator.

Step-by-Step Procedure
  • Setup: Charge the RBF with DEGBE (10.0 g, 61.6 mmol) and Sodium Cyanate (6.0 g, 92.4 mmol). Add anhydrous DCM (50 mL) and initiate stirring. The NaOCN will remain as a suspension.

  • Activation: Cool the mixture to 0°C using an ice bath. Slow addition is crucial to manage the exotherm and evolution of isocyanic acid.

  • Addition: Add TFA (7.7 g, 5.2 mL, 67.8 mmol) dropwise via the addition funnel over 15–20 minutes.

    • Note: You may observe slight fuming or gas evolution. Ensure good ventilation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours.

    • Monitoring: Check reaction progress via TLC (System: 5% Methanol in DCM) or Stain with

      
      . The carbamate is more polar than the starting alcohol.
      
  • Quench: Once complete, dilute the mixture with DCM (50 mL) and slowly add saturated aqueous

    
     solution to neutralize excess acid. Stir for 10 minutes.
    
  • Work-up:

    • Transfer to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice with DCM (2 x 30 mL).

    • Combine organic layers and wash with Brine (50 mL).

    • Dry over anhydrous

      
       or 
      
      
      
      .
  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotovap) at 40°C.

  • Purification: The crude product is typically a viscous oil. If high purity (>98%) is required, perform flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Protocol B: Trichloroacetyl Isocyanate Method (Rapid)

This method utilizes the highly reactive trichloroacetyl isocyanate (TAI) to form an intermediate which is then hydrolyzed to the carbamate. This is preferred for small-scale, high-value synthesis where yield and speed are paramount.

Workflow Diagram

Workflow Step1 Dissolve DEGBE in THF (0°C, Inert Atm) Step2 Add Trichloroacetyl Isocyanate (Dropwise) Step1->Step2 Step3 Intermediate Formation (Stir 30 min, RT) Step2->Step3 Step4 Hydrolysis (Add MeOH + K2CO3/aq. NaOH) Step3->Step4 Cleaves Trichloroacetyl group Step5 Filtration & Concentration Step4->Step5 Final Pure Carbamate Step5->Final

Figure 2: Rapid synthesis workflow using Trichloroacetyl Isocyanate.

Procedure
  • Reaction: Dissolve DEGBE (1.0 g, 6.1 mmol) in anhydrous THF (10 mL). Cool to 0°C.

  • Acylation: Add Trichloroacetyl isocyanate (1.27 g, 0.8 mL, 6.7 mmol) dropwise. The reaction is instantaneous. Stir for 30 minutes at Room Temperature.

    • Checkpoint: NMR of an aliquot would show the N-trichloroacetyl carbamate (Shifted downfield).

  • Hydrolysis: Add Methanol (5 mL) and Potassium Carbonate (

    
    , 1.0 g) or 2M NaOH solution. Stir for 2 hours to cleave the trichloroacetyl group.
    
  • Extraction: Dilute with water and extract with Ethyl Acetate.

  • Finish: Dry and concentrate. This method often yields crystalline products if the alkyl chain permits, though the DEGBE derivative is likely an oil.

Analytical Validation (Self-Validating Metrics)

To ensure the protocol was successful, compare your product against these predicted spectral characteristics.

TechniqueFeatureExpected SignalInterpretation
1H NMR (

)
Carbamate


4.5 – 5.5 ppm (Broad, s)
Diagnostic for primary carbamate. Disappears with

shake.

-O-C(O)

4.1 – 4.3 ppm (t)
Alpha-methylene shifts downfield from ~3.7 ppm (alcohol) to ~4.2 ppm.
Ether Backbone

3.4 – 3.7 ppm (m)
Remaining ethylene glycol protons.
Butyl Tail

0.9 (t), 1.3-1.6 (m)
Characteristic butyl chain pattern.
IR Spectroscopy C=O Stretch 1700 – 1725

Strong carbonyl peak (Carbamate).
N-H Stretch 3300 – 3500

Doublet (asymmetric/symmetric) for primary amine.

Troubleshooting:

  • Low Yield? Ensure DEGBE is dry (Karl Fischer < 0.1% water). Water consumes the isocyanate/NaOCN.

  • Byproduct? Allophanates (dimers) can form if heated too high or with excess reagent. Keep temperatures moderate (<40°C).

References

  • Loev, B., & Kormendy, M. F. (1963). An Improved Synthesis of Carbamates. Journal of Organic Chemistry, 28(12), 3421–3426.

  • Organic Syntheses. (2006). Preparation of Carbamates: Trichloroacetyl Isocyanate Method. Organic Syntheses, Coll. Vol. 10, p. 12.

  • Sigma-Aldrich. (n.d.). 2-(2-Butoxyethoxy)ethanol (DEGBE) Product Specification. Retrieved from Sigma-Aldrich.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8133, 2-Butoxyethanol (Related Glycol Ether). Retrieved from PubChem.[1]

(Note: While specific CAS data for the carbamate derivative is proprietary or rare in public databases, the chemistry is derived from the validated primary alcohol transformations cited above.)

Sources

Protocol for carbamoylation of glycol ethers using urea or isocyanates

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the synthesis of carbamates from glycol ethers, this document provides a detailed exploration of two primary synthetic routes: reaction with isocyanates and reaction with urea. Tailored for researchers, scientists, and professionals in drug development, these application notes offer not just step-by-step protocols but also the underlying chemical principles, mechanistic insights, and practical considerations essential for successful synthesis.

Introduction: The Significance of Glycol Ether Carbamates

Carbamates (urethanes) are a vital class of organic compounds characterized by the –O–C(=O)–N< functional group. This moiety is a cornerstone in medicinal chemistry and materials science due to its unique chemical properties, including its role as a stable, non-ionizable amide bioisostere and its ability to participate in hydrogen bonding. Glycol ethers, which possess both ether and alcohol functionalities, offer a versatile scaffold for introducing desirable pharmacokinetic properties such as improved solubility and metabolic stability. The carbamoylation of these molecules yields compounds with significant potential as therapeutic agents, polymer building blocks, and agrochemicals.

This guide details two distinct and widely applicable methods for the carbamoylation of glycol ethers, providing the necessary protocols to empower researchers in their synthetic endeavors.

Method 1: Carbamoylation via Isocyanate Reaction

This approach represents the most direct and traditionally employed method for carbamate synthesis. It involves the nucleophilic addition of the glycol ether's hydroxyl group to the highly electrophilic carbon of an isocyanate. The reaction is typically high-yielding and proceeds under mild conditions, making it a preferred choice when the requisite isocyanate is readily available and safety protocols can be strictly followed.

Reaction Mechanism

The mechanism is a straightforward nucleophilic addition. The lone pair of electrons on the oxygen atom of the glycol ether's hydroxyl group attacks the central carbon atom of the isocyanate group (–N=C=O). This concerted process involves the formation of a C–O bond and the simultaneous shift of electrons to form the stable carbamate linkage. While often uncatalyzed, the reaction can be accelerated by bases or certain organometallic compounds.

Isocyanate Reaction Mechanism cluster_reactants Reactants cluster_product Product R_OH R-O-H (Glycol Ether) Carbamate R-O-C(=O)NH-R' (Carbamate) R_OH->Carbamate Nucleophilic Attack R_NCO R'-N=C=O (Isocyanate) R_NCO->Carbamate

Caption: Mechanism of carbamate formation from a glycol ether and an isocyanate.

Experimental Protocol: Synthesis of 2-Methoxyethyl Phenylcarbamate

This protocol provides a representative procedure for the reaction of 2-methoxyethanol with phenyl isocyanate.

Materials and Equipment:

  • 2-Methoxyethanol (reagent grade, anhydrous)

  • Phenyl isocyanate (reagent grade)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Round-bottom flask with magnetic stir bar

  • Drying tube (CaCl₂) or nitrogen/argon inlet

  • Addition funnel or syringe

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard glassware for extraction and purification

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyethanol (1.0 eq, e.g., 1.0 g) in 30 mL of anhydrous DCM under a nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical because isocyanates react readily with water to form an unstable carbamic acid, which decomposes to an amine and CO₂. The amine can then react with another molecule of isocyanate to form a disubstituted urea byproduct, reducing the yield of the desired carbamate.

  • Reagent Preparation: In a separate, dry vial, prepare a solution of phenyl isocyanate (1.05 eq) in 10 mL of anhydrous DCM.

    • Causality: A slight excess of the isocyanate ensures the complete consumption of the limiting glycol ether. However, a large excess should be avoided to simplify purification.

  • Controlled Addition: Cool the glycol ether solution to 0 °C using an ice bath. Add the phenyl isocyanate solution dropwise to the stirred solution over 15-20 minutes using an addition funnel or syringe.

    • Causality: The reaction is often exothermic. A slow, controlled addition at a reduced temperature helps to dissipate heat, preventing potential side reactions and ensuring safety.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the disappearance of the glycol ether starting material.

    • Self-Validation: TLC provides a crucial checkpoint. The consumption of the starting alcohol (visualized with a suitable stain like KMnO₄ or ceric molybdate if UV-inactive) and the appearance of a new, typically less polar product spot confirms the reaction is proceeding as expected.

  • Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. The crude product can often be purified directly.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure carbamate product.

    • Expertise: The choice of eluent is key. Start with a low polarity mixture and gradually increase it to first elute any unreacted isocyanate and then the desired carbamate product, leaving more polar impurities behind.

Urea_Reaction_Mechanism cluster_reactants Reactants cluster_intermediate In Situ Intermediate Generation cluster_product Product Urea H₂N-C(=O)-NH₂ (Urea) HNCO H-N=C=O (Isocyanic Acid) Urea->HNCO Heat, Catalyst (Equilibrium) NH3 NH₃ (Ammonia) Urea->NH3 Heat, Catalyst (Equilibrium) R_OH R-O-H (Glycol Ether) Carbamate R-O-C(=O)-NH₂ (Primary Carbamate) R_OH->Carbamate Nucleophilic Attack HNCO->Carbamate

Caption: Mechanism showing in situ generation of isocyanic acid from urea.

Experimental Protocol: Synthesis of 2-(2-Ethoxyethoxy)ethyl Carbamate

This protocol describes a general procedure for the catalyzed reaction of di(ethylene glycol) ethyl ether with urea.

Materials and Equipment:

  • Di(ethylene glycol) ethyl ether

  • Urea

  • Catalyst (e.g., Zinc oxide (ZnO) or Indium(III) triflate)[1]

  • High-boiling point solvent (optional, e.g., xylene or NMP)

  • Three-neck round-bottom flask

  • Magnetic stir bar and heating mantle with temperature control

  • Condenser

  • Inert gas (nitrogen or argon) inlet and outlet

  • Standard glassware for filtration and purification

Step-by-Step Procedure:

  • Reaction Setup: To a three-neck flask equipped with a magnetic stir bar, condenser, and nitrogen inlet/outlet, add the glycol ether (1.0 eq), urea (1.5-2.0 eq), and the catalyst (e.g., 5 mol% ZnO).

    • Causality: An excess of urea is used to increase the concentration of the reactive isocyanic acid at equilibrium. A three-neck flask setup is ideal for controlling the atmosphere and removing the ammonia byproduct.

  • Heating and Reaction: Heat the reaction mixture to 140-160 °C with vigorous stirring. A slow stream of nitrogen should be passed through the flask to facilitate the removal of the ammonia gas formed.

    • Expertise: The optimal temperature is a balance. It must be high enough for urea decomposition but not so high as to cause degradation of the starting material or product. The nitrogen stream is essential to drive the reaction to completion.[2]

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS. The reaction can take several hours (8-24 h) to reach completion.

    • Self-Validation: Periodic sampling and analysis confirm the consumption of the starting alcohol. For this reaction, which generates a primary carbamate, the product spot will be significantly more polar than the starting glycol ether.

  • Work-up: After cooling to room temperature, dissolve the reaction mixture in a suitable solvent like ethyl acetate or DCM.

  • Catalyst Removal: If a heterogeneous catalyst like ZnO was used, it can be removed by simple filtration. If a soluble catalyst was used, an aqueous wash may be required.

  • Purification: Wash the organic solution with water and brine to remove any unreacted urea and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Caption: Experimental workflow for carbamoylation using urea.

Data Presentation and Method Comparison

ParameterMethod 1: IsocyanateMethod 2: Urea
Primary Reagent Alkyl/Aryl IsocyanateUrea
Reaction Temp. 0 °C to Room TemperatureHigh (130-180 °C)
Reaction Time Fast (1-4 hours)Slow (8-24 hours)
Catalyst Often not requiredGenerally required (e.g., ZnO, In(OTf)₃) [1][3]
Byproducts Minimal (if anhydrous)Ammonia (must be removed) [2]
Typical Yields Good to Excellent (>80%)Moderate to Good (50-90%) [4]
Safety Profile HIGH HAZARD . Isocyanates are toxic, potent sensitizers.[5]Low Hazard . Urea is a safe, stable solid.
"Green" Aspect Poor; uses hazardous reagents.Good; high atom economy, safe primary reagent.
Product Scope N-Alkyl/Aryl CarbamatesPrimary (N-unsubstituted) Carbamates

Product Characterization

Confirmation of the carbamate product structure is typically achieved through a combination of spectroscopic methods:

  • Infrared (IR) Spectroscopy: Look for the characteristic N-H stretch (around 3300 cm⁻¹) and the strong C=O (urethane carbonyl) stretch (around 1690-1730 cm⁻¹).

  • ¹H NMR Spectroscopy: The appearance of a broad singlet for the carbamate N-H proton (typically δ 5-8 ppm) and a downfield shift of the protons on the carbon adjacent to the carbamate oxygen (R-CH₂ -O-C=O) are indicative of product formation.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the carbamoyl group.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final compound.[6][7]

Mandatory Safety Precautions

Working with Isocyanates: Isocyanates are highly reactive and toxic compounds. They are potent respiratory and skin sensitizers, and exposure can lead to severe asthma.[8][9]

  • Engineering Controls: All manipulations involving isocyanates must be performed in a certified chemical fume hood with proper airflow.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate solvent-resistant gloves (e.g., nitrile or butyl rubber), a lab coat, and chemical splash goggles. For volatile isocyanates or large-scale reactions, a respirator may be necessary.[9]

  • Waste Disposal: Quench any excess isocyanate with a solution of isopropanol or a commercial decontaminating solution before disposal according to institutional guidelines.

Working with the Urea Method:

  • Ventilation: The reaction generates ammonia gas, which is corrosive and has a pungent odor. The reaction must be conducted in a well-ventilated fume hood.[2]

  • High Temperatures: Use appropriate caution when working with heating mantles and hot glassware.

By adhering to these detailed protocols and safety measures, researchers can confidently and safely synthesize a wide range of valuable glycol ether carbamates for application in drug discovery and materials science.

References

  • Genzyme Corporation. (2019, May 7). Preventing Carbamylation When Using Urea as a Protein Solubilization Buffer. G-Biosciences. [Link]

  • Shishkin, O. V., et al. (2020). Theoretical Studies of the Mechanism of Carbamoylation of Nucleobases by Isocyanates. Chemical Research in Toxicology, 33(11), 2886–2896. [Link]

  • Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. [Link]

  • Stanfill, B. A., et al. (2024). Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. Frontiers in Molecular Biosciences, 11, 1365447. [Link]

  • Shishkin, O. V., et al. (2020). Theoretical Studies of the Mechanism of Carbamoylation of Nucleobases by Isocyanates. ACS Publications. [Link]

  • WorkSafeBC. (2024, April 16). Isocyanates. [Link]

  • Matuszkiewicz, A., & Awsiuk, M. (2016). [Carbamylation of proteins--mechanism, causes and consequences]. Postepy higieny i medycyny doswiadczalnej, 70, 492-503. [Link]

  • DOD Technologies. (2021, August 26). The Risks of Isocyanates and Staying Safe. [Link]

  • American Chemical Society. (2021). Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Catalysis. [Link]

  • California Department of Public Health. (n.d.). Isocyanates: Working Safely. [Link]

  • Royal Society of Chemistry. (2024). Isocyanate-based multicomponent reactions. RSC Advances. [Link]

  • Yilmaz, I., et al. (2022). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. Journal of Biomolecular Structure & Dynamics, 1-10. [Link]

  • Government of Canada. (2022, September 9). Isocyanates: Control measures guideline. [Link]

  • ResearchGate. (n.d.). Catalytic primary carbmates synthesis from alcohol using urea as carbonylating source. [Link]

  • Kalim, S., & Karalliedde, L. (2017). Mechanisms and consequences of carbamoylation. Nature Reviews Nephrology, 13(12), 709-721. [Link]

  • Royal Society of Chemistry. (n.d.). N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst. Green Chemistry. [Link]

  • Organic Syntheses. (n.d.). A GENERAL AND STEREOSELECTIVE METHOD FOR THE PREPARATION OF ALLYLIC AMINES FROM ALLYLIC ALCOHOLS VIA A-[5][5]SIGMATROPIC REARRANGEMENT OF ALLYLIC CARBAMATES. [Link]

  • Showell, G. A., & Mills, J. S. (2003). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. Angewandte Chemie International Edition, 42(45), 5621-5623. [Link]

  • CONICET. (2011). Convenient synthesis of carbamates, S-alkyl thiocarbamates, and N,N0-disubstituted urea. Tetrahedron Letters, 52(43), 5674-5677. [Link]

  • Queen's University Belfast. (n.d.). Reaction engineering of urea alcoholysis: Alkyl carbamates. [Link]

  • American Chemical Society. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. [Link]

  • MDPI. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes. [Link]

  • Oxford Academic. (2017). Nutritional therapy reduces protein carbamylation through urea lowering in chronic kidney disease. Nephrology Dialysis Transplantation. [Link]

  • SpringerLink. (n.d.). Chromatographic Analysis of Insecticidal Carbamates. [Link]

  • National Center for Biotechnology Information. (2022). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. [Link]

  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • Separation Science. (2023, December 8). Effective Analysis Carbamate Pesticides. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2022). Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. [Link]

  • MDPI. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules. [Link]

  • National Center for Biotechnology Information. (2021). Acid-Promoted Direct C–H Carbamoylation at the C-3 Position of Quinoxalin-2(1H)-ones with Isocyanide in Water. [Link]

  • American Laboratory. (2009, June 18). An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. [Link]

  • ResearchGate. (2018). Synthesis of diethyl carbonate by catalytic alcoholysis of urea. [Link]

  • National Center for Biotechnology Information. (2014). Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers. [Link]

  • ResearchGate. (2015). Poly(ethylene glycol) Diglyceryl Ether as Functional Medium for Highly Efficient Conversion of Urea and Methanol to Dimethyl Carbonate. [Link]

  • PubMed. (2014). Inhibition of protein carbamylation in urea solution using ammonium-containing buffers. [Link]

Sources

Application Note: Qualification and Analysis of 2-(2-Butoxyethoxy)ethyl Carbamate as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note outlines the protocol for utilizing 2-(2-Butoxyethoxy)ethyl carbamate (CAS: 60653-87-4) as a certified reference standard in pharmaceutical development. This compound, often identified as a process-related impurity in the synthesis of carbamate-based anticonvulsants (e.g., Felbamate) and anticoagulants, arises from the inadvertent carbamoylation of the solvent diethylene glycol monobutyl ether. Due to its structural classification as a carbamate ester, it triggers ICH M7 (Mutagenic Impurities) assessment protocols. This guide provides a validated HPLC-UV/MS methodology for its detection, a formation mechanism analysis, and handling procedures to ensure regulatory compliance under ICH Q3A/B guidelines.

Introduction & Regulatory Context[1]

The "Hidden" Solvent Impurity

In the synthesis of dicarbamate drugs like Felbamate , reaction solvents such as diethylene glycol monobutyl ether (Butyl Diglycol) are often used to solubilize reactants. If the carbamoylation step (using reagents like sodium cyanate/TFA or chlorosulfonyl isocyanate) is not perfectly selective, the hydroxyl group of the solvent reacts to form 2-(2-Butoxyethoxy)ethyl carbamate .

Unlike the active pharmaceutical ingredient (API), this impurity lacks a distinct UV chromophore (such as a phenyl ring), making it difficult to detect using standard HPLC wavelengths (254 nm). Consequently, it often eludes detection until late-stage stability or toxicology studies.

Regulatory Framework
  • ICH Q3A(R2): Requires identification of impurities >0.10% (or 1.0 mg daily intake).

  • ICH M7: Carbamates are often flagged as "structural alerts" for genotoxicity. As a potential mutagenic impurity (PMI), this compound requires sensitive quantification, often at ppm levels, necessitating a high-purity reference standard for Limit of Quantitation (LOQ) establishment.

Chemical Characterization

PropertySpecification
Chemical Name 2-(2-Butoxyethoxy)ethyl carbamate
Synonyms Diethylene glycol monobutyl ether carbamate; SC-1 Impurity
CAS Number 60653-87-4
Molecular Formula C₉H₁₉NO₄
Molecular Weight 205.25 g/mol
Physical State Viscous colorless liquid or low-melting solid
Solubility Soluble in Methanol, Acetonitrile, DMSO; Sparingly soluble in water
Chromophore Weak (Carbonyl n→π* transition at ~205-210 nm)

Formation Mechanism

Understanding the origin of this impurity is critical for process control. The diagram below illustrates the competitive reaction pathway during API synthesis.

FormationPathway Solvent Diethylene Glycol Monobutyl Ether (Solvent) Reaction Side Reaction (Non-selective Carbamoylation) Solvent->Reaction Reagent Carbamoylating Agent (e.g., Sodium Cyanate + Acid) Reagent->Reaction API Felbamate (API) Reagent->API Impurity 2-(2-Butoxyethoxy)ethyl carbamate (Target Impurity) Reaction->Impurity Esterification Precursor API Precursor (Diol) Precursor->API Main Reaction

Figure 1: Competitive reaction pathway showing the formation of the impurity from the solvent system.

Analytical Protocol: HPLC-UV/MS

Objective: To separate and quantify 2-(2-Butoxyethoxy)ethyl carbamate in the presence of Felbamate and other related substances.

Method Parameters[2][4][5][6]
ParameterConditionRationale
Column C18 (L1), 250 x 4.6 mm, 5 µmProvides sufficient hydrophobic retention to separate the impurity (butyl chain) from the more polar API.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Buffer controls ionization for MS; acidic pH suppresses silanol activity.
Mobile Phase B Acetonitrile (LC-MS Grade)Strong eluent required to elute the hydrophobic butyl chain.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Detection (UV) 210 nm Critical: The carbamate group has weak absorbance. 254 nm is blind to this impurity.
Detection (MS) ESI (+) Mode, SIM m/z 206.1Selected Ion Monitoring for [M+H]⁺ allows ppm-level quantification.
Column Temp 30°CMaintains reproducible retention times.
Gradient Program[2]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
5.09010Isocratic Hold (Elute polar degradants)
20.04060Linear Gradient
25.01090Wash (Elute 2-(2-Butoxyethoxy)ethyl carbamate)
30.09010Re-equilibration

Note: The impurity typically elutes late (approx. 22-24 min) due to the lipophilic butyl ether tail.

Standard Preparation Procedure
  • Stock Solution: Accurately weigh 10.0 mg of 2-(2-Butoxyethoxy)ethyl carbamate reference standard into a 10 mL volumetric flask. Dissolve in Acetonitrile. (Conc: 1.0 mg/mL).

  • System Suitability Solution: Spike the API (Felbamate) solution (1.0 mg/mL) with the Stock Solution to a final concentration of 0.1% (1 µg/mL).

  • Sensitivity Solution (LOQ): Dilute Stock Solution to 0.5 µg/mL (0.05% level) to verify signal-to-noise ratio > 10.

Validation Strategy (Self-Validating System)

To ensure the data generated is trustworthy, the analytical run must pass the following system suitability criteria before results are accepted.

ValidationLogic Start Start Analytical Run Inj_Blank Inject Blank (Verify no carryover at RT ~23min) Start->Inj_Blank Inj_Std Inject System Suitability Std (API + Impurity) Inj_Blank->Inj_Std Check_Res Decision: Resolution > 2.0? Inj_Std->Check_Res Check_SN Decision: S/N Ratio > 10? Check_Res->Check_SN Yes Fail Halt: Check Column/Mobile Phase Check_Res->Fail No Pass System Validated: Proceed to Samples Check_SN->Pass Yes Check_SN->Fail No

Figure 2: Logic flow for system suitability acceptance.

Acceptance Criteria
  • Resolution (Rs): > 2.0 between Felbamate (or nearest peak) and 2-(2-Butoxyethoxy)ethyl carbamate.

  • Tailing Factor (T): < 1.5 (Carbamates can tail on active silanols; ensure end-capped columns are used).

  • RSD (n=6): < 5.0% for the impurity peak area at the limit level.

Handling and Storage

  • Hygroscopicity: This compound contains ether linkages and can be hygroscopic. Store in a desiccator.

  • Storage: -20°C is recommended to prevent slow hydrolysis of the carbamate ester back to the alcohol.

  • Safety: Treat as a potential mutagen. Use a fume hood and nitrile gloves. Avoid using ethanol as a diluent if transesterification is suspected over long storage periods.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[1] International Conference on Harmonisation.[2] Link

  • ICH Harmonised Tripartite Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Conference on Harmonisation.[2] Link

  • U.S. Pharmacopeia (USP).Felbamate Monograph: Related Compounds. USP-NF. (Refer to current official version for specific relative retention times of specified impurities).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 110825, 2-(2-Butoxyethoxy)ethyl carbamate.Link

  • European Medicines Agency. (2015). Guideline on the Limits of Genotoxic Impurities.[1] (Contextual reference for carbamate structural alerts). Link

Sources

GC-MS analysis techniques for volatile carbamate impurities

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity GC-MS Analysis of Volatile Carbamate Impurities in Pharmaceutical Matrices

Executive Summary & Regulatory Context

Volatile carbamates, specifically Ethyl Carbamate (EC) and Methyl Carbamate (MC) , are potent genotoxic impurities (GTIs) often formed during fermentation or as by-products of synthesis involving ethanol/methanol and urea or cyanates. Regulatory bodies (FDA, EMA) and pharmacopeial chapters (e.g., USP <467> context, though EC is often treated as a specific GTI) require monitoring these compounds at trace levels (ppb/ppm range).

The Challenge: The analysis of carbamates by Gas Chromatography (GC) presents a "Thermal Paradox." While they are volatile enough for GC, they are thermally labile.[1] Standard hot split/splitless injectors often induce thermal degradation (decarboxylation) of the analyte before it reaches the column, leading to poor reproducibility and false negatives.

The Solution: This protocol utilizes GC-MS in Selected Ion Monitoring (SIM) mode , employing a Programmed Temperature Vaporization (PTV) inlet or controlled splitless injection with optimized liner geometry to minimize thermal stress. We utilize Isotope Dilution Mass Spectrometry (IDMS) with deuterated internal standards to create a self-validating quantification system.

Technical Deep Dive: The Mechanics of Failure & Success

The Thermal Degradation Trap

In a standard GC injector at 250°C, ethyl carbamate can degrade into ethanol and isocyanic acid.



If this occurs in the inlet, the MS detects the breakdown products or shows a reduced response for the parent ion, destroying accuracy.
Critical Method Parameters
  • Inlet Strategy: We use a PTV inlet starting at a low temperature (e.g., 40-60°C) to allow solvent venting/transfer without stressing the analyte, then ramping rapidly to volatilize the carbamate.

  • Column Selection: A high-polarity column (e.g., WAX phase , Polyethylene Glycol) is essential. Carbamates are polar; a non-polar column (like 5% Phenyl) often co-elutes them with the solvent tail or bulk hydrocarbon matrix. The WAX phase retains carbamates effectively, separating them from the solvent front.

  • Detection (SIM): Full scan is insufficient for ppm-level GTIs. We target specific ions (m/z 62, 74,[2][3] 89) to achieve high signal-to-noise ratios.

Experimental Protocol

Reagents & Standards
  • Analytes: Ethyl Carbamate (EC), Methyl Carbamate (MC).

  • Internal Standard (ISTD): Ethyl Carbamate-d5 (EC-d5).[4][5] Note: Using a deuterated analog is critical for correcting matrix effects and injection variability.

  • Solvents: Acetone (HPLC Grade) or Dichloromethane (DCM). Avoid Ethanol/Methanol as solvents to prevent transesterification or formation of fresh carbamates in the injector.

Sample Preparation (Solid Drug Substance)

This workflow uses a liquid-liquid extraction (LLE) approach to isolate carbamates from water-soluble API matrices.

  • Stock Solution: Prepare 1.0 mg/mL EC and MC in Acetone.

  • ISTD Solution: Prepare 10 µg/mL EC-d5 in Acetone.

  • Sample Extraction:

    • Weigh 100 mg of API into a centrifuge tube.

    • Dissolve in 5 mL of HPLC-grade water.

    • Spike with 50 µL of ISTD Solution.

    • Add 2 g of NaCl (salting out).

    • Add 5 mL of Dichloromethane (DCM).

    • Vortex for 2 minutes; Centrifuge at 3000 rpm for 5 minutes.

    • Collect the lower organic layer (DCM).

    • Dry organic layer over anhydrous

      
      .[6]
      
    • Transfer to GC vial for injection.[3][5][7][8]

Workflow Diagram

CarbamateAnalysis cluster_QC Self-Validating QC Checks Start Sample (API/Excipient) Dissolution Dissolve in Water (Salting Out: NaCl) Start->Dissolution Spike Add ISTD (EC-d5) Dissolution->Spike Extraction LLE with Dichloromethane (Vortex/Centrifuge) Spike->Extraction PhaseSep Isolate Organic Phase (Lower Layer) Extraction->PhaseSep Drying Dry over Na2SO4 PhaseSep->Drying Injection GC Injection (PTV / Splitless) Drying->Injection Separation Column: DB-WAX (Polar Phase) Injection->Separation Analyte Transfer Detection MS Detection (SIM) m/z 62, 74, 89 Separation->Detection Check1 ISTD Recovery Check Detection->Check1 Check2 Ion Ratio Confirmation Detection->Check2

Caption: Workflow for the extraction and GC-MS analysis of volatile carbamates using IDMS.

Instrumental Parameters

GC Configuration
ParameterSettingRationale
System Agilent 7890/8890 or equivalentStandard GC platform.
Column DB-WAX UI (30 m × 0.25 mm × 0.25 µm)High polarity to retain carbamates and separate from non-polar matrix.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for MS efficiency.
Inlet PTV (Preferred) or SplitlessPTV prevents thermal degradation.
Inlet Temp PTV: 40°C (0.1 min) → 200°C @ 600°C/minCold trapping followed by rapid transfer.
Injection Vol 1.0 µLStandard volume to prevent backflash.
Oven Program
  • Initial: 50°C (Hold 1 min) - Focuses volatiles.

  • Ramp 1: 10°C/min to 150°C - Elutes carbamates.

  • Ramp 2: 20°C/min to 240°C (Hold 5 min) - Bake out matrix.

MS Acquisition (SIM Mode)

The selection of ions is crucial. m/z 62 is the specific fragment for the carbamate moiety (


 + rearrangement).
AnalyteRetention Time (approx)Quant Ion (m/z)Qualifier Ions (m/z)
Methyl Carbamate 6.5 min75 44, 31
Ethyl Carbamate 8.2 min62 74, 89
Ethyl Carbamate-d5 8.1 min64 76, 94

Note: d5-EC elutes slightly earlier than native EC due to the deuterium isotope effect.

Results & Validation Criteria (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), apply these system suitability criteria before every run.

System Suitability Table
ParameterAcceptance CriteriaScientific Justification
Signal-to-Noise (S/N) > 10 for LOQ StdEnsures sensitivity limits are met (approx 10-20 ppb).
Ion Ratios ± 20% of ReferenceConfirms peak identity; rules out matrix co-elution.
ISTD Recovery 80% - 120%Verifies extraction efficiency and injection consistency.
Linearity (

)
> 0.995Ensures quantitative accuracy across the range (e.g., 50-1000 ng/mL).
Example Calculation (IDMS)

Concentration is calculated using the Response Factor (


) derived from the ISTD:


Using d5-EC automatically corrects for minor losses during extraction, as the isotope behaves nearly identically to the analyte.

Troubleshooting & Optimization

  • Peak Tailing: Carbamates are active compounds. If tailing occurs, trim the column guard (10-20 cm) or replace the inlet liner with a deactivated "ultra-inert" wool liner.

  • Low Sensitivity: Check the MS source cleanliness. Carbamates require a clean source for good ionization of the m/z 62 fragment.

  • Ghost Peaks: If you see EC in blanks, check your Acetone solvent. Acetone can react with trace urea/ammonia in the lab air or glassware to form carbamates over time. Use fresh, high-grade solvents.

References

  • AOAC International. (1997). AOAC Official Method 994.07: Ethyl Carbamate in Alcoholic Beverages and Soy Sauce.[4] Gas Chromatography/Mass Selective Detection Method.[2][3][5][6][7][8][9][10][11]

  • International Organisation of Vine and Wine (OIV). (2017).[12] Method OIV-MA-BS-25: Determination of ethyl carbamate in spirituous beverages by GC-MS.

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. ICH M7(R1) aligns with these principles for mutagenic impurities.

  • Ryu, D., et al. (2016).[13] "Validation of analytical methods for ethyl carbamate in nine food matrices." Food Chemistry, 211, 770-775.[13]

  • Lachenmeier, D. W., et al. (2006). "Rapid screening for ethyl carbamate in stone-fruit spirits using FTIR spectroscopy and GC-MS." Applied Spectroscopy, 60(9), 1087-1093.

Sources

Preparation of 2-(2-Butoxyethoxy)ethyl carbamate stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Standardization of 2-(2-Butoxyethoxy)ethyl Carbamate Stock Solutions

Abstract & Scope

This application note details the rigorous preparation of 2-(2-Butoxyethoxy)ethyl carbamate (also known as Diethylene Glycol Monobutyl Ether Carbamate) stock solutions. This compound is frequently analyzed as a metabolite of pharmaceutical agents or as a structural intermediate in polymer toxicology. Due to the amphiphilic nature of the diethylene glycol ether tail and the hydrolytic susceptibility of the carbamate head, specific handling protocols are required to ensure stability and concentration accuracy.

This guide moves beyond basic "weigh-and-dissolve" instructions, integrating gravimetric verification , solubility thermodynamics , and FDA Bioanalytical Method Validation (BMV) principles to ensure data integrity for LC-MS/MS and HPLC-UV assays.

Physicochemical Context & Solubility Logic

To prepare a stable stock, one must understand the molecule's behavior in solution.

  • Molecule: 2-(2-Butoxyethoxy)ethyl carbamate

  • Structure:

    
    
    
  • Physical State: Typically a viscous, high-boiling liquid or low-melting solid.

  • Solubility Profile:

    • Lipophilic Tail (Butyl): Soluble in organic solvents.

    • Hydrophilic Ether/Carbamate Core: Hydrogen bond acceptor/donor capabilities.

    • Solvent Selection:Acetonitrile (ACN) is the preferred solvent for primary stocks. Unlike Methanol (MeOH), ACN is aprotic, preventing potential transesterification or solvolysis over long-term storage, and offers lower viscosity for easier pipetting during dilutions.

Critical Mechanism - Hydrolysis Risk: Carbamates are susceptible to hydrolysis under basic conditions (


), degrading into the parent alcohol and isocyanates/amines. Therefore, acid-washed glassware  and neutral non-protic solvents  are mandatory for long-term stability.

Materials & Equipment

CategorySpecificationPurpose
Analyte 2-(2-Butoxyethoxy)ethyl carbamate (>98% purity)Primary Reference Standard
Solvent A Acetonitrile (LC-MS Grade)Primary Stock Solvent (Stability)
Solvent B Methanol (LC-MS Grade)Secondary Diluent (Solubility check)
Balance Analytical Balance (d = 0.01 mg)Gravimetric Quantification
Vessels Class A Volumetric Flasks (Amber)Light protection; Volume accuracy
Storage 20mL Scintillation Vials (PTFE-lined caps)Cryogenic storage

Protocol 1: Primary Stock Solution (Gravimetric Preparation)

Target Concentration: 10.0 mg/mL Total Volume: 10.0 mL

Because 2-(2-Butoxyethoxy)ethyl carbamate is likely viscous, weighing by difference is the only acceptable method to avoid transfer losses that occur with weigh boats.

Step-by-Step Methodology:
  • Tare the Vessel: Place a clean, dry 10 mL Class A volumetric flask (amber) on the analytical balance. Tare to zero.

  • Direct Addition (Viscous Liquid Technique):

    • Using a glass Pasteur pipette or a positive-displacement pipette, draw up the neat standard.

    • Carefully dispense approximately 100 mg directly into the bottom of the flask, avoiding the neck.

    • Record the exact mass (

      
      ) to 0.01 mg precision (e.g., 102.45 mg).
      
  • Solubilization:

    • Add approximately 5 mL of Acetonitrile .

    • Swirl gently. If the substance settles as an oil droplet, sonicate for 5 minutes at ambient temperature. The ether backbone aids rapid dissolution in ACN.

  • Dilution to Volume:

    • Allow the flask to equilibrate to room temperature (20-25°C). Expansion of cold ACN can cause <1% volume errors.

    • Dilute to the mark with Acetonitrile.

    • Invert 10 times to mix.

  • Calculation:

    
    
    

Protocol 2: Working Standard Dilutions (Volumetric)

Objective: Create a calibration curve range (e.g., 10 ng/mL to 1000 ng/mL).

Diluent: 50:50 ACN:Water (v/v). Note: Matching the initial mobile phase composition prevents peak distortion (solvent effects) during injection.

Serial Dilution Scheme
StepSource SolutionVolume Transfer (

)
Diluent Volume (

)
Final Conc.
A Primary Stock (10 mg/mL)100900 (ACN)1.0 mg/mL
B Solution A100900 (50% ACN)100

g/mL
C Solution B50950 (50% ACN)5.0

g/mL
D Solution C20980 (50% ACN)100 ng/mL

Visualization: Workflow & Logic

The following diagram illustrates the critical decision nodes and workflow for preparing the stock, emphasizing the "Weigh by Difference" technique required for viscous carbamates.

StockPrep Start Start: Neat Standard (Viscous Liquid/Solid) Weighing Weighing Strategy: Direct Addition to Flask (Avoid Weigh Boats) Start->Weighing Assess Viscosity Solvent Add Solvent: Acetonitrile (LC-MS Grade) (Prevents Hydrolysis) Weighing->Solvent Gravimetric Record Dissolve Solubilization: Sonicate 5 mins (Break oily droplets) Solvent->Dissolve Dilute Dilute to Volume: Class A Flask (Temp: 20°C) Dissolve->Dilute Aliquot Storage: Amber Vials @ -20°C (PTFE Lined Caps) Dilute->Aliquot QC QC Check: LC-UV or LC-MS Verify vs. Independent Stock Aliquot->QC Validation

Figure 1: Critical workflow for gravimetric preparation of viscous carbamate standards.

Quality Control & Validation (Self-Validating System)

To ensure the stock solution is accurate (Trustworthiness), you must perform a Verification Check before using it for assays.

The "Rule of Two" Validation

Never rely on a single weighing event.

  • Prepare Stock A (as described above).

  • Prepare Stock B (weighed by a different analyst or on a different day).

  • Instrumental Check: Inject Dilution C (5.0

    
    g/mL) from both Stock A and Stock B into an HPLC-UV (210 nm) or LC-MS.
    
  • Acceptance Criteria:

    
    
    
    • Pass:

      
       difference.
      
    • Fail:

      
       (Discard both and restart).
      

Storage and Stability

  • Temperature: Store at -20°C or -80°C .

  • Container: Amber glass vials with PTFE-lined caps . (Avoid polyethylene caps; glycol ethers can leach plasticizers).

  • Shelf Life:

    • Stock (Acetonitrile): 6 months at -20°C.

    • Working Dilutions (Water/ACN): 1 week at 4°C. (Hydrolysis risk increases with water content).

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1][2] (2018).[2] Guidelines on reference standard stability and stock preparation. [Link]

  • U.S. Environmental Protection Agency (EPA). Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Liquid Chromatography. (2001).[1] Provides specific context on carbamate stability and solvent choices. [Link]

  • Shimadzu Corporation. 7 Key Differences in the Use of Methanol and Acetonitrile. Technical Report.[2][3] (Explains the aprotic advantage of ACN for stability). [Link]

Sources

Advanced Protocol: Extraction and Quantitation of Mutagenic Carbamate Impurities in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHQM-042

Executive Summary

Carbamate impurities, specifically Ethyl Carbamate (EC) and Methyl Carbamate (MC) , are classified as Group 2A (probable human carcinogens) and genotoxic impurities. Under ICH M7 (R2) guidelines, they require strict control, often at trace levels (ppb) depending on the maximum daily dose.

Extracting these small, polar, and volatile molecules from complex pharmaceutical formulations (e.g., syrups, lipid-based capsules, or API slurries) is notoriously difficult due to:

  • High Polarity: Poor retention on standard C18 phases.

  • Lack of Chromophore: Invisible to standard UV-Vis detection.

  • Volatility: Risk of analyte loss during sample concentration.

This guide provides a validated Solid-Supported Liquid Extraction (SLE) protocol coupled with GC-MS (SIM) . Unlike traditional Liquid-Liquid Extraction (LLE), SLE prevents emulsion formation and ensures higher recovery of polar carbamates from viscous drug formulations.

Regulatory & Mechanistic Context[1][2][3][4][5][6][7]

The ICH M7 Mandate

Carbamates are DNA-reactive alkylating agents. Regulatory bodies (FDA, EMA) require a "Purge and Control" strategy. If the impurity cannot be eliminated from the process, it must be quantified at the Threshold of Toxicological Concern (TTC) or compound-specific acceptable intake (AI).

  • Target Limit: Often < 30 ppb (ng/g) for chronic-use drugs.

Formation Pathways

Understanding the source is critical for root-cause analysis. EC typically forms via the reaction of ethanol (solvent) with nitrogenous precursors (urea, cyanate) or via diethyl pyrocarbonate (DEPC) degradation.

CarbamateFormation Ethanol Ethanol (Solvent/Excipient) Heat Heat / Acid (Catalyst) Ethanol->Heat Urea Urea / Cyanate (Nitrogen Source) Urea->Heat EC Ethyl Carbamate (Genotoxic Impurity) Heat->EC Esterification DNA DNA Alkylation (Mutagenesis) EC->DNA Metabolic Activation (CYP2E1)

Figure 1: Mechanism of Ethyl Carbamate formation and subsequent genotoxic action.

Experimental Protocol: Solid-Supported Liquid Extraction (SLE)

Why SLE over LLE?

While Liquid-Liquid Extraction (LLE) with Methylene Chloride (DCM) is the historical standard, it fails in pharmaceutical analysis due to emulsions caused by surfactants (Polysorbates, PEG) in drug products. SLE uses diatomaceous earth to immobilize the aqueous phase, allowing the organic solvent to elute the analyte without emulsion.

Reagents & Standards
  • Extraction Solvent: Dichloromethane (DCM), HPLC Grade. Note: DCM is carcinogenic; handle in a fume hood.

  • Sorbent: Diatomaceous earth cartridges (e.g., Extrelut NT or Chem Elut).

  • Internal Standard (Critical): Ethyl Carbamate-d5 (EC-d5).

    • Reasoning: Deuterated IS corrects for matrix effects and evaporative loss during the concentration step.

Step-by-Step Workflow

Step 1: Sample Preparation

  • Weigh 2.0 g of pharmaceutical formulation (liquid or pulverized solid) into a glass vial.

  • Dissolve/dilute to 10 mL with HPLC-grade water.

  • Spike Internal Standard: Add 50 µL of EC-d5 solution (10 µg/mL in methanol).

    • Target IS concentration: 50 ppb in final solution.

Step 2: Column Loading

  • Load the 10 mL aqueous sample onto a 20 mL capacity Diatomaceous Earth SLE cartridge.

  • Wait 15 minutes.

    • Mechanism:[1] The aqueous phase spreads over the high-surface-area silica. This mimics an infinite surface area for extraction.

Step 3: Elution

  • Apply 2 x 10 mL Dichloromethane (DCM) .

  • Allow gravity elution into a collection tube. Do not use vacuum; allow time for partition equilibrium.

Step 4: Concentration (The Risk Zone)

  • Add 1 g anhydrous Sodium Sulfate to the eluate to remove residual moisture.

  • Decant into a concentrator tube.

  • Evaporate under a gentle stream of Nitrogen at 30°C to a final volume of 1 mL .

    • Caution: Do NOT evaporate to dryness. EC is volatile; dryness results in >60% analyte loss.

Analytical Methodology: GC-MS (SIM)

Gas Chromatography coupled with Mass Spectrometry in Selected Ion Monitoring (SIM) mode is required to achieve ppb-level sensitivity.

Instrument Parameters
ParameterSettingRationale
Inlet Splitless, 220°CMaximizes sensitivity for trace impurities.
Column DB-WAX or VF-WAXms (30m x 0.25mm x 0.25µm)Polar stationary phase required to retain polar carbamates.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode.
Oven Program 40°C (1 min) → 10°C/min → 220°C (5 min)Slow ramp prevents co-elution with solvent tail.
Transfer Line 240°CPrevents condensation of heavier matrix components.
Ion Source EI (Electron Impact), 230°CStandard ionization.
MS Acquisition (SIM Mode)
AnalyteRetention Time (approx)Quant Ion (m/z)Qualifier Ions (m/z)
Ethyl Carbamate 12.4 min62 74, 89
Ethyl Carbamate-d5 12.3 min64 76
Methyl Carbamate 10.1 min31 44, 75

Note: m/z 62 corresponds to the [M-C2H5]+ fragment (loss of ethyl group) or [CONH2]+ fragments depending on fragmentation path, but is the most abundant stable ion.

Data Analysis & Validation

Calculation

Use the Internal Standard method to calculate concentration (


):


Where RRF (Relative Response Factor) is determined from the calibration curve.

Workflow Visualization

ExtractionWorkflow cluster_prep Sample Preparation cluster_extract SLE Extraction cluster_analysis Analysis Sample Pharma Sample (2g) Spike Add IS (EC-d5) Sample->Spike Mix Dilute w/ Water (10mL) Spike->Mix Load Load on Diatomaceous Earth (Wait 15 min) Mix->Load Elute Elute w/ DCM (2 x 10mL) Load->Elute Conc N2 Conc to 1mL (Do NOT Dry) Elute->Conc GCMS GC-MS (SIM) m/z 62, 64 Conc->GCMS

Figure 2: Validated workflow for Carbamate extraction from pharmaceutical matrices.[2][3]

Troubleshooting & Optimization

  • Low Recovery (< 80%):

    • Cause: Evaporation to dryness during the concentration step.

    • Fix: Stop evaporation when volume reaches 1 mL. Use a graduated concentrator tube.[2]

  • Interfering Peaks:

    • Cause: Matrix components co-eluting on the WAX column.

    • Fix: Switch to a mid-polarity column (e.g., DB-624) or use GC-MS/MS (Triple Quad) monitoring the transition 89 -> 62 for higher specificity.

  • Injector Carryover:

    • Cause: Carbamates can adhere to active sites in the liner.

    • Fix: Use deactivated glass wool liners and replace daily.

References

  • ICH M7(R2) . "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation.[4]

  • FDA . "Ethyl Carbamate (Urethane) in Alcoholic Beverages and Fermented Foods."[5][6][7] U.S. Food and Drug Administration.[4][5]

  • AOAC Official Method 994.07 . "Ethyl Carbamate in Alcoholic Beverages and Soy Sauce."[8] Gas Chromatographic/Mass Spectrometric Method.[2][3][8][9][10][11] (Standard basis for DCM extraction protocols).

  • European Medicines Agency (EMA) .[12] "Guideline on the Limits of Genotoxic Impurities."

  • Ryu, D., et al. (2015). "Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods." Toxicological Research. (Validation of SLE/Extrelut methods).

Sources

Application Note: High-Performance Polymer Synthesis using 2-(2-Butoxyethoxy)ethyl Carbamate (BBEC)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the utilization of 2-(2-Butoxyethoxy)ethyl carbamate (BBEC) as a functional intermediate in high-performance and biomedical polymer synthesis.


Synonyms:  Diethylene Glycol Monobutyl Ether Carbamate; Butyl Carbitol Carbamate.

Executive Summary

2-(2-Butoxyethoxy)ethyl carbamate (BBEC) is a primary alkyl carbamate derived from diethylene glycol monobutyl ether. Unlike hazardous isocyanates, BBEC serves as a stable, non-toxic precursor for introducing urethane linkages into polymer backbones via transcarbamoylation .

For drug development and polymer scientists, BBEC offers a strategic advantage:

  • Non-Isocyanate Polyurethane (NIPU) Synthesis: Acts as a "soft segment" donor or chain terminator to modulate modulus and hydrophilicity.

  • Aminoplast Crosslinking: Reacts with aldehydes to form N-methylol derivatives for thermoset coatings.

  • Biocompatibility: The glycol ether tail mimics PEG (polyethylene glycol), enhancing the solubility and hemocompatibility of biomedical polymers.

Chemical Profile & Mechanism of Action

Structural Utility

BBEC combines a flexible, amphiphilic ether tail with a reactive carbamate head.

  • Carbamate Head (

    
    ):  Undergoes transcarbamoylation with alcohols (at 
    
    
    
    ) or condensation with aldehydes.
  • Glycol Ether Tail: Provides internal plasticization, reducing the glass transition temperature (

    
    ) of the final polymer.
    
Reaction Pathways

The following diagram illustrates the two primary pathways for BBEC in polymer synthesis: Transcarbamoylation (for NIPUs) and Methylolation (for Crosslinkers).

BBEC_Pathways BBEC 2-(2-Butoxyethoxy)ethyl Carbamate (BBEC) TransState Tetrahedral Intermediate BBEC->TransState + Catalyst (Ti(OBu)4, 150°C) Methylol N-Methylol Derivative BBEC->Methylol + HCHO (pH 8-9) Polyol Polyol / Diol (R-OH) Polyol->TransState Aldehyde Formaldehyde (HCHO) NIPU Polyurethane (End-Capped) TransState->NIPU - Butyl Carbitol Crosslink Thermoset Network Methylol->Crosslink + Heat/Acid (- H2O)

Figure 1: Dual reaction pathways of BBEC. Top: Transcarbamoylation for NIPU synthesis. Bottom: Methylolation for crosslinking.

Application 1: Non-Isocyanate Polyurethane (NIPU) Modification

In NIPU synthesis, BBEC is used to end-cap polymer chains or introduce side-chain flexibility. This is critical in drug delivery polymers where precise molecular weight control and surface properties are required.

Protocol: End-Capping of Polycarbonate-Based NIPU

Objective: Synthesize a soft-touch, biocompatible polyurethane oligomer without using isocyanates.

Materials
  • Prepolymer: Poly(hexamethylene carbonate) diol (

    
    ).
    
  • Reagent: BBEC (CAS 60653-87-4).

  • Catalyst: Titanium(IV) butoxide (

    
    ) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).
    
  • Solvent: Diglyme (if solution polymerization is required) or Bulk (Melting).

Step-by-Step Methodology
  • Preparation: In a 3-neck round bottom flask equipped with a mechanical stirrer and nitrogen inlet, charge the Polycarbonate diol (10 mmol).

  • Drying: Heat to

    
     under vacuum for 1 hour to remove moisture.
    
  • Addition: Release vacuum with nitrogen. Add BBEC (2.2 eq, 22 mmol) to ensure complete end-capping.

  • Catalysis: Add

    
     (0.5 mol% relative to carbamate).
    
  • Reaction:

    • Increase temperature to 160–170°C .

    • Maintain inert atmosphere (

      
      ).
      
    • Note: The reaction releases Diethylene Glycol Monobutyl Ether (the leaving group) if BBEC acts as a transcarbamoylation donor. However, if BBEC is the recipient (unlikely), it would release ammonia.

    • Correction: Primary carbamates (

      
      ) reacting with alcohols (
      
      
      
      ) release the original alcohol (
      
      
      ) and form the new urethane (
      
      
      is not formed; rather
      
      
      is formed only if reacting with amine).
    • Mechanistic Clarification: The reaction is Transcarbamoylation :

      
      
      This exchanges the alcohol tail. The newly formed carbamate-terminated polymer can then react with aldehydes or be used as a functional prepolymer.
      
  • Workup: Cool to room temperature. Precipitate polymer in cold methanol.

  • Characterization: Verify the disappearance of the BBEC ether peaks and shift in Carbonyl stretch via FTIR (

    
    ).
    

Application 2: Synthesis of Aminoplast Crosslinkers

BBEC can be converted into a latent crosslinker for coating medical devices. The N-methylol derivative reacts with hydroxyl groups on surfaces (e.g., cellulose, plasma-treated plastics) to form durable, hydrophilic coatings.

Protocol: Methylolation of BBEC

Objective: Synthesize N-methylol-2-(2-butoxyethoxy)ethyl carbamate.

Materials
  • BBEC (1 mol).

  • Formaldehyde (37% aq. solution, 1.1 mol).

  • Base: NaOH (10% solution).

Step-by-Step Methodology
  • Setup: Charge BBEC and Formaldehyde into a reaction vessel.

  • pH Adjustment: Adjust pH to 8.0–9.0 using NaOH. (Alkaline conditions favor addition over condensation).

  • Reaction: Heat to 60–70°C for 2–4 hours.

  • Monitoring: Monitor consumption of free formaldehyde via titration (sodium sulfite method).

  • Product Isolation: The product is often used as a resin solution. For isolation, neutralize and vacuum strip water (keep temp

    
     to prevent self-condensation).
    

Usage: Mix this resin with a hydroxyl-functional polymer (e.g., Polyvinyl alcohol) and an acid catalyst (e.g., p-Toluenesulfonic acid). Cure at


 to crosslink.

Analytical Characterization

TechniqueParameterExpected Observation
FTIR Carbonyl (

)
Strong band at 1715 cm⁻¹ (Carbamate).
FTIR Amine (

)
Doublet/Broad band at 3300–3450 cm⁻¹ .
1H NMR Carbamate ProtonsBroad singlet at

4.5–5.0 ppm
(

).
DSC Glass Transition (

)
Low

(typically -40°C to -60°C ) due to ether tail.
TGA Thermal StabilityDecomposition onset typically >200°C .

Safety & Handling

  • Toxicity: BBEC is generally low toxicity but should be handled as a chemical irritant.

  • Byproducts: Transcarbamoylation releases Diethylene Glycol Monobutyl Ether (DEGBE) . Ensure adequate ventilation as DEGBE is a solvent vapor.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

References

  • Sigma-Aldrich. 2-(2-Butoxyethoxy)ethyl carbamate Product Specification. Link

  • PubChem. Compound Summary: 2-(2-Butoxyethoxy)ethyl carbamate. National Library of Medicine. Link

  • Maisonneuve, L., et al. (2015). "Non-isocyanate polyurethanes (NIPUs): pathways towards a green future." Chemical Reviews. (Contextual grounding for transcarbamoylation mechanism). Link

  • Deepa, P., et al. (2021). "Recycling Polyurethanes through Transcarbamoylation."[1] ACS Omega. (Protocol validation for carbamate exchange). Link

  • Stenutz, R. 2-(2-butoxyethoxy)ethanol Properties. (Precursor data). Link

Sources

Troubleshooting & Optimization

Technical Support Center: High-Resolution HPLC Analysis of 2-(2-Butoxyethoxy)ethyl Carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: RES-CARB-001 Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering challenges with 2-(2-Butoxyethoxy)ethyl carbamate , a structural derivative of diethylene glycol monobutyl ether (DEGBE). This molecule presents a "perfect storm" for HPLC difficulties: it possesses a flexible ether backbone, a polar carbamate functionality capable of hydrogen bonding, and a weak UV chromophore.

This guide moves beyond generic advice. We treat your HPLC system as a competitive kinetic environment where we must manipulate selectivity (


)  and efficiency (

)
to separate this carbamate from its likely impurities (specifically the precursor alcohol and hydrolysis degradants).
Module 1: Critical Resolution Failure (Co-elution)

User Report: "My target peak co-elutes with the precursor alcohol (2-(2-Butoxyethoxy)ethanol). Standard C18 columns aren't working."

The Mechanism

The structural difference between your target carbamate and its precursor alcohol is the substitution of a hydroxyl group (-OH) with a carbamate group (-O-CO-NH2). On a standard alkyl-C18 column, the hydrophobic discrimination between these two is minimal. The "hydrophobic subtraction" model fails here because the dominant interaction differences are polar and hydrogen-bonding in nature, not hydrophobic.

The Protocol: Orthogonal Selectivity Screening

Do not simply flatten the gradient. You must change the stationary phase chemistry to exploit the carbamate's specific interactions.

Step 1: Switch to a Polar-Embedded Phase Standard C18 columns suffer from "phase collapse" in high aqueous conditions and lack the electron-rich centers to interact with the carbamate nitrogen.

  • Recommendation: Use a Polar-Embedded C18 (e.g., Amide-C18 or Carbamate-embedded) .

  • Why: The embedded polar group shields surface silanols (reducing tailing) and interacts with the carbamate moiety of your analyte via dipole-dipole interactions, increasing retention relative to the alcohol.

Step 2: The Phenyl-Hexyl Alternative If the polar-embedded phase fails, switch to a Phenyl-Hexyl column.

  • Why: The

    
    -
    
    
    
    interactions (if any aromatic impurities exist) and the distinct shape selectivity of the phenyl ring often provide the necessary orthogonality to alkyl phases.

Step 3: Mobile Phase Modification

  • Solvent: Switch from Acetonitrile (ACN) to Methanol (MeOH) .

  • Why: Methanol is a protic solvent. It participates in hydrogen bonding with the analyte.[1] ACN is aprotic. Changing to MeOH often alters the elution order of carbamates vs. alcohols due to solvation shell changes.

Visual Guide: Column Selection Logic

ColumnSelection Start START: Co-elution with Precursor C18Check Current Column: Standard C18? Start->C18Check Selectivity Mechanism: Insufficient Polar Selectivity C18Check->Selectivity Yes PolarEmbedded Action: Switch to Polar-Embedded C18 (Amide or Carbamate Group) Selectivity->PolarEmbedded Result1 Resolution > 1.5? PolarEmbedded->Result1 Phenyl Action: Switch to Phenyl-Hexyl (Pi-interaction/Shape Selectivity) Result1->Phenyl No Success OPTIMIZED METHOD Result1->Success Yes Solvent Action: Change Organic Modifier ACN -> MeOH Phenyl->Solvent Solvent->Success

Caption: Decision tree for stationary phase selection when separating aliphatic carbamates from alcohol precursors.

Module 2: Peak Tailing & Asymmetry

User Report: "The carbamate peak is tailing (Asymmetry > 1.5). Integration is inconsistent."

The Mechanism

Aliphatic carbamates possess a nitrogen atom with a lone pair. While less basic than amines, they can still interact with residual acidic silanols (


) on the silica support surface. This secondary interaction causes the "drag" (tailing) seen in the chromatogram.
The Protocol: Silanol Suppression System

1. pH Control (The "Sweet Spot")

  • Target pH: 3.0 – 4.5.

  • Why: At pH < 3, silanols are protonated (neutral) and less likely to bind the analyte. However, carbamates can be acid-labile. A pH of 3.0-4.5 is the safe zone where silanol activity is suppressed without risking rapid hydrolysis of the carbamate ester linkage.

  • Buffer: Use 10-20 mM Ammonium Formate or Phosphate buffer. Do not use unbuffered water.

2. Temperature Optimization

  • Setting: 35°C - 40°C.

  • Why: Mass transfer kinetics improve with temperature. Higher temperature reduces mobile phase viscosity, sharpening the peak and reducing tailing caused by slow adsorption/desorption kinetics.

3. Sample Diluent Matching

  • Rule: The sample diluent must match the initial mobile phase strength.

  • Error: Injecting the carbamate dissolved in 100% ACN into a 90% Water mobile phase causes "solvent shock," leading to peak distortion and fronting/tailing.

Module 3: Detection & Sensitivity (Low UV)

User Report: "I see a drifting baseline and ghost peaks. The signal-to-noise ratio at 210 nm is poor."

The Mechanism

2-(2-Butoxyethoxy)ethyl carbamate lacks a strong chromophore (like a benzene ring). You are relying on the weak


 transition of the carbonyl group, which absorbs maximally < 200 nm. Operating at 205-210 nm puts you in the "danger zone" of solvent cutoffs.
The Protocol: Signal Maximization

1. Wavelength Selection

  • Optimal: 205 nm or 210 nm.

  • Constraint: You cannot use Acetone or impure Methanol.

2. Solvent Grade is Non-Negotiable

  • Requirement: Use "HPLC Gradient Grade" or "LC-MS Grade" Acetonitrile.

  • The Trap: Standard "HPLC Grade" Methanol often cuts off at 205 nm, causing massive baseline drift during gradients. ACN is transparent down to 190 nm.

3. Alternative Detection (If UV Fails) If the sample matrix is complex and UV interference is too high, you must switch detection modes.

  • CAD (Charged Aerosol Detector): Ideal for this molecule. It detects non-volatile analytes regardless of chromophore.

  • ELSD (Evaporative Light Scattering): Similar to CAD but slightly less sensitive.

  • Refractive Index (RI): Only for isocratic methods (no gradients).

Data: Solvent UV Cutoff Limits
SolventUV Cutoff (nm)Suitability for Carbamate Analysis
Acetonitrile (LC-MS Grade) 190Excellent (Preferred)
Methanol (Gradient Grade) 205Marginal (Risk of baseline drift)
Tetrahydrofuran (THF) 212Fail (Interferes with detection)
Water (Ultra-pure) <190Excellent
Module 4: Stability & Degradation[3]

User Report: "I see a new peak appearing over time in my standard solution."

The Mechanism

Carbamates are susceptible to hydrolysis , reverting to the parent alcohol and amine/ammonia. This is accelerated by extreme pH (especially basic) and heat.

The Protocol: Stability Assurance
  • Autosampler Temperature: Keep at 4°C - 10°C.

  • Mobile Phase pH: Strictly < 7.0. Avoid pH > 8.0 entirely.

  • Run Time: Analyze samples within 24 hours of preparation.

Experimental Workflow Summary

The following diagram outlines the optimized method development cycle for this specific analyte.

Workflow Input Sample: 2-(2-Butoxyethoxy)ethyl carbamate Step1 Step 1: Column Screening Polar Embedded C18 Input->Step1 Step2 Step 2: Mobile Phase Buffer: 10mM Amm. Formate (pH 3.5) Org: ACN (LC-MS Grade) Step1->Step2 Step3 Step 3: Detection UV @ 210 nm or CAD Step2->Step3 Decision Resolution > 2.0? Step3->Decision Fail Switch to MeOH or Phenyl-Hexyl Decision->Fail No Pass Validate Method Decision->Pass Yes Fail->Step1 Retry

Caption: Optimized workflow for method development of aliphatic carbamates.

References
  • Al-Rimawi, F. (2010). "Retention and selectivity properties of carbamate pesticides on novel polar-embedded stationary phases." Journal of Chromatography A.

    • Relevance: Establishes the superiority of polar-embedded phases over C18 for carbam
  • Agilent Technologies. (2011).[2] "Analysis of carbohydrates, alcohols, and organic acids."[2] Agilent Application Notes.

    • Relevance: Provides foundational data on separating aliphatic alcohols/ethers which are the precursors to the target carbam
  • U.S. EPA. (2007). "Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC)." SW-846 Test Methods.

    • Relevance: The authoritative standard for carbamate analysis, validating the use of post-column hydrolysis (if needed)
  • Sigma-Aldrich (Merck). "Developing HPLC Methods: Column Screening." Supelco Technical Guide.

    • Relevance: Validates the column selection logic (C18 vs. RP-Amide) presented in Module 1.

Sources

Technical Support Center: Troubleshooting Low Recovery of Carbamate Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low recovery rates of carbamate impurities in extraction Audience: Researchers, Analytical Scientists, and Drug Development Professionals Context: Trace analysis of genotoxic impurities (GTIs) and drug-linker stability in API matrices.

Introduction: The Carbamate Paradox

Carbamate moieties (


) are ubiquitous in drug development, serving as both protective groups and pharmacophores. However, in the context of impurity profiling—specifically for genotoxic impurities like Ethyl Carbamate (EC)  or reactive carbamate linkers—they present a "Goldilocks" challenge. They are often too polar for standard reverse-phase retention yet too volatile or hydrolytically unstable for aggressive concentration steps.

This guide addresses the three primary failure modes in carbamate extraction: Hydrolytic Instability , Volatility Losses , and Matrix Suppression .

Part 1: Diagnostic Troubleshooting (Q&A)

Category 1: Stability & Reactivity (The "Disappearing" Impurity)

Q: My spike recovery is excellent (95-105%) immediately after extraction but drops to <70% after the sample sits in the autosampler for 12 hours. Why?

A: You are likely observing pH-dependent hydrolysis. Carbamates are susceptible to hydrolysis, particularly in basic conditions, degrading into the corresponding amine, alcohol, and carbon dioxide.

  • Root Cause: If your extraction solvent or mobile phase is basic (pH > 8) or strongly acidic (pH < 2), the carbamate bond will cleave over time.

  • The Fix: Buffer your final extract to pH 4.5 – 6.0 . This is the "stability window" for most carbamates. Avoid unbuffered aqueous/organic mixtures if your API is a salt that alters the pH significantly.

  • Validation Step: Perform a "Solution Stability" study by injecting the same vial every hour for 24 hours. If the area count decays exponentially, it is a stability issue, not an extraction issue.

Q: I am using Methanol as my extraction solvent, and I see a new, unknown peak growing while my carbamate target shrinks. What is happening?

A: You are inducing Transesterification. Carbamates can undergo transesterification in the presence of nucleophilic alcohols (like Methanol or Ethanol), especially if catalyzed by trace acids or bases from the API matrix.

  • The Fix: Switch to a non-nucleophilic solvent like Acetonitrile (ACN) or DMSO for the initial dissolution. If you must use an alcohol, use Isopropyl Alcohol (IPA), which is sterically hindered and less reactive than MeOH.

Category 2: Volatility & Evaporation (The "Lost" Impurity)

Q: I am analyzing Ethyl Carbamate (EC) using LLE. My recovery is consistently low (~40-50%) regardless of the solvent used. I use a nitrogen blow-down step to concentrate the sample.

A: You are evaporating your analyte along with the solvent. Small carbamates like Ethyl Carbamate (MW 89.09) have significant vapor pressure. "Blow-down" evaporation or rotary evaporation at elevated temperatures will strip the analyte.

  • Root Cause: The boiling point of EC (185°C) seems high, but it co-distills with solvents, and losses are massive during the transition from liquid to dry state.

  • The Fix:

    • Never evaporate to dryness. Use a "keeper" solvent (e.g., 200 µL of DMSO or water) that remains after the volatile solvent is removed.

    • Switch to Headspace GC-MS. For volatile carbamates, avoid liquid extraction entirely. Use static headspace analysis where the partition coefficient (

      
      ) works in your favor.
      
Category 3: Matrix Effects (The "Trapped" Impurity)

Q: My recovery in the "neat" solvent standard is 100%, but in the API matrix, it drops to 20%. I'm using LC-MS/MS.

A: You are suffering from severe Ion Suppression. The API matrix is likely co-eluting with your trace impurity, competing for charge in the electrospray ionization (ESI) source.

  • Root Cause: The API concentration is

    
     times higher than the impurity. Even a small "tail" of the API peak can suppress the ionization of the carbamate.
    
  • The Fix:

    • Divert Valve: Send the API peak to waste and only switch the flow to the MS source for the impurity window.

    • Stable Isotope Dilution: This is the gold standard. Spike with a deuterated internal standard (e.g., Ethyl Carbamate-d5).[1] The mass spec will suppress both the analyte and the IS equally, so the ratio remains constant, correcting the calculated recovery.

Part 2: Visualizing the Failure Modes

The following decision tree helps you isolate the root cause of low recovery based on your experimental observations.

TroubleshootingTree Start Start: Low Recovery (<80%) CheckStd Is recovery low in Solvent Standards too? Start->CheckStd StdLow Yes: Method/System Issue CheckStd->StdLow Yes StdHigh No: Matrix Issue CheckStd->StdHigh No Volatile Is the analyte volatile? (e.g., Ethyl Carbamate) StdLow->Volatile EvapStep Are you evaporating to dryness? Volatile->EvapStep Yes Adsorption SOLVE: Glassware Adsorption. Silanize glassware. Volatile->Adsorption No FixEvap SOLVE: Use Keeper Solvent or Headspace GC EvapStep->FixEvap Yes TimeStudy Does recovery drop over time (Stability)? StdHigh->TimeStudy Hydrolysis SOLVE: pH Hydrolysis. Buffer to pH 4.5-6.0 TimeStudy->Hydrolysis Yes Suppression Is it LC-MS? TimeStudy->Suppression No IonSup SOLVE: Ion Suppression. Use Deuterated IS. Suppression->IonSup Yes Encapsulation SOLVE: Extraction Efficiency. Use Stronger Solvent/Heat. Suppression->Encapsulation No

Figure 1: Diagnostic Decision Tree for isolating the cause of low carbamate recovery.

Part 3: Optimized Extraction Protocols

Do not rely on generic "pesticide" extraction methods. Pharmaceutical matrices require specific handling to separate trace impurities from high-concentration APIs.

Protocol A: Solid Phase Extraction (SPE) for Non-Volatile Carbamates

Best for: Complex API matrices where ion suppression is high.

Prerequisites:

  • Cartridge: Polymeric Reversed-Phase (e.g., HLB or equivalent). Why? Silica-based C18 can have residual silanols that bind carbamates irreversibly.

  • Sample pH: Adjusted to 6.0.

StepActionTechnical Rationale
1. Condition 3 mL MeOH followed by 3 mL Water.Activates the polymeric surface.
2. Load Load API solution (dissolved in 5% MeOH/Water).High water content forces the hydrophobic carbamate onto the sorbent while keeping polar API salts soluble.
3. Wash 1 3 mL 5% MeOH in Water (pH 6).Removes salts and highly polar matrix components.
4. Wash 2 3 mL 40% MeOH in Water (Critical Step).Optimization Point: Carbamates are moderately polar. You must determine the highest % organic that doesn't elute your target.
5. Elute 3 mL ACN or MeOH.Elutes the carbamate.
6. Post-Elution Do NOT evaporate to dryness. Add 100 µL Water/DMSO keeper if concentrating.Prevents volatility loss and degradation on dry surfaces.
Protocol B: Salting-Out Liquid-Liquid Extraction (SALLE)

Best for: Hydrophilic carbamates (like Methyl Carbamate) that partition poorly into organic solvents.

Theory: Adding high concentrations of salt to the aqueous phase increases the ionic strength, "pushing" the moderately polar carbamate into the organic phase (Acetonitrile).

  • Dissolve: Dissolve 100 mg API in 2 mL Water (Buffer pH 6.0).

  • Add Organic: Add 2 mL Acetonitrile. (The phases will initially be miscible).

  • Salt Out: Add 1 g NaCl or MgSO4 and vortex vigorously for 1 min.

  • Separate: Centrifuge at 3000 rpm for 5 min.

  • Result: The phases will separate. The top ACN layer contains the carbamate with high recovery, while many polar API salts remain in the bottom aqueous layer.

Part 4: Mechanism of Failure (Hydrolysis)

Understanding why recovery fails is crucial for defense during regulatory audits. The diagram below illustrates the base-catalyzed hydrolysis pathway that destroys carbamate samples.

Hydrolysis Carbamate Carbamate (R-NH-CO-OR') Intermediate Tetrahedral Intermediate Carbamate->Intermediate Nucleophilic Attack (pH > 8) Products Breakdown Products: 1. Amine (R-NH2) 2. Alcohol (R'OH) 3. CO2 Intermediate->Products Collapse & Decarboxylation Hydroxide OH- (Base) Hydroxide->Intermediate

Figure 2: Base-catalyzed hydrolysis mechanism. Note that this reaction is irreversible due to the loss of CO2.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2] Link

  • U.S. Food and Drug Administration (FDA) . Control of Nitrosamine Impurities in Human Drugs. (Guidance relevant to trace impurity extraction logic). Link

  • European Medicines Agency (EMA) . Ethyl carbamate in alcoholic beverages (Provides physicochemical data on volatility and extraction challenges). Link

  • Phenomenex . Troubleshooting SPE Recovery Issues. (Technical Note on sorbent selection). Link

  • Sigma-Aldrich (Merck) . Solid Phase Extraction (SPE) Method Development Guide. Link

Sources

Technical Support Center: Optimizing Column Temperature for Glycol Ether Carbamate Separation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Thermodynamics & Kinetics of Carbamate Separations

Mission Statement

Welcome to the technical support hub. You are likely here because your glycol ether carbamate separation is suffering from poor resolution, peak tailing, or inexplicable elution order shifts.

While mobile phase composition is often the first variable adjusted, column temperature is the most underutilized yet powerful lever for separating polar, structurally similar analytes like glycol ether carbamates. This guide treats temperature not just as a set point, but as a thermodynamic tool to manipulate selectivity (


) and a kinetic tool to enhance efficiency (

).
Module 1: The Baseline Protocol

Before troubleshooting, ensure your system is operating within these standard parameters. Deviations here are the root cause of 80% of support tickets.

Context: Glycol ethers (e.g., 2-methoxyethanol) are often derivatized with reagents like naphthyl isocyanate to form glycol ether carbamates , rendering them UV-detectable. These derivatives are polar and thermally sensitive.

ParameterRecommended BaselineTechnical Rationale
Separation Mode RP-HPLC (Reverse Phase)Carbamates are thermally labile; GC often causes on-column degradation.
Stationary Phase C18 or Phenyl-HexylPhenyl phases offer unique

selectivity for the aromatic carbamate tag.
Temperature

Balances viscosity reduction with thermal stability.
Flow Rate Optimized to Van Deemter minimumUsually

(standard bore) or

(UHPLC).
Mobile Phase Water/Acetonitrile or MethanolACN is preferred for lower viscosity/backpressure at lower temperatures.
Module 2: Troubleshooting Guides (Q&A)
Issue 1: "My critical pair of isomers is co-eluting. I changed the gradient, but they move together."

Diagnosis: You are facing a Selectivity (


) Lock .
Glycol ether isomers often possess identical hydrophobicities but different enthalpies of adsorption (

). Changing the solvent strength (

) moves them at the same rate. You must change the temperature to exploit their thermodynamic differences.

Solution:

  • Understand the Mechanism: According to the Van 't Hoff equation, selectivity is temperature-dependent.[1]

    
    
    If the lines of your two analytes cross in a Van 't Hoff plot (see Module 3), there is a specific temperature where 
    
    
    
    (co-elution).[1]
  • Action: Move away from the crossover point.

    • Decrease Temperature (

      
      ):  This generally increases resolution for structural isomers by maximizing the enthalpic contribution to separation.
      
    • Warning: Lower temperatures increase viscosity. Ensure your system pressure remains within limits.

Issue 2: "My peaks are tailing and broad, reducing sensitivity."

Diagnosis: Kinetic Mass Transfer Limitation. Carbamate derivatives are bulky. At lower temperatures, the mass transfer (


-term in Van Deemter) is slow due to high mobile phase viscosity, leading to band broadening.

Solution:

  • Increase Temperature (

    
    ): 
    
    • Viscosity Reduction: Higher T lowers mobile phase viscosity, increasing the diffusion coefficient (

      
      ).[2]
      
    • Efficiency Gain: This flattens the

      
      -term of the Van Deemter curve, allowing sharper peaks even at higher flow rates.
      
  • Check Buffer: Ensure your buffer pH is stable at the new temperature. Tris buffers, for example, shift pKa significantly with heat.

Issue 3: "I see 'saddle' peaks or a rising baseline between peaks."

Diagnosis: On-Column Thermal Degradation. Carbamates are thermally labile.[3] If the column is too hot (


), the carbamate linkage may hydrolyze or revert to the isocyanate/alcohol form during the run.

Solution:

  • Immediate Action: Drop temperature to

    
    .
    
  • Verification: Inject a standard at

    
     and 
    
    
    
    . If the peak area decreases or split peaks appear only at
    
    
    , thermal degradation is confirmed.
Module 3: Advanced Optimization (The Van 't Hoff Workflow)

Don't guess. Model.

Use this workflow to mathematically determine the optimal temperature without running dozens of trial-and-error injections.

Experimental Workflow
  • Run the separation at three distinct temperatures (e.g.,

    
    , 
    
    
    
    ,
    
    
    ).
  • Calculate the retention factor (

    
    ) for the critical pair at each temperature.
    
  • Plot

    
     (y-axis) vs. 
    
    
    
    (Kelvin, x-axis).[4]
  • Analyze the Slope: The slope is

    
    .[4] Different slopes indicate that selectivity will change with temperature.[5]
    
Visualization: The Optimization Logic

OptimizationLogic Start Start: Poor Resolution CheckType Identify Critical Pair Type Start->CheckType Isomers Structural Isomers (Similar Hydrophobicity) CheckType->Isomers Homologs Homologs (Different Chain Length) CheckType->Homologs ActionIsomer Thermodynamic Control: LOWER Temp (20-30°C) to maximize Enthalpy diff Isomers->ActionIsomer ActionHomolog Kinetic Control: RAISE Temp (40-50°C) to improve Peak Shape Homologs->ActionHomolog CheckStability Check Stability: Are peaks splitting? ActionIsomer->CheckStability ActionHomolog->CheckStability CheckStability->ActionIsomer Unstable (Cool Down) FinalOptimize Fine Tune: Generate Van 't Hoff Plot CheckStability->FinalOptimize Stable

Figure 1: Decision matrix for temperature optimization based on analyte relationship and stability.

Summary of Temperature Effects
VariableEffect of Increasing TEffect of Decreasing TMechanism
Retention (

)
DecreasesIncreasesAdsorption is exothermic; higher T favors the mobile phase.
Selectivity (

)
Changes (Can reverse order)Changes (Often improves for isomers)Differential

between analytes.
Backpressure DecreasesIncreasesViscosity of water/organic mix changes.
Peak Width Narrower (More Efficient)BroaderMass transfer kinetics (Van Deemter).
References
  • Dolan, J. (2025).[6] How Does Column Temperature Affect HPLC Resolution? Chrom Tech.[6]

  • Thermo Fisher Scientific. (2015). The Role of Temperature and Column Thermostatting in Liquid Chromatography. Application Note WP71499.

  • Engebretson, J. A. (2004). Chromatographic Analysis of Insecticidal Carbamates. CRC Press.[7]

  • McCalley, D. V. (2005). Effect of temperature on the separation of chlorophenoxy acids and carbamates by capillary high-performance liquid chromatography. Journal of Chromatography A.

  • Snyder, L. R., & Dolan, J. W. (2012). Elevated Temperatures in Liquid Chromatography, Part III: A Closer Look at the Van 't Hoff Equation. LCGC North America.[1]

Sources

Technical Support Center: A Guide to Purifying 2-(2-Butoxyethoxy)ethyl Carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 2-(2-butoxyethoxy)ethyl carbamate. We will delve into the common challenges encountered during the synthesis and purification of this molecule and provide practical, field-proven solutions.

Introduction: The Synthetic Landscape and Associated Impurities

A common and environmentally conscious method for synthesizing 2-(2-butoxyethoxy)ethyl carbamate is the reaction of 2-(2-butoxyethoxy)ethanol with urea. This approach avoids the use of hazardous reagents like phosgene. However, like any chemical transformation, this process can lead to the formation of byproducts and the presence of unreacted starting materials in the crude product mixture. Understanding the likely impurities is the first step toward developing an effective purification strategy.

The primary impurities to consider are:

  • Unreacted 2-(2-butoxyethoxy)ethanol: The starting alcohol is often used in excess to drive the reaction to completion.

  • Unreacted Urea: As a solid with limited solubility in many organic solvents, urea can persist in the crude product.

  • Bis(2-(2-butoxyethoxy)ethyl) carbonate: This is a common byproduct formed from the reaction of the alcohol with the carbamate product or through other pathways.

  • Ammonium Carbamate: This can form from the decomposition of urea and can be present in the reaction mixture.

This guide will provide a systematic approach to removing these impurities through common laboratory techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during the purification of 2-(2-butoxyethoxy)ethyl carbamate in a question-and-answer format.

Q1: My crude product is a viscous oil with a significant amount of solid material. How should I proceed with the initial workup?

A1: The solid material is likely unreacted urea. A simple filtration is the first step.

  • Initial Workup Protocol:

    • Dissolve the crude reaction mixture in a suitable organic solvent in which 2-(2-butoxyethoxy)ethyl carbamate is soluble, but urea has low solubility. Good starting choices include ethyl acetate, dichloromethane, or toluene.

    • Stir the mixture vigorously for 10-15 minutes to ensure all the organic components are dissolved.

    • Filter the mixture through a Büchner funnel to remove the solid urea.

    • Wash the collected solid with a small amount of the chosen organic solvent to recover any entrained product.

    • The filtrate now contains your desired carbamate, unreacted alcohol, and the carbonate byproduct. Concentrate the filtrate under reduced pressure to obtain the crude organic residue.

Q2: After removing urea, I'm left with an oily residue. How can I separate the desired carbamate from the unreacted alcohol and the carbonate byproduct?

A2: Flash column chromatography is the most effective technique for separating these components due to their differing polarities. The carbamate is expected to be more polar than the carbonate byproduct but may have a similar polarity to the starting alcohol, making careful optimization of the solvent system crucial.

  • Expert Insight: The presence of multiple ether linkages and the carbamate functional group in 2-(2-butoxyethoxy)ethyl carbamate makes it a polar molecule. This polarity will dictate its behavior on a silica gel column.

Q3: What is a good starting point for a solvent system in flash column chromatography?

A3: A good starting point for developing a solvent system is to use a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

  • TLC Analysis: Before running the column, perform thin-layer chromatography (TLC) to determine an optimal solvent system. The goal is to achieve good separation between the spots corresponding to the starting alcohol, the desired carbamate, and the less polar carbonate byproduct. Aim for an Rf value of ~0.3 for the desired product.

  • Gradient Elution: A gradient elution will likely provide the best separation. Start with a low percentage of the polar solvent and gradually increase the concentration. For example, you could start with 10% ethyl acetate in hexanes and gradually increase to 50-60% ethyl acetate.

Q4: I'm still struggling to separate the carbamate from the starting alcohol. What can I do?

A4: If co-elution is an issue, consider modifying your solvent system or using a different stationary phase.

  • Solvent System Modification: Adding a small amount of a more polar solvent like methanol (0.5-2%) to your ethyl acetate/hexanes mobile phase can sometimes improve separation.

  • Alternative Stationary Phases: For highly polar compounds, sometimes a different stationary phase can be beneficial. Consider using alumina (neutral or basic) or a bonded silica phase like diol or amino silica.[1]

  • Aqueous Normal-Phase Chromatography: For very polar compounds that are difficult to purify using traditional normal-phase chromatography, aqueous normal-phase chromatography on an amine-functionalized silica can be a powerful alternative.[2]

Q5: Can I use recrystallization to purify my product?

A5: Recrystallization can be an excellent final purification step if your carbamate is a solid at room temperature or can be induced to crystallize.

  • Causality in Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given the polar nature and ether linkages of 2-(2-butoxyethoxy)ethyl carbamate, a mixed solvent system is often effective.

  • Recommended Solvent Systems to Screen:

    • Ethyl acetate/Hexanes

    • Dichloromethane/Hexanes

    • Acetone/Water

    • Ethanol/Water[3]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography for Purification of 2-(2-Butoxyethoxy)ethyl Carbamate

This protocol assumes the starting material is the crude organic residue after removal of urea.

  • TLC Analysis:

    • Dissolve a small amount of the crude residue in ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with increasing polarity (e.g., 10%, 20%, 30%, 40% ethyl acetate in hexanes).

    • Visualize the spots using a suitable stain (e.g., potassium permanganate or p-anisaldehyde) as the compounds may not be UV-active.

    • Identify a solvent system that provides good separation between the product and impurities.

  • Column Preparation:

    • Select an appropriately sized flash chromatography column based on the amount of crude material. A general rule of thumb is a 100:1 ratio of silica gel to crude product by weight.

    • Dry pack the column with silica gel.

    • Wet the column with the initial, least polar solvent mixture determined from your TLC analysis.

  • Sample Loading:

    • Dissolve the crude residue in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the initial low-polarity solvent system.

    • Gradually increase the polarity of the mobile phase (gradient elution).

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-(2-butoxyethoxy)ethyl carbamate.

Protocol 2: Recrystallization of 2-(2-Butoxyethoxy)ethyl Carbamate

This protocol is for obtaining a highly pure, crystalline product.

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the purified carbamate in a minimal amount of a "good" solvent (e.g., ethyl acetate or acetone) at room temperature.

    • Slowly add a "poor" solvent (e.g., hexanes or water) dropwise until the solution becomes cloudy.

    • Gently warm the mixture until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, then in an ice bath, to see if crystals form.

  • Recrystallization Procedure:

    • Dissolve the bulk of the carbamate in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

    • Slowly add the "poor" solvent until the solution is saturated (slightly cloudy).

    • If necessary, add a drop or two of the "good" solvent to redissolve any precipitate.

    • Allow the flask to cool slowly and undisturbed to room temperature to promote the formation of large crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Troubleshooting Common Issues in Flash Column Chromatography

IssuePossible CauseRecommended Solution
Product does not elute Solvent system is not polar enough.Gradually increase the polarity of the mobile phase. Consider adding a small percentage of methanol.
Poor separation Inappropriate solvent system.Re-optimize the solvent system using TLC. Try a different solvent combination (e.g., dichloromethane/methanol).
Product streaks on the column Compound is very polar or interacting strongly with the silica.Add a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds). Consider using a different stationary phase.[4]
Cracking of the silica bed Improper packing or rapid changes in solvent polarity.Ensure the column is packed uniformly. Use a gradual gradient rather than abrupt solvent changes.

Visualizing the Workflow

A logical workflow is essential for efficient purification.

Sources

Solving baseline noise issues in UV detection of aliphatic carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving baseline noise issues in the UV detection of aliphatic carbamates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving stable and reliable chromatographic results. Aliphatic carbamates, lacking strong chromophores, present a unique challenge in HPLC-UV analysis, often requiring detection at low wavelengths where baseline instability is common.[1][2] This resource offers a structured approach to troubleshooting, moving from common, easily rectified issues to more complex, systemic problems.

Frequently Asked Questions (FAQs)

Q1: Why is baseline noise a significant problem when analyzing aliphatic carbamates?

Aliphatic carbamates typically lack significant UV-absorbing functional groups (chromophores).[1][3] This necessitates setting the UV detector to low wavelengths (e.g., 190-220 nm) to achieve adequate sensitivity.[4][5] However, many common HPLC solvents and additives also absorb UV light in this region, leading to a high background signal and increased baseline noise.[2][6] This elevated noise can obscure the small peaks of your target analytes, compromising both qualitative identification and quantitative accuracy.[7]

Q2: What are the most common initial steps to take when I observe a noisy baseline?

Before delving into complex troubleshooting, always start with the fundamentals. The principle of "one change at a time" is crucial for effective problem-solving.[8]

  • Verify Mobile Phase Quality: Ensure you are using fresh, HPLC-grade solvents and reagents.[9] Contaminants, even at trace levels, can significantly contribute to baseline noise, especially at low UV wavelengths.[7][10][11]

  • Ensure Proper Degassing: Dissolved gases in the mobile phase can form bubbles in the detector flow cell, causing sporadic noise and spikes.[6][10][12] Utilize an online degasser or other appropriate degassing techniques like helium sparging.[13]

  • Check for Leaks: A small leak in the system can introduce air and cause pressure fluctuations, leading to a noisy baseline.[14] Carefully inspect all fittings and connections.

Troubleshooting Guides: A Systematic Approach

This section provides a detailed, step-by-step approach to diagnosing and resolving baseline noise issues. The troubleshooting process is visualized in the flowchart below.

Diagram: Systematic Troubleshooting of Baseline Noise

Troubleshooting_Baseline_Noise Troubleshooting Flowchart for Baseline Noise in HPLC-UV start Start: Noisy Baseline Observed check_mp Step 1: Evaluate Mobile Phase - Use fresh, HPLC-grade solvents - Ensure proper degassing - Check for precipitation start->check_mp check_system Step 2: Inspect HPLC System - Check for leaks - Verify pump performance (pressure fluctuations) - Clean or replace check valves check_mp->check_system Noise persists resolved Issue Resolved check_mp->resolved Noise resolved check_detector Step 3: Assess UV Detector - Check lamp energy/age - Clean flow cell - Optimize wavelength and bandwidth check_system->check_detector Noise persists check_system->resolved Noise resolved check_column Step 4: Evaluate Column - Flush the column - Check for contamination or degradation - Replace if necessary check_detector->check_column Noise persists check_detector->resolved Noise resolved advanced_troubleshooting Step 5: Advanced Troubleshooting - Assess environmental factors (temperature) - Consider mobile phase mismatch in gradients - Investigate sample matrix effects check_column->advanced_troubleshooting Noise persists check_column->resolved Noise resolved advanced_troubleshooting->resolved Noise resolved

Caption: A step-by-step guide to troubleshooting baseline noise.

Detailed Troubleshooting Steps

Step 1: Mobile Phase Preparation and Quality

The mobile phase is a frequent source of baseline issues.[8] Its composition and purity are critical, especially for low-wavelength UV detection.

Q: My baseline is noisy even with fresh HPLC-grade solvents. What could be wrong with my mobile phase?

A: Beyond using high-purity solvents, the preparation and handling of the mobile phase are crucial.

  • Inadequate Mixing: When preparing a mixed mobile phase (e.g., acetonitrile and water), ensure thorough mixing. Inconsistent composition can lead to refractive index shifts that manifest as baseline noise.[9][15] For precise and reproducible mixtures, measure each solvent component's volume accurately before combining them.[16][17]

  • Buffer Precipitation: If using buffers, such as phosphates, be mindful of their solubility in the organic portion of your mobile phase. Buffer precipitation can cause pressure spikes and baseline noise.[9][18] It is advisable to use a lower buffer concentration (10-25 mM is often sufficient).[19]

  • Contamination from Containers: Avoid storing mobile phases, especially those with organic solvents, in plastic containers, as plasticizers can leach out and cause contamination.[20] Use glass or other appropriate inert containers.

  • Microbial Growth: Aqueous mobile phases, particularly those with neutral pH, are susceptible to microbial growth, which can introduce contaminants.[21][22] It's best practice to prepare aqueous mobile phases fresh daily.[9][20]

Protocol: Preparing a High-Quality Mobile Phase

  • Select Solvents: Use only HPLC or LC-MS grade solvents and high-purity water (e.g., Milli-Q or equivalent).[11] Acetonitrile is often preferred for low-wavelength detection due to its lower UV cutoff compared to methanol.[20][23]

  • Measure Accurately: Use volumetric flasks and graduated cylinders to measure the individual components of your mobile phase before mixing.

  • Filter: Filter the prepared mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter.[16]

  • Degas Thoroughly: Use an online degasser. If one is not available, sonication followed by helium sparging is an effective alternative.[13]

SolventUV Cutoff (nm)
Acetonitrile190
Water190
Methanol205
Isopropanol205
Tetrahydrofuran (THF)212

Table 1: UV cutoff wavelengths for common HPLC solvents. Lower cutoff wavelengths are generally better for low-wavelength detection.

Step 2: HPLC System and Hardware

If the mobile phase is not the culprit, the issue may lie within the HPLC system hardware.

Q: I've confirmed my mobile phase is pristine, but the baseline noise persists. What parts of the HPLC system should I check?

A: Systematic evaluation of the fluidic path is the next logical step.

  • Pump and Check Valves: Worn pump seals or malfunctioning check valves can cause pressure fluctuations, which in turn lead to a pulsating or noisy baseline.[8][10][14] Many modern systems allow you to monitor the pressure trace; a correlation between pressure pulsations and baseline noise is a strong indicator of a pump-related issue.[21][22]

  • Injector: A dirty or faulty injector can introduce contaminants or cause pressure disturbances. Regularly flushing the injector can help prevent these issues.[8]

  • System Leaks: Even minor leaks can introduce air into the system, leading to baseline instability.[12][14] Pay close attention to fittings, especially those that are frequently connected and disconnected.

Diagram: HPLC Fluidic Path Troubleshooting dot digraph "HPLC_Fluidic_Path" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting Along the HPLC Fluidic Path", pad="0.5", nodesep="0.5", ranksep="0.5", splines="ortho", rankdir="LR"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes solvent [label="Solvent Reservoir\n(Check for contamination, proper filtering)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; degasser [label="Degasser\n(Ensure functionality)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pump [label="Pump\n(Check seals, check valves for pressure stability)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; injector [label="Injector\n(Clean rotor seal, check for leaks)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; column [label="Column\n(Potential source of contamination)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detector [label="Detector\n(Flow cell contamination, lamp issues)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; waste [label="Waste", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges solvent -> degasser; degasser -> pump; pump -> injector; injector -> column; column -> detector; detector -> waste; }

Sources

Technical Support Center: Stability of 2-(2-Butoxyethoxy)ethyl carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Butoxyethoxy)ethyl carbamate (often derived from diethylene glycol monobutyl ether) exhibits moderate hydrolytic stability in dilute acidic media at ambient temperatures. However, it is susceptible to acid-catalyzed hydrolysis under forcing conditions (pH < 2, T > 40°C), degrading into its parent glycol ether, carbon dioxide, and ammonium.

This guide addresses the specific challenges of working with this molecule, particularly its lack of UV chromophores and its kinetic behavior in low-pH formulations.

Module 1: Critical FAQs (The Basics)

Q1: Is this molecule stable in 0.1 M HCl?

Answer: At room temperature (25°C), the compound is relatively stable for short durations (< 24 hours). However, carbamates are not inert. Over prolonged periods or at elevated temperatures (>40°C), 0.1 M HCl will catalyze the cleavage of the ester bond.

  • Rule of Thumb: If your workflow requires acidic exposure, keep the temperature < 10°C to kinetically trap the molecule and prevent hydrolysis.

Q2: I see "extra peaks" in my chromatogram after acidic workup. What are they?

Answer: These are likely the hydrolysis products.[1] Under acidic conditions, the carbamate cleaves to form:

  • 2-(2-Butoxyethoxy)ethanol (Diethylene glycol monobutyl ether / DEGBE).

  • Ammonium chloride (NH₄Cl).

  • Carbon Dioxide (CO₂ - off-gasses).

Q3: Why can't I detect the carbamate using my standard UV-Vis method at 254 nm?

Answer: The molecule lacks a conjugated system (like a benzene ring). The carbonyl group has a weak absorbance around 200–210 nm, but this region is noisy due to solvent cutoff (especially with acidic mobile phases).

  • Solution: Switch to Refractive Index (RI) , Charged Aerosol Detection (CAD) , or LC-MS . (See Module 3).

Module 2: The Degradation Mechanism (The "Why")

Understanding the mechanism is crucial for predicting stability in your specific formulation. The reaction follows an Aac2 mechanism (Acid-catalyzed acyl-oxygen cleavage).

Hydrolysis Pathway Diagram

CarbamateHydrolysis Fig 1. Acid-Catalyzed Hydrolysis Mechanism of Primary Carbamates Reactant 2-(2-Butoxyethoxy)ethyl carbamate Inter1 Protonated Intermediate Reactant->Inter1 Protonation (Fast) H_Ion H+ H_Ion->Inter1 Tetra Tetrahedral Intermediate Inter1->Tetra Nucleophilic Attack (RDS) Water H2O Water->Tetra Products Breakdown Products: 1. DEGBE (Alcohol) 2. NH4+ (Ammonium) 3. CO2 (Gas) Tetra->Products Collapse & Decarboxylation

Caption: The Rate Determining Step (RDS) is the nucleophilic attack of water on the protonated carbonyl. Steric hindrance in the glycol chain is minimal, making pH the primary driver of instability.

Module 3: Analytical Protocols (The "How")

Because this molecule is "UV-invisible," standard troubleshooting often fails. Use this protocol to validate stability.

Method A: HPLC-CAD (Recommended)

Charged Aerosol Detection (CAD) is universal and does not rely on chromophores.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 95% B over 10 mins
Flow Rate 1.0 mL/min
Detector CAD (Nebulizer Temp: 35°C)
Retention DEGBE (Alcohol) elutes earlier than the Carbamate.
Method B: LC-MS (For Identification)
  • Ionization: ESI Positive Mode.

  • Target Ion: Look for

    
    .
    
    • MW of 2-(2-Butoxyethoxy)ethyl carbamate ≈ 205.25 Da.

    • Target m/z: 206.25 .

    • Note: If you see m/z 163.2 (approx), you are detecting the degradation product (DEGBE + H+).

Module 4: Experimental Troubleshooting Guide

Use this decision tree to resolve stability issues in your experiments.

Troubleshooting Fig 2. Stability & Detection Troubleshooting Logic Start Issue: Low Yield or Unknown Peaks CheckpH Is pH < 3.0? Start->CheckpH CheckTemp Is Temp > 25°C? CheckpH->CheckTemp Yes CheckDet Using UV Detector? CheckpH->CheckDet No ActionBuffer Action: Buffer to pH 4-6 (Acetate Buffer) CheckTemp->ActionBuffer No (but pH is low) ActionCool Action: Perform reaction on ice (0-4°C) CheckTemp->ActionCool Yes ActionCAD Action: Switch to CAD/ELSD or derivatize CheckDet->ActionCAD Yes ActionStable Molecule is Stable. Check other reagents. CheckDet->ActionStable No

Caption: Decision matrix for isolating stability vs. detection errors.

Protocol: Determining Half-Life ( ) in Your Acid

Do not guess. Measure the stability in your specific solvent system.[2]

  • Preparation: Dissolve carbamate (1 mg/mL) in your target acidic solvent (e.g., 0.1 M HCl/Water).

  • Incubation: Hold at desired temperature (e.g., 37°C) in a sealed vial.

  • Sampling:

    • Take 100 µL aliquots at T=0, 1h, 4h, 8h, 24h.

    • Quench immediately by adding 100 µL of 0.1 M NaOH or cold Phosphate Buffer (pH 7).

  • Analysis: Run via HPLC-CAD.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives you
    
    
    .

References

  • Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. Lewis Publishers.
  • Jencks, W. P. (1969). Catalysis in Chemistry and Enzymology. McGraw-Hill.
  • PubChem. (n.d.).[3] 2-(2-Butoxyethoxy)ethyl carbamate Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]

Sources

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Carbamate Residues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of carbamate residues using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects. Here, we provide in-depth, experience-driven advice, troubleshooting guides, and frequently asked questions to ensure the accuracy and reliability of your analytical results.

Understanding the Challenge: What Are Matrix Effects?

In LC-MS analysis, the "matrix" refers to all the components within a sample other than the analyte of interest.[1] These can include salts, lipids, proteins, and other endogenous or exogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][3] This interference can manifest as either ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity), both of which can severely compromise the accuracy, precision, and sensitivity of quantitative analyses.[2][4]

The primary mechanism behind matrix effects, particularly ion suppression in Electrospray Ionization (ESI), is the competition for ionization efficiency between the analyte and co-eluting matrix components.[5][6] Factors such as the viscosity of the sample matrix can also affect the efficiency of droplet formation and evaporation in the ion source, further contributing to these effects.[5]

Frequently Asked Questions (FAQs)

Q1: What are the tell-tale signs that matrix effects are impacting my carbamate analysis?

A1: Several indicators in your data can point towards the presence of matrix effects:

  • Poor Reproducibility: Inconsistent results for the same sample across different preparations or injections.

  • Inaccurate Quantification: Results that are unexpectedly low (ion suppression) or high (ion enhancement).

  • Non-Linear Calibration Curves: A lack of linearity in your standard curve, especially when using standards prepared in a pure solvent.

  • Decreased Sensitivity: A noticeable drop in the signal-to-noise ratio for your analytes of interest.

  • Retention Time Shifts: In some cases, matrix components can interact with the analyte or the column, causing shifts in retention times.[7][8]

Q2: How can I definitively identify and quantify matrix effects in my experiments?

A2: Two primary methods are widely used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative technique to pinpoint chromatographic regions where ion suppression or enhancement occurs.[4][9] A constant flow of a carbamate standard solution is introduced into the mass spectrometer after the analytical column. Simultaneously, a blank, extracted matrix sample is injected onto the column. Any dip or rise in the baseline signal of the carbamate standard indicates the retention times at which matrix components are eluting and causing interference.[4]

  • Quantitative Assessment (Post-Extraction Spike): This method provides a numerical value for the matrix effect.[3][10] You compare the peak area of a carbamate standard in a clean solvent to the peak area of the same standard spiked into a blank matrix sample after the extraction process. The matrix effect (ME) can be calculated using the following formula:

    ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

    A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[3]

Troubleshooting Guide: Strategies to Mitigate Matrix Effects

When you've confirmed that matrix effects are compromising your carbamate analysis, the next step is to implement strategies to reduce or compensate for them.

Issue 1: My sample preparation is not sufficiently removing interfering matrix components.

Solution: Optimize Your Sample Preparation Protocol

Effective sample cleanup is the first and most critical line of defense against matrix effects.[11] The goal is to remove as many interfering compounds as possible while ensuring high recovery of the target carbamate residues.

Recommended Technique 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted and highly effective sample preparation technique for pesticide residue analysis, including carbamates, in a variety of matrices.[12][13] It involves a two-step process of extraction and cleanup.[14]

Workflow for QuEChERS Sample Preparation

QuEChERS_Workflow Homogenized_Sample 1. Homogenized Sample Extraction 2. Extraction (Acetonitrile + Salts) Homogenized_Sample->Extraction Centrifugation1 3. Centrifugation Extraction->Centrifugation1 Supernatant_Transfer 4. Transfer Supernatant Centrifugation1->Supernatant_Transfer dSPE_Cleanup 5. Dispersive SPE Cleanup (PSA, C18, GCB) Supernatant_Transfer->dSPE_Cleanup Centrifugation2 6. Centrifugation dSPE_Cleanup->Centrifugation2 Final_Extract 7. Final Extract for LC-MS Centrifugation2->Final_Extract

Caption: QuEChERS sample preparation workflow.

Detailed Protocol for Modified QuEChERS for Carbamate Analysis in Aromatic Herbs[12][15]

  • Sample Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute. Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate). Shake again for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the supernatant (the acetonitrile layer) to a dSPE cleanup tube containing a combination of sorbents. Common sorbents for carbamate analysis include:

    • PSA (Primary Secondary Amine): Removes sugars and organic acids.

    • C18: Removes non-polar interferences like lipids.

    • GCB (Graphitized Carbon Black): Removes pigments and sterols (use with caution as it can retain some planar pesticides).

  • Final Centrifugation and Collection: Vortex the dSPE tube for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes. Collect the supernatant for LC-MS analysis.

Recommended Technique 2: Solid-Phase Extraction (SPE)

SPE is another powerful technique for sample cleanup and is particularly useful for complex matrices.[16][17] It allows for the selective isolation of analytes from a liquid sample by passing it through a solid sorbent.[17]

General SPE Protocol for Carbamate Pesticides[16][18][19][20]

  • Cartridge Conditioning: Condition the SPE cartridge (e.g., C18) with a suitable solvent (e.g., methanol) followed by water to activate the sorbent.[17]

  • Sample Loading: Load the sample extract onto the cartridge at a controlled flow rate. The carbamates will be retained on the sorbent.[17]

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds that are not strongly bound to the sorbent.[17]

  • Elution: Elute the carbamates from the cartridge using a stronger organic solvent.[17]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS analysis.

Comparative Data for Sample Preparation Techniques

Sample Preparation MethodTypical Recovery (%) for CarbamatesKey Advantages
QuEChERS 72-120%[12][14][21]Fast, high-throughput, low solvent consumption.
Solid-Phase Extraction (SPE) 82-110%[16]High selectivity, effective for complex matrices.
Liquid-Liquid Extraction (LLE) VariesSimple, but can be less selective and use more solvent.
Issue 2: My analytical method is not adequately compensating for the remaining matrix effects.

Solution: Employ Robust Calibration and Internal Standard Strategies

Even with optimized sample preparation, some matrix components may persist. The following strategies help to compensate for their effects during data acquisition and processing.

Strategy 1: Matrix-Matched Calibration

This is a highly effective approach to compensate for matrix effects.[22][23] Instead of preparing your calibration standards in a pure solvent, you prepare them in a blank matrix extract that has gone through the same sample preparation process as your unknown samples.[22][24] By doing so, the standards and the samples experience similar levels of ion suppression or enhancement, leading to more accurate quantification.[25]

Logical Flow for Deciding on a Calibration Strategy

Calibration_Strategy Start Start Analysis Assess_ME Assess Matrix Effects? Start->Assess_ME ME_Significant Significant ME? Assess_ME->ME_Significant Use_Solvent_Cal Use Solvent-Based Calibration ME_Significant->Use_Solvent_Cal No Use_MM_Cal Use Matrix-Matched Calibration ME_Significant->Use_MM_Cal Yes End End Use_Solvent_Cal->End Use_MM_Cal->End

Caption: Decision-making for calibration strategy.

Strategy 2: Use of Internal Standards (IS)

The use of an internal standard is a cornerstone of accurate quantitative analysis in LC-MS.[3] An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the mass spectrometer.

The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards

SIL internal standards are considered the best choice for compensating for matrix effects.[26] These are versions of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[26][27]

  • Why they work: A SIL-IS has nearly identical chemical properties to the analyte, meaning it will co-elute chromatographically and experience the same degree of ion suppression or enhancement.[28] Because the mass spectrometer can differentiate between the analyte and the SIL-IS based on their mass difference, the ratio of their peak areas remains constant, even if the absolute signal intensity fluctuates due to matrix effects.[26][29] This leads to highly accurate and precise quantification.

Step-by-Step Protocol for Using a SIL-IS

  • Selection: Choose a commercially available SIL-IS for your target carbamate with a mass difference of at least 3 mass units to avoid spectral overlap.[27]

  • Spiking: Add a known, constant amount of the SIL-IS to all samples, calibration standards, and quality controls at the very beginning of the sample preparation process.[30]

  • Analysis: Acquire data for both the analyte and the SIL-IS using multiple reaction monitoring (MRM).

  • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the SIL-IS peak area against the analyte concentration. Use this curve to determine the concentration in your unknown samples.

Issue 3: My chromatographic separation is not resolving the carbamates from interfering matrix components.

Solution: Optimize Chromatographic Conditions

Improving the separation between your target analytes and matrix interferences can significantly reduce ion suppression.

  • Use a Specialized Column: Consider using a column specifically designed for carbamate analysis, which can provide unique selectivity and faster analysis times compared to standard C18 columns.[31]

  • Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between the carbamate peaks and the regions where you have identified matrix effects (using the post-column infusion technique).

  • Ultra-High-Performance Liquid Chromatography (UHPLC): Migrating your method from traditional HPLC to UHPLC can provide a substantial increase in chromatographic resolution, leading to better separation of analytes from endogenous matrix components and thus reducing ion suppression.

By systematically addressing sample preparation, calibration strategies, and chromatography, you can effectively overcome the challenges posed by matrix effects and achieve reliable, high-quality data in your LC-MS analysis of carbamate residues.

References
  • Bioanalytical Lab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
  • Wikipedia. (2023). Ion suppression (mass spectrometry).
  • Creative Proteomics. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • Bhatt, V., & Macwan, J. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 30(9), 856-866.
  • Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Bioanalysis, 4(19), 2303-2310.
  • Dolan, J. W. (2006). Ion Suppression: A Major Concern in Mass Spectrometry.
  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples.
  • Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC.
  • Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers.
  • Taylor & Francis Online. (n.d.). Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality?
  • Wang, C., et al. (2019). Solid phase extraction of carbamate pesticides with porous organic polymer as adsorbent followed by high performance liquid chromatography-diode array detection.
  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • ResearchGate. (n.d.). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis.
  • Lee, H. K., et al. (2009). Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography.
  • National Center for Biotechnology Information. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis.
  • ACS Publications. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega, 7(14), 11849–11859.
  • BenchChem. (2025). Navigating the Analytical Maze: A Comparative Guide to LC-MS/MS Methods for Ethyl Carbamate Quantification.
  • LinkedIn. (2025). Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition.
  • ResearchGate. (2025). Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS.
  • Lozano, A., et al. (2017). QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS. Food Chemistry, 216, 334-341.
  • ResearchGate. (n.d.). Evaluation of matrix effects in LC–MS/MS. Calibration curves were...
  • KoreaMed Synapse. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations.
  • ResearchGate. (2025). QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS | Request PDF.
  • Sisu@UT. (n.d.). 3.2. Experiment setup and evaluation of the data – Validation of liquid chromatography mass spectrometry (LC-MS) methods.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Vellosimine.
  • Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2505.
  • ResearchGate. (2025). Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry | Request PDF.
  • Separation Science. (n.d.). Effective Analysis Carbamate Pesticides.
  • MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Molecules, 28(6), 2584.
  • Opentrons. (n.d.). LCMS Sample Preparation: Techniques & Challenges.
  • LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • Restek. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry.
  • ResearchGate. (2024). (PDF) MODIFIED QUECHERS EXTRACTION METHOD FOR THE EVALUATION OF CARBAMATE PESTICIDES IN FRUITS AND VEGETABLES GROWN IN TIRUPUR, SOUTH INDIA.
  • Royal Society of Chemistry. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5536-5555.
  • Physical Testing and Chemical Analysis-Part B:Chemical Analysis. (n.d.). Determination of Residues of 22 Carbamate Pesticides in Green Citrus Tea by High Performance Liquid Chromatography-Tandem Mass Spectrometry with QuEChERS.
  • Sigma-Aldrich. (n.d.). QuEChERS Method for Pesticide Residue Analysis.
  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Biomedical Journal of Scientific & Technical Research, 1(6).
  • National Center for Biotechnology Information. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
  • National Center for Biotechnology Information. (2019).
  • Shimadzu. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045.
  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards.
  • ResearchGate. (2025). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? | Request PDF.

Sources

Technical Support Center: Purification of 2-(2-Butoxyethoxy)ethyl Carbamate Standards

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide for the Purification and Characterization of 2-(2-Butoxyethoxy)ethyl Carbamate (CAS 60653-87-4) Ticket ID: #PUR-60653-87-4 Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary & Molecule Profile

Welcome to the technical support center. This guide is designed for researchers synthesizing or purifying 2-(2-Butoxyethoxy)ethyl carbamate (also known as Diethylene glycol monobutyl ether carbamate) for use as an analytical standard.

Unlike aromatic carbamates, this molecule is an aliphatic ether-carbamate . This structural feature presents two specific challenges:

  • Poor UV Absorbance: It lacks a chromophore, making standard UV detection (254 nm) ineffective.

  • Physical State Ambiguity: Depending on purity and temperature, it often exists as a viscous oil or a low-melting waxy solid, complicating crystallization.

Target Molecule Specifications
PropertySpecification
Chemical Name 2-(2-Butoxyethoxy)ethyl carbamate
CAS Number 60653-87-4
Molecular Formula C₉H₁₉NO₄
Molecular Weight 205.25 g/mol
Precursor Diethylene glycol monobutyl ether (DEGBE)
Primary Impurity Unreacted DEGBE, Urea (if used in synthesis)

Purification Decision Matrix

Before proceeding, determine your purification strategy based on your crude material's state and quantity.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State at RT? Start->CheckState Solid Solid / Waxy Solid CheckState->Solid Solid Liquid Viscous Oil / Liquid CheckState->Liquid Liquid Cryst Method C: Recrystallization (EtOAc/Hexane) Solid->Cryst CheckScale Scale? Liquid->CheckScale SmallScale < 5 Grams (Standard Prep) CheckScale->SmallScale LargeScale > 10 Grams (Bulk) CheckScale->LargeScale Flash Method A: Flash Chromatography (Silica Gel) SmallScale->Flash Distill Method B: High-Vacuum Distillation (< 1 mmHg) LargeScale->Distill Distill->Flash Polishing Step Cryst->Flash If purity < 98%

Figure 1: Purification workflow decision tree based on physical state and scale.

Detailed Purification Protocols

Method A: Flash Column Chromatography (Recommended for Standards)

This is the most reliable method for achieving >98% purity for analytical standards, as it effectively separates the carbamate from the unreacted alcohol (DEGBE).

Critical Insight: Because the molecule has low UV absorbance, you must use ELSD (Evaporative Light Scattering Detection) or stain TLC plates with KMnO₄ or Phosphomolybdic Acid (PMA) .

Protocol:

  • Stationary Phase: High-purity Silica Gel (40–63 µm).

  • Mobile Phase:

    • Solvent A: Hexane (or Heptane)

    • Solvent B: Ethyl Acetate (EtOAc)[1][2]

    • Gradient: 0% B → 100% B over 20–30 column volumes.

    • Note: The carbamate is relatively polar. Expect elution between 40–70% EtOAc depending on loading.

  • Loading: Dissolve crude oil in a minimum volume of DCM or load onto Celite (dry loading) if the oil is viscous.

  • Fraction Collection:

    • Monitor using ELSD or spot fractions on TLC.

    • TLC Visualization: Dip in KMnO₄ solution and heat. The carbamate will appear as a yellow/brown spot. The starting alcohol (DEGBE) will also stain but usually has a different Rf (typically higher or lower depending on the exact mobile phase; carbamates often run slightly lower than their corresponding alcohols due to the amide H-bonding capability).

Method B: High-Vacuum Distillation (For Bulk/Oils)

If the product is an oil and scale is large, distillation is effective but risky due to thermal instability of carbamates.

Warning: Carbamates can decompose back to isocyanates and alcohols at high temperatures (>150°C).

Protocol:

  • Apparatus: Short-path distillation head or Kugelrohr.

  • Vacuum: High vacuum is mandatory (< 0.5 mmHg).

  • Temperature:

    • Slowly ramp bath temperature.

    • Expect the starting material (DEGBE, BP ~230°C at atm) to distill first or be removed in the forerun.

    • The carbamate will have a significantly higher boiling point.

  • Collection: Collect the main fraction. If the pot temperature exceeds 160°C, stop to prevent decomposition.

Troubleshooting Guide (Q&A)

Issue 1: Detection & Visualization

Q: I am injecting the sample into my HPLC-UV, but I see no peaks or very weak noise. Is my product gone? A: Your product is likely there, but you are using the wrong detection method.

  • Root Cause: 2-(2-Butoxyethoxy)ethyl carbamate is aliphatic. It lacks the conjugated pi-systems (benzene rings) required for strong UV absorption at 254 nm.

  • Solution:

    • Switch Detector: Use LC-MS (ESI positive mode), ELSD, or Refractive Index (RI).

    • Low UV: If you must use UV, set the wavelength to 205–210 nm .

    • Solvent Constraint: At 210 nm, you cannot use Ethyl Acetate or Acetone as solvents (they absorb strongly). Use Water/Acetonitrile or Water/Methanol gradients.

Issue 2: Separation from Starting Material

Q: My NMR shows a persistent impurity of Diethylene Glycol Monobutyl Ether (DEGBE). How do I remove it? A: This is the most common impurity (the precursor).

  • Mechanism: The boiling points and polarities are similar, making separation difficult.

  • Solution (Chemical Scavenging):

    • If chromatography fails, react the crude mixture with a small amount of isocyanate scavenger (like polymer-supported isocyanate) or perform a wash.

    • Alternative: Dissolve the crude in EtOAc and wash with water.[1] DEGBE is more water-soluble than the carbamate derivative, though both are amphiphilic. A brine wash helps prevent emulsions.

    • Derivatization: If the impurity is <5%, it may be acceptable for some uses, but for a standard, use a slower gradient on silica (e.g., 1% Methanol in DCM gradient).

Issue 3: Physical State (Solid vs. Oil)

Q: The literature suggests a solid, but I have a viscous yellow oil. Why? A: This "supercooled liquid" state is common for glycol ether derivatives.

  • Root Cause: Impurities (even <1%) or residual solvent depress the melting point. The flexible ether chains also inhibit crystallization.

  • Solution:

    • High Vacuum Drying: Keep the oil under high vacuum (<0.1 mmHg) for 24 hours to remove trace solvents.

    • Seeding: If you have a tiny crystal from a previous batch, add it.

    • Cold Trituration: Dissolve in a minimum amount of diethyl ether or hexane/EtOAc, then cool to -20°C and scratch the glass to induce crystallization.

Analytical Characterization Standards

When validating your standard, ensure your data matches these expected profiles.

NMR Expectations (¹H NMR in CDCl₃)
Chemical Shift (δ)MultiplicityIntegrationAssignment
4.8 - 5.2 ppm Broad Singlet2H-NH₂ (Carbamate protons)
4.2 - 4.3 ppm Triplet2H-CH₂-O-C(O)- (Alpha to carbamate)
3.6 - 3.7 ppm Multiplet6HEther backbone (-CH₂-O-CH₂-)
3.4 - 3.5 ppm Triplet2H-CH₂- (Alpha to butyl ether)
1.5 - 1.6 ppm Multiplet2HButyl chain (-CH₂-)
1.3 - 1.4 ppm Multiplet2HButyl chain (-CH₂-)
0.9 ppm Triplet3HTerminal Methyl (-CH₃)

Note: The -NH₂ peak is broad and exchangeable; it may disappear if D₂O is added.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions? A: Store the purified standard at 2–8°C under an inert atmosphere (Argon or Nitrogen). Carbamates are generally stable, but glycol ethers can form peroxides over time upon exposure to air. Store in amber vials to prevent light degradation.

Q: Can I use GC-MS for analysis? A: Yes. Unlike thermal degradation during bulk distillation, GC analysis is fast enough that the molecule is usually stable. However, use a low-bleed column (e.g., DB-5ms or HP-5) and ensure the injector temperature is not excessively high (< 250°C) to prevent on-column degradation.

Q: Is this molecule hygroscopic? A: Yes, moderately. The ether oxygens and carbamate group can hydrogen bond with water. Ensure the standard is dried thoroughly before weighing for quantitative stock solutions.

References

  • Sigma-Aldrich. 2-(2-Butoxyethoxy)ethyl carbamate Product Sheet (PH007315).[3] Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). Diethylene Glycol Monobutyl Ether Chemical Datasheet. CAMEO Chemicals.[4] Retrieved from

  • California Office of Environmental Health Hazard Assessment (OEHHA). Ethylene Glycol Mono-n-Butyl Ether Reference Exposure Levels. Retrieved from

  • BenchChem. Ethyl (2-hydroxypropyl)carbamate in Organic Synthesis. (General carbamate synthesis and purification protocols). Retrieved from

  • Organic Syntheses. Preparation of Carbamates: General Procedures. Org. Synth. Coll. Vol. various. (General methodologies for carbamate purification via crystallization and distillation). Retrieved from

Sources

Technical Support Center: Minimizing Guanidinylation and Transcarbamoylation Side Reactions in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenge of minimizing transcarbamoylation and, more specifically, guanidinylation side reactions during peptide synthesis. Our goal is to equip you with the expertise and practical knowledge to ensure the integrity and purity of your synthetic peptides.

Introduction: Understanding Unwanted Peptide Modifications

In the intricate process of peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the primary objective is the sequential and precise formation of amide bonds. However, the reactive chemical environment can sometimes lead to unintended side reactions, resulting in modified and impure peptide products.[1] One such problematic side reaction is the modification of amine groups, which can occur through processes broadly related to transcarbamoylation.

While classical transcarbamoylation, the exchange of a carbamate group, is more extensively studied in polyurethane chemistry, a closely related and highly relevant side reaction in peptide synthesis is guanidinylation .[2][3][4] This reaction involves the modification of the N-terminal or other free primary amines on the peptide chain to form a guanidinium group, which irreversibly terminates peptide elongation.[5] This guide will focus predominantly on the mechanisms, prevention, and troubleshooting of this critical side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of guanidinylation during peptide synthesis?

A1: The primary cause of guanidinylation is the direct reaction of uronium or aminium-based coupling reagents with the unprotected N-terminal amine of the peptide-resin.[5] Reagents like HBTU, HATU, and HCTU, while highly effective for amide bond formation, can also act as potent guanidinylating agents.[6][7] This side reaction is particularly problematic when the activation of the carboxylic acid is slow, or when an excess of the uronium reagent is present.

Q2: How does guanidinylation affect my final peptide product?

A2: Guanidinylation has a significant negative impact on your synthesis. The formation of the guanidinium group at the N-terminus caps the peptide, preventing further amino acid coupling and leading to chain termination.[5] This results in a truncated peptide impurity that can be difficult to separate from the desired full-length peptide, ultimately reducing the overall yield and purity of your final product.[8]

Q3: Are certain amino acids more susceptible to these side reactions?

A3: While the primary site for guanidinylation is the N-terminal α-amino group, other nucleophilic side chains can also be at risk under specific conditions. For instance, the ε-amino group of Lysine, if not properly protected, is a potential site for modification. Additionally, the hydroxyl groups of Serine and Threonine can, in some cases, undergo O-acylation, a related side reaction where the activated ester reacts with the hydroxyl group instead of the intended N-terminal amine.[9]

Q4: What are the tell-tale signs of guanidinylation in my analytical data?

A4: Detecting guanidinylation typically involves mass spectrometry (MS) and high-performance liquid chromatography (HPLC). In the mass spectrum, you will observe a characteristic mass shift corresponding to the addition of the guanidinium moiety to your truncated peptide. For example, a common modification results in a mass increase of +42 Da. Your HPLC chromatogram will show an additional peak, often eluting close to the desired peptide, representing the capped, truncated sequence.

Troubleshooting Guides

Issue 1: Unexpected truncated peptide with a mass shift of +42 Da observed in LC-MS.
  • Possible Cause: Guanidinylation of the N-terminal amine by a uronium coupling reagent.

  • Troubleshooting Workflow:

    G start Truncated peptide with +42 Da mass shift check_reagent Identify coupling reagent used start->check_reagent uronium Uronium/Aminium reagent (HBTU, HATU, etc.) check_reagent->uronium Is it uronium-based? phosphonium Phosphonium reagent (PyBOP, etc.) check_reagent->phosphonium No preactivation Implement pre-activation protocol uronium->preactivation switch_reagent Switch to a phosphonium-based coupling reagent uronium->switch_reagent optimize_equivalents Optimize reagent equivalents uronium->optimize_equivalents phosphonium->optimize_equivalents verify Verify results with LC-MS preactivation->verify switch_reagent->verify optimize_equivalents->verify

    Caption: Troubleshooting workflow for guanidinylation.

  • Solutions:

    • Implement Pre-activation: Pre-activating the protected amino acid with the coupling reagent before adding it to the peptide-resin can significantly reduce guanidinylation.[5] This allows the formation of the active ester intermediate in solution, which then primarily reacts with the N-terminal amine for amide bond formation.

    • Switch to Phosphonium-Based Reagents: Phosphonium reagents, such as PyBOP and PyAOP, are generally less prone to causing guanidinylation compared to their uronium counterparts. If guanidinylation is a persistent issue, switching to a phosphonium-based coupling strategy is a highly effective solution.

    • Optimize Reagent Equivalents: Using a minimal excess of the coupling reagent can help mitigate the side reaction. Carefully titrate the equivalents of your coupling reagent to find the optimal balance between efficient coupling and minimal side product formation.

Issue 2: Consistently low yield, especially in long or difficult peptide sequences.
  • Possible Cause: Cumulative effect of low-level guanidinylation at each coupling step, leading to a significant population of terminated chains.

  • Troubleshooting Workflow:

    G start Low yield in long sequences analyze_byproducts Analyze crude product for systematic truncations start->analyze_byproducts guanidinylation_suspected Guanidinylation suspected analyze_byproducts->guanidinylation_suspected Truncated peptides present? no_guanidinylation Other issues (aggregation, etc.) analyze_byproducts->no_guanidinylation No protocol_change Implement a robust preventative protocol guanidinylation_suspected->protocol_change optimize_coupling Optimize coupling conditions (time, temp) no_guanidinylation->optimize_coupling protocol_change->optimize_coupling change_strategy Consider alternative synthesis strategies protocol_change->change_strategy final_analysis Re-synthesize and analyze optimize_coupling->final_analysis change_strategy->final_analysis

    Caption: Troubleshooting low yield due to suspected guanidinylation.

  • Solutions:

    • Systematic Protocol Review: For long and complex peptides, it is crucial to adopt a synthesis strategy that minimizes the risk of guanidinylation from the outset. This includes the consistent use of pre-activation or the selection of phosphonium-based reagents.

    • In Situ Neutralization (for Boc-SPPS): In Boc-protection based protocols, utilizing in situ neutralization can suppress the formation of guanidinylation byproducts.[5]

    • Consider Alternative Coupling Additives: While HOBt and its derivatives are common, exploring different additives may influence the reaction kinetics in a way that favors amide bond formation over guanidinylation.

Experimental Protocols

Protocol 1: Pre-activation of Amino Acids for Coupling
  • In a separate reaction vessel, dissolve the Fmoc-protected amino acid (3 equivalents) and the uronium coupling reagent (e.g., HBTU, 3 equivalents) in DMF.

  • Add the activation base, such as diisopropylethylamine (DIPEA) (6 equivalents), to the solution.

  • Allow the mixture to react for 1-5 minutes at room temperature. The solution will typically change color, indicating the formation of the active ester.

  • Transfer the pre-activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

  • Proceed with the coupling reaction for the desired amount of time.

Protocol 2: Analytical Detection of Guanidinylation by LC-MS
  • Sample Preparation: Cleave a small sample of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide with cold diethyl ether, centrifuge, and decant the ether. Dry the peptide pellet.

  • LC-MS Analysis:

    • Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Run a standard gradient from low to high organic solvent concentration.

    • Monitor the elution profile with a UV detector (typically at 214 nm and 280 nm) and a mass spectrometer.

  • Data Interpretation:

    • Identify the peak corresponding to your expected full-length peptide based on its theoretical mass.

    • Look for earlier eluting peaks that correspond to truncated sequences.

    • Examine the mass spectrum of any truncated peptide peaks for a mass addition of +42 Da (or other values depending on the specific guanidinylating moiety from the reagent), which is indicative of guanidinylation.

Data Summary Table

Coupling Reagent TypePropensity for GuanidinylationRecommended Mitigation Strategy
Uronium/Aminium (HBTU, HATU, HCTU)HighPre-activation of the amino acid is strongly recommended.[5]
Phosphonium (PyBOP, PyAOP)LowGenerally preferred when guanidinylation is a concern.
Carbodiimides (DIC, EDC)Low (for guanidinylation)Requires an additive (e.g., HOBt, Oxyma) for efficient coupling.

References

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Activotec. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • G. T. Despina, et al. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Retrieved from [Link]

  • DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2002). The Uronium/Guanidinium Peptide Coupling Reagents.
  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • ResearchGate. (2017, October 16). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Retrieved from [Link]

  • RSC Publishing. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Retrieved from [Link]

  • PubMed. (2002, February 1). The uronium/guanidinium Peptide coupling reagents: finally the true uronium salts. Angewandte Chemie International Edition in English, 41(3), 441-5. Retrieved from [Link]

  • ResearchGate. (n.d.). Transcarbamoylation in Polyurethanes: Underestimated Exchange Reactions?. Retrieved from [Link]

  • ACS Publications. (2020, April 29). Reprocessing Postconsumer Polyurethane Foam Using Carbamate Exchange Catalysis and Twin-Screw Extrusion. ACS Central Science. Retrieved from [Link]

  • RSC Publishing. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Retrieved from [Link]

  • ResearchGate. (n.d.). Base-Catalyzed Transcarbamoylation. Retrieved from [Link]

  • ResearchGate. (2015, February 2). What is the usual nature of impurities in synthetic peptides?. Retrieved from [Link]

  • ChemRxiv. (n.d.). Reprocessing Cross-linked Polyurethanes by Catalyzing Carbamate Exchange. Retrieved from [Link]

  • SlideShare. (n.d.). Side reaction in peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2018, August 12). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • PMC. (n.d.). Recycling Polyurethanes through Transcarbamoylation. Retrieved from [Link]

  • PMC. (2022, December 27). Upgrading Polyurethanes into Functional Ureas through the Asymmetric Chemical Deconstruction of Carbamates. Retrieved from [Link]

  • MDPI. (2018, November 23). Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts. Catalysts, 8(12), 592. Retrieved from [Link]

  • Scribd. (n.d.). Side Reaction in Peptide Synthesis Presentation. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques and Methods of Identification. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbamate synthesis via transfunctionalization of substituted ureas and carbonates. Retrieved from [Link]

  • PMC. (n.d.). New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. Retrieved from [Link]

  • PMC. (2025, May 27). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. Retrieved from [Link]

  • ResearchGate. (2016, October 25). Analytical Techniques for Scientists. Retrieved from [Link]

  • MDPI. (2023, October 19). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Pharmaceuticals, 16(10), 1475. Retrieved from [Link]

  • RSC Publishing. (n.d.). Reprocessable polyhydroxyurethane networks exhibiting full property recovery and concurrent associative and dissociative dynamic chemistry via transcarbamoylation and reversible cyclic carbonate aminolysis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Rapid flow-based synthesis of post-translationally modified peptides and proteins: a case study on MYC's transactivation domain. Retrieved from [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the Validation of Analytical Methods for 2-(2-Butoxyethoxy)ethyl Carbamate in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the assurance of product quality and safety is paramount. Rigorous analytical testing is the bedrock of this assurance, and the validation of these analytical methods is a non-negotiable regulatory expectation. This guide provides an in-depth exploration of the validation of analytical methods for the quantification of 2-(2-Butoxyethoxy)ethyl carbamate, a compound of interest in various pharmaceutical contexts. By synthesizing the principles of the International Council for Harmonisation (ICH) guidelines with practical, field-proven insights, this document serves as a comprehensive resource for scientists and researchers.

The Imperative of Method Validation in Pharmaceutical Analysis

Understanding the Core Validation Parameters as per ICH Q2(R1)

The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," outlines the key characteristics that must be evaluated during method validation. The selection of which parameters to validate depends on the type of analytical procedure[1][2]. For a quantitative impurity test or an assay of a drug substance, the following parameters are typically required:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[3].

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range[3].

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity[6].

  • Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found[3].

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility[6].

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value[6].

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[6].

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[6].

The logical relationship and workflow for validating these parameters are illustrated in the diagram below.

Analytical_Method_Validation_Workflow Workflow for Analytical Method Validation cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Execution of Validation Studies cluster_3 Data Analysis & Reporting Method_Development Develop Analytical Method (e.g., HPLC-UV) Optimization Optimize Method Parameters (Mobile Phase, Flow Rate, etc.) Method_Development->Optimization Protocol Define Validation Protocol: - Parameters to be tested - Acceptance Criteria Optimization->Protocol Specificity Specificity Protocol->Specificity Linearity_Range Linearity & Range Protocol->Linearity_Range Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability, Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Data_Analysis Analyze Data & Compare against Acceptance Criteria Specificity->Data_Analysis Linearity_Range->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Validation_Report Prepare Validation Report Data_Analysis->Validation_Report

Caption: A flowchart illustrating the key stages of analytical method validation, from development to the final report.

Comparative Analysis of Analytical Methods for Carbamate Quantification

While this guide focuses on a hypothetical HPLC-UV method, it is important for researchers to consider alternative techniques for the analysis of carbamates like 2-(2-Butoxyethoxy)ethyl carbamate. The choice of method is often dictated by factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Analytical MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on polarity, detection based on UV absorbance.Robust, widely available, cost-effective.Moderate sensitivity, potential for interference from co-eluting compounds.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Separation followed by post-column derivatization to form a fluorescent product.High sensitivity and selectivity.[7][8]Requires a post-column derivatization system, derivatizing agents can be unstable.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation coupled with mass analysis of the analyte and its fragments.Very high sensitivity and specificity, provides structural information.Higher cost of instrumentation and maintenance, potential for matrix effects.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Excellent for volatile and thermally stable compounds.Carbamates are often thermally labile and may require derivatization.[4]

For the purpose of this guide, HPLC-UV is selected as a robust and commonly accessible technique suitable for the quantification of 2-(2-Butoxyethoxy)ethyl carbamate in a pharmaceutical setting, assuming the concentration levels are within the detection capabilities of the instrument.

A Hypothetical HPLC-UV Method for 2-(2-Butoxyethoxy)ethyl Carbamate and its Validation

The following section details a hypothetical experimental protocol for the validation of an HPLC-UV method for the determination of 2-(2-Butoxyethoxy)ethyl carbamate.

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (50:50, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm[5].

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 2-(2-Butoxyethoxy)ethyl carbamate reference standard in the mobile phase to obtain a concentration of 1000 µg/mL.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

    • Sample Preparation: The sample preparation will depend on the matrix (e.g., drug substance, drug product). For a drug substance, a simple dissolution in the mobile phase may be sufficient. For a drug product, extraction and filtration steps may be necessary.

The relationship between the different validation parameters is depicted in the following diagram, highlighting their interconnectedness in establishing a reliable analytical method.

Interrelationship_of_Validation_Parameters Interrelationship of ICH Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures Precision Precision Specificity->Precision ensures Linearity Linearity Range Range Linearity->Range defines LOD Detection Limit (LOD) Linearity->LOD can inform LOQ Quantitation Limit (LOQ) Linearity->LOQ can inform Range->Accuracy assessed over Range->Precision assessed over Accuracy->Precision related Precision->LOQ defines Robustness Robustness Robustness->Accuracy impacts Robustness->Precision impacts

Caption: A diagram showing the interconnected nature of the ICH Q2(R1) validation parameters.

Validation Data and Acceptance Criteria

The following tables summarize the hypothetical results for each validation parameter, along with typical acceptance criteria based on ICH guidelines[3][9].

TestResultAcceptance Criteria
Placebo Interference No peak observed at the retention time of 2-(2-Butoxyethoxy)ethyl carbamate.No significant interference from placebo at the analyte's retention time.
Forced Degradation (Acid, Base, Oxidation, Heat, Light) Peak for 2-(2-Butoxyethoxy)ethyl carbamate is spectrally pure and well-resolved from degradation product peaks.The method is able to separate the analyte from all potential degradation products.
Concentration (µg/mL)Peak Area (mAU*s)
1.012500
5.063000
10.0124500
25.0312000
50.0625000
Correlation Coefficient (r²) 0.9998
Range 1.0 - 50.0 µg/mL
Acceptance Criteria r² ≥ 0.995[9]. The range should cover 80-120% of the test concentration for an assay[6].
Spiked Level (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
808.07.998.8
10010.010.1101.0
12012.011.999.2
Average Recovery (%) 99.7
Acceptance Criteria The mean recovery should be within 98.0% to 102.0% for an assay[9].
Precision LevelParameterResult (%RSD)Acceptance Criteria
Repeatability (n=6) Peak Area0.8%RSD ≤ 2%[3].
Intermediate Precision (Day 1 vs. Day 2) Concentration1.2%RSD ≤ 2%[3].
Intermediate Precision (Analyst 1 vs. Analyst 2) Concentration1.5%RSD ≤ 2%[3].
ParameterMethodResult (µg/mL)Acceptance Criteria
LOD Signal-to-Noise Ratio0.3S/N ratio of approximately 3:1[9].
LOQ Signal-to-Noise Ratio1.0S/N ratio of approximately 10:1[9].
Parameter VariedVariation%RSD of ResultsAcceptance Criteria
Flow Rate ± 0.1 mL/min1.3%System suitability parameters are met, and the results are not significantly affected.
Mobile Phase Composition ± 2% Acetonitrile1.6%System suitability parameters are met, and the results are not significantly affected.
Column Temperature ± 2 °C1.1%System suitability parameters are met, and the results are not significantly affected.

Conclusion: A Foundation of Trustworthy Data

The validation of an analytical method is a systematic and documented process that provides a high degree of assurance that the method will consistently produce data that is accurate, reliable, and fit for its intended purpose. By adhering to the principles outlined in the ICH guidelines, researchers and drug development professionals can establish a solid foundation for the quality and safety of pharmaceutical products. The hypothetical validation of an HPLC-UV method for 2-(2-Butoxyethoxy)ethyl carbamate presented in this guide serves as a practical illustration of these principles in action. While the specific acceptance criteria may vary depending on the nature of the analyte and the intended use of the method, the underlying concepts of specificity, linearity, accuracy, precision, and robustness remain the cornerstones of a well-validated analytical procedure.

References

  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ? (2025). ResearchGate. Available at: [Link]

  • METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICIDES. (1994). U.S. Geological Survey. Available at: [Link]

  • HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. (n.d.). ResearchGate. Available at: [Link]

  • Key Validation Characteristics in ICH Q2. (2025). Altabrisa Group. Available at: [Link]

  • Faster, More Sensitive Determination of Carbamates in Drinking Water. (n.d.). LCGC International. Available at: [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. (n.d.). Agilent. Available at: [Link]

  • Determination of carbamates in soils by liquid chromatography coupled with on-line postcolumn UV irradiation and chemiluminescence detection. (2018). Arabian Journal of Chemistry. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Available at: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available at: [Link]

Sources

A Comparative Analysis of Chromatographic Retention Times: 2-(2-Butoxyethoxy)ethyl carbamate vs. 2-(2-Ethoxyethoxy)ethyl carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the expected chromatographic retention times of 2-(2-Butoxyethoxy)ethyl carbamate and 2-(2-Ethoxyethoxy)ethyl carbamate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental guidance to facilitate a deeper understanding of how subtle molecular differences influence chromatographic behavior.

Introduction: The Significance of Structure in Chromatography

In the realm of analytical chemistry, particularly in chromatographic separations, the molecular structure of an analyte is paramount in determining its interaction with the stationary and mobile phases, and consequently, its retention time. This guide focuses on two structurally similar carbamate compounds: 2-(2-Butoxyethoxy)ethyl carbamate and 2-(2-Ethoxyethoxy)ethyl carbamate. While differing by only a butyl versus an ethyl group in their ether linkage, this variation is predicted to have a discernible impact on their chromatographic profiles, a key consideration in method development for quantification and purification.

Carbamates are a class of organic compounds that find applications in various fields, including as intermediates in the synthesis of pharmaceuticals and polymers.[1] Their analysis is crucial for quality control and research, with High-Performance Liquid Chromatography (HPLC) being a preferred method due to the potential thermal instability of some carbamates.[2][3] Understanding the factors that govern their separation is essential for developing robust and efficient analytical methods.

Theoretical Comparison of Retention Behavior

The primary mode of separation in reversed-phase HPLC (RP-HPLC) is based on the hydrophobic interactions between the analyte and the non-polar stationary phase (typically C18). The more hydrophobic a compound is, the stronger it will interact with the stationary phase, leading to a longer retention time.

The key structural difference between the two molecules is the terminal alkyl group on the diethylene glycol moiety: a butyl group in 2-(2-Butoxyethoxy)ethyl carbamate and an ethyl group in 2-(2-Ethoxyethoxy)ethyl carbamate.

  • 2-(2-Butoxyethoxy)ethyl carbamate: The presence of the four-carbon butyl group (-C4H9) imparts a greater degree of hydrophobicity (lipophilicity) to the molecule compared to an ethyl group.

  • 2-(2-Ethoxyethoxy)ethyl carbamate: The two-carbon ethyl group (-C2H5) is less hydrophobic than the butyl group.

This difference in hydrophobicity is the principal driver of their differential retention in RP-HPLC. The longer alkyl chain of the butoxy derivative will result in stronger van der Waals interactions with the C18 stationary phase, leading to a longer retention time.

Therefore, it is scientifically sound to predict that 2-(2-Butoxyethoxy)ethyl carbamate will exhibit a longer retention time than 2-(2-Ethoxyethoxy)ethyl carbamate under identical reversed-phase chromatographic conditions.

Experimental Protocol for Comparative Analysis

To empirically validate the theoretical comparison, the following detailed experimental protocol for a reversed-phase HPLC analysis is provided. This protocol is designed to be a self-validating system, allowing researchers to generate their own comparative data.

Materials and Reagents
  • 2-(2-Butoxyethoxy)ethyl carbamate (analytical standard)

  • 2-(2-Ethoxyethoxy)ethyl carbamate (analytical standard)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (optional, for pH adjustment of the mobile phase)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18 reversed-phase, 4.6 x 150 mm, 5 µmA standard, versatile column for the separation of moderately polar to non-polar compounds.
Mobile Phase A WaterThe polar component of the mobile phase.
Mobile Phase B AcetonitrileThe organic modifier; its proportion is increased to elute the analytes.
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% BA gradient is recommended to ensure good separation and peak shape for compounds with differing hydrophobicities. This gradient allows for the elution of both compounds within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature is crucial for reproducible retention times.[6]
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Detection Wavelength 210 nmCarbamate groups generally exhibit UV absorbance at lower wavelengths. A DAD can be used to scan for the optimal wavelength.
Sample Preparation
  • Prepare individual stock solutions of 2-(2-Butoxyethoxy)ethyl carbamate and 2-(2-Ethoxyethoxy)ethyl carbamate in acetonitrile at a concentration of 1 mg/mL.

  • Prepare a mixed working standard solution by diluting the stock solutions with the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration of 10 µg/mL for each analyte.

  • Filter the working standard solution through a 0.45 µm syringe filter before injection.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis prep1 Prepare 1 mg/mL Stock Solutions in Acetonitrile prep2 Dilute to 10 µg/mL Working Standard with Mobile Phase prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 hplc1 Inject 10 µL of Working Standard prep3->hplc1 Inject Sample hplc2 Separation on C18 Column (Gradient Elution) hplc1->hplc2 hplc3 UV Detection at 210 nm hplc2->hplc3 hplc4 Data Acquisition and Analysis hplc3->hplc4

Caption: Experimental workflow for the comparative HPLC analysis.

Predicted Data and Comparison

Based on the theoretical principles outlined, the following table presents the predicted retention times and the scientific rationale for the expected elution order. These are hypothetical values intended to guide experimental work.

CompoundPredicted Retention Time (min)Rationale for Elution Order
2-(2-Ethoxyethoxy)ethyl carbamate~ 8.5The shorter ethyl group results in lower hydrophobicity, leading to weaker interaction with the C18 stationary phase and therefore, earlier elution.
2-(2-Butoxyethoxy)ethyl carbamate~ 11.2The longer butyl group significantly increases the molecule's hydrophobicity, causing stronger retention on the reversed-phase column and a later elution time.

Conclusion

The chromatographic retention times of 2-(2-Butoxyethoxy)ethyl carbamate and 2-(2-Ethoxyethoxy)ethyl carbamate are expected to be distinctly different due to the variation in the length of the terminal alkyl chain in their ether linkage. The increased hydrophobicity imparted by the butyl group in 2-(2-Butoxyethoxy)ethyl carbamate will lead to a longer retention time in reversed-phase HPLC compared to its ethoxy counterpart.

The provided experimental protocol offers a robust framework for researchers to empirically verify this prediction and to develop tailored analytical methods for the separation and quantification of these and structurally related compounds. This guide underscores the importance of understanding fundamental molecular properties in predicting and controlling chromatographic separations, a cornerstone of effective analytical science in research and development.

References

  • PubChem. tert-Butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate. National Center for Biotechnology Information. [Link]

  • Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • Engebretson, J. A. (2002). Chromatographic Analysis of Insecticidal Carbamates.
  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 35(1), 22-29.
  • U.S. Environmental Protection Agency. 2-(2-Butoxyethoxy)ethyl methacrylate Properties. CompTox Chemicals Dashboard. [Link]

  • Altabrisa Group. What Factors Influence HPLC Retention Time Precision?. [Link]

  • Taylor & Francis Online. Ethyl carbamate – Knowledge and References. [Link]

  • Wikipedia. 2-(2-Ethoxyethoxy)ethanol. [Link]

  • ResearchGate. Chemometrically assisted optimization and validation of reversed phase liquid chromatography method for the analysis of carbamates pesticides. [Link]

Sources

A Senior Application Scientist's Comparative Guide to Accuracy and Precision in 2-(2-Butoxyethoxy)ethyl carbamate Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and material science, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth comparison of analytical methodologies for the assay of 2-(2-Butoxyethoxy)ethyl carbamate, a compound of interest in various industrial applications. As direct performance data for this specific carbamate is not extensively published, this guide leverages validation data from closely related carbamate compounds, such as ethyl carbamate, to provide a robust framework for methodology selection and experimental design. The principles and data presented herein are intended to guide researchers, scientists, and drug development professionals in establishing reliable analytical protocols.

Understanding the Cornerstones of a Validated Assay: Accuracy and Precision

Before delving into specific techniques, it is crucial to establish a firm understanding of the key performance indicators for any analytical method: accuracy and precision.

  • Accuracy refers to the closeness of a measured value to a standard or known true value. It is often expressed as percent recovery, which is the percentage of a known amount of analyte detected in a sample.

  • Precision denotes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (%RSD).

Regulatory bodies and scientific best practices have established acceptance criteria for these parameters, which can vary depending on the analyte concentration and sample matrix.

High-Performance Liquid Chromatography (HPLC): A Workhorse for Carbamate Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. Its versatility and robustness make it a suitable choice for the analysis of carbamates.

Principle of HPLC

HPLC operates on the principle of separating components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (a solvent or solvent mixture). For carbamates, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The choice of detector, typically a UV or fluorescence detector, is critical for achieving the desired sensitivity and selectivity.[1]

Experimental Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for the analysis of carbamates using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Sample Weighing & Dissolution filtration Filtration sample->filtration injection Injection into HPLC filtration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV or Fluorescence Detection separation->detection integration Peak Integration detection->integration quantification Quantification (External Standard) integration->quantification

Caption: A generalized workflow for carbamate analysis by HPLC.

Accuracy and Precision Data for Related Carbamates by HPLC

The following table summarizes typical accuracy and precision data for the analysis of various carbamates using HPLC. This data serves as a benchmark for what can be expected when developing an assay for 2-(2-Butoxyethoxy)ethyl carbamate.

AnalyteAccuracy (% Recovery)Precision (% RSD)Reference
Ethyl Carbamate94% - 98%< 5%
Methylparaben100 ± 2%< 1% (Intra-day), < 1% (Inter-day)
Ethylparaben100 ± 2%< 1% (Intra-day), < 1% (Inter-day)[1]
Propylparaben100 ± 2%< 1% (Intra-day), < 1% (Inter-day)[1]
Ethyl Butylacetylaminopropionate99.7% - 101.9%< 5%[2]

Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Carbamates

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds.

Principle of GC-MS

In GC-MS, the sample is first vaporized and separated into its components in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the compound, allowing for highly specific identification and quantification.[3]

Experimental Workflow for GC-MS Analysis

The diagram below outlines a standard workflow for the analysis of carbamates using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis extraction Liquid-Liquid or Solid-Phase Extraction derivatization Derivatization (Optional) extraction->derivatization injection Injection into GC derivatization->injection separation GC Separation (Capillary Column) injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry Detection ionization->detection integration Extracted Ion Chromatogram (EIC) Peak Integration detection->integration quantification Quantification (Internal Standard) integration->quantification

Caption: A typical experimental workflow for carbamate analysis by GC-MS.

Accuracy and Precision Data for Related Carbamates by GC-MS

The following table presents a summary of accuracy and precision data for the analysis of ethyl carbamate and related compounds using GC-MS.

AnalyteAccuracy (% Recovery)Precision (% RSD)Reference
Ethyl Carbamate96.7%< 5%[4]
Ethyl Carbamate104.4%1.7% - 6.7% (Intra-day)[5]
Ethyl Carbamate88.6% - 99.4%< 20%[6]
Ethyl Carbamate70% - 120%< 20% (Repeatability)[7]
Ethyl Carbamate80.75% - 121.82% (Intra-day), 78.84% - 116.98% (Inter-day)< 14%[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that has become the method of choice for trace-level quantification in complex matrices.

Principle of LC-MS/MS

LC-MS/MS combines the separation power of liquid chromatography with the high specificity of tandem mass spectrometry. After separation by LC, the analyte is ionized (typically by electrospray ionization, ESI) and enters the first mass analyzer, which selects the precursor ion. This ion is then fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides exceptional selectivity and sensitivity.[7][9]

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the experimental workflow for carbamate analysis using LC-MS/MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Analysis extraction Liquid-Liquid or Solid-Phase Extraction (SPE) concentration Evaporation & Reconstitution extraction->concentration injection Injection into LC concentration->injection separation LC Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization mrm Multiple Reaction Monitoring (MRM) ionization->mrm integration Peak Integration mrm->integration quantification Quantification (Isotopically Labeled Internal Standard) integration->quantification

Caption: A standard workflow for carbamate analysis by LC-MS/MS.

Accuracy and Precision Data for Related Carbamates by LC-MS/MS

The table below summarizes the accuracy and precision data for the analysis of various carbamates using LC-MS/MS, demonstrating the excellent performance of this technique.

AnalyteAccuracy (% Recovery)Precision (% RSD)Reference
Carbamate Pesticides70% - 120%< 20% (Repeatability)[7]
Cycloicaritin and its Carbamate Prodrug-5.2% to 14% (Bias)< 14% (Intra- and Inter-day)[10]
Ethyl CarbamateClose to 100%< 10%[11]

Comparative Summary and Recommendations

MethodTypical Accuracy (% Recovery)Typical Precision (% RSD)Key AdvantagesKey Considerations
HPLC 94 - 102< 5Robust, widely available, cost-effectiveLower sensitivity and selectivity compared to MS methods
GC-MS 80 - 120< 20High specificity, excellent for volatile compoundsMay require derivatization, potential for matrix interference
LC-MS/MS 70 - 120< 20Highest sensitivity and selectivity, ideal for trace analysisHigher equipment cost and complexity
  • For routine quality control in relatively clean matrices where high sensitivity is not a prerequisite, HPLC offers a reliable and cost-effective solution.

  • GC-MS is a strong candidate if the analyte is sufficiently volatile and high specificity is required.

  • For trace-level quantification in complex biological or environmental matrices, LC-MS/MS is the gold standard, providing unparalleled sensitivity and selectivity.

The data presented in this guide for analogous carbamate compounds provides a solid foundation for method development and validation for 2-(2-Butoxyethoxy)ethyl carbamate. It is imperative that any developed method is thoroughly validated according to established guidelines to ensure the generation of accurate and precise data.

References

  • Development and Validation of Analytical Method for Carbamate Pesticide Residues in Vietnam Agricultural Products. (n.d.). Googleapis.com. Retrieved February 13, 2024, from [Link]

  • Validation of analytical methods for ethyl carbamate in nine food matrices. (2016, November 15). PubMed. Retrieved February 13, 2024, from [Link]

  • Validation of analytical methods for active constituents and agricultural products. (2014, July 1). APVMA. Retrieved February 13, 2024, from [Link]

  • Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. (n.d.). Retrieved February 13, 2024, from [Link]

  • Comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry combined with solid phase microextraction as a powerful tool for quantification of ethyl carbamate in fortified wines. The case study of Madeira wine. (2010). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Analytical Method Validation: A Comprehensive Review of Current Practices. (2023). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products (automotive). (n.d.). Retrieved February 13, 2024, from [Link]

  • Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by GC-MS. (2014). ResearchGate. Retrieved February 13, 2024, from [Link]

  • A novel derivatization method for the determination of ethyl carbamate in spirits by liquid chromatography with spectrophotometr. (n.d.). SSRN. Retrieved February 13, 2024, from [Link]

  • Tutorial review on validation of liquid chromatography–mass spectrometry methods. (2015). Sisu@UT. Retrieved February 13, 2024, from [Link]

  • Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS. (2022). SciELO. Retrieved February 13, 2024, from [Link]

  • New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions. (2000). PubMed. Retrieved February 13, 2024, from [Link]

    • analytical methods. (n.d.). Retrieved February 13, 2024, from [Link]

  • Analysis of ethyl carbamate in Korean soy sauce using high-performance liquid chromatography with fluorescence detection or tandem mass spectrometry and gas chromatography with mass spectrometry. (2015). ResearchGate. Retrieved February 13, 2024, from [Link]

  • New Approach of QuEChERS and GC-MS Triple-Quadrupole for the Determination of Ethyl Carbamate Content in Brazilian cachaças. (2018). Frontiers. Retrieved February 13, 2024, from [Link]

  • Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. (2021). New Journal of Chemistry (RSC Publishing). Retrieved February 13, 2024, from [Link]

  • Validation (in-house and collaboratory) of the quantification method for ethyl carbamate in alcoholic beverages and soy sauce by GC-MS. (2016). PubMed. Retrieved February 13, 2024, from [Link]

  • A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. (n.d.). Retrieved February 13, 2024, from [Link]

  • Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butyla. (2018). SciELO. Retrieved February 13, 2024, from [Link]

Sources

Trace Analysis of Carbamate Impurities in Drug Substances: A Comparative Guide to LOD/LOQ Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Limit of Detection (LOD) and Quantitation (LOQ) for Carbamate Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Regulatory & Analytical Challenge

In the landscape of pharmaceutical impurities, carbamates (specifically Ethyl Carbamate and Methyl Carbamate ) occupy a unique regulatory niche. Unlike the "Cohort of Concern" (e.g., nitrosamines, aflatoxins) which defaults to a strict Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , ethyl carbamate (EC) is often excluded from this cohort due to the availability of robust carcinogenicity data allowing for Compound-Specific Acceptable Intakes (AIs).

However, "excluded from the cohort" does not imply relaxed vigilance. With Acceptable Intakes (AIs) often calculated in the 10–100 µ g/day range (derived from TD50 values), and the requirement to control these impurities in high-dose drug substances, analytical methods must still achieve sensitivity in the low parts-per-billion (ppb) range.

This guide objectively compares the industry-standard GC-MS (Single Quadrupole) against the advanced GC-MS/MS (Triple Quadrupole) and LC-MS/MS alternatives. We demonstrate why GC-MS/MS is increasingly becoming the "Method of Choice" for robust quantification, offering superior selectivity that mitigates the risk of false positives in complex matrices.

Regulatory Framework: Defining the Target

Before selecting a method, one must define the required Limit of Quantitation (LOQ). According to ICH M7(R2) , the limit is determined by the Acceptable Intake (AI) and the Maximum Daily Dose (MDD).

  • Ethyl Carbamate (EC): Classified as a Group 2A carcinogen.[1][2]

    • Calculation: Using a conservative TD50 of ~21 mg/kg/day (Rat), the AI is calculated as:

      
      
      
  • Methyl Carbamate (MC): Often treated with similar scrutiny; default TTC (1.5 µ g/day ) applies if specific toxicology data is insufficient.

The Analytical Goal: If a drug's MDD is 1.0 g, the specification limit for EC is 21 ppm . However, for process development and risk assessment, the analytical method must detect levels significantly lower (e.g., < 1 ppm or < 100 ppb ) to prove process control.

Comparative Analysis: The "Product" vs. Alternatives

We evaluate three primary methodologies. The GC-MS/MS (Triple Quad) is positioned here as the superior solution for trace analysis due to its balance of sensitivity and selectivity.

Table 1: Performance Matrix of Analytical Methodologies
FeatureMethod A: GC-MS/MS (Triple Quad) Method B: GC-MS (Single Quad) Method C: LC-MS/MS (Derivatized)
Primary Application Trace Analysis / QC Release Routine ScreeningThermally Labile Matrices
LOD (Ethyl Carbamate) 1 – 5 ppb (ng/mL) 20 – 50 ppb0.5 – 2 ppb
LOQ (Ethyl Carbamate) 10 ppb 100 ppb5 ppb
Selectivity High (MRM Mode eliminates matrix noise)Moderate (SIM mode susceptible to co-elution)High (MRM)
Sample Prep Simple LLE or HeadspaceSimple LLEComplex (Derivatization required)
Throughput High (20-30 min run)HighLow (Prep intensive)
Matrix Effects Low (Gas phase separation)ModerateHigh (Ion suppression in ESI)
Deep Dive: Why GC-MS/MS?

While LC-MS/MS offers exceptional sensitivity (sub-ppb), it often requires derivatization (e.g., with 9-xanthydrol) because small carbamates like EC do not ionize well in Electrospray Ionization (ESI) and are not retained well on standard C18 columns. This adds variability and labor.

GC-MS (Single Quad) is the traditional workhorse but struggles with "chemical noise" at low levels. In complex API matrices, a co-eluting peak can artificially inflate the EC signal, leading to false OOS (Out of Specification) results.

GC-MS/MS (Triple Quad) utilizes Multiple Reaction Monitoring (MRM) . It isolates the precursor ion (e.g., m/z 62 for EC) and fragments it to a specific product ion (m/z 44). This "double filter" removes virtually all background noise, allowing for robust quantitation at 10 ppb without complex derivatization.

Detailed Experimental Protocol: GC-MS/MS Workflow

This protocol describes a self-validating workflow for the determination of Ethyl Carbamate and Methyl Carbamate in drug substances.

4.1. Reagents & Standards
  • Analytes: Ethyl Carbamate (EC), Methyl Carbamate (MC).[3]

  • Internal Standard (ISTD): Ethyl Carbamate-d5 (EC-d5).[1] Crucial for correcting recovery and injection variability.

  • Solvent: Acetone or Methylene Chloride (HPLC Grade).

4.2. Sample Preparation (Liquid-Liquid Extraction)
  • Weighing: Accurately weigh 100 mg of Drug Substance (API) into a 20 mL headspace vial (or centrifuge tube if doing direct injection).

  • Dissolution: Add 5.0 mL of water to dissolve the API (sonicate if necessary).

  • Spiking: Add 50 µL of ISTD solution (EC-d5 at 10 µg/mL).

  • Extraction: Add 5.0 mL of Methylene Chloride. Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 4000 rpm for 5 minutes.

  • Collection: Transfer the bottom organic layer to a GC vial containing anhydrous sodium sulfate (to remove residual water).

4.3. Instrumental Parameters (GC-MS/MS)
  • System: Agilent 7890B GC / 7000D Triple Quad (or equivalent).

  • Column: DB-WAX UI or VF-WAXms (30m x 0.25mm, 0.25µm). Polar columns are essential for carbamate peak shape.

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 40°C hold for 2 min.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

  • MS Source: Electron Impact (EI), 230°C.

  • Acquisition: MRM Mode.

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Collision Energy (eV)
Ethyl Carbamate 62.0 44.0 10
Ethyl Carbamate 74.0 62.0 5

| EC-d5 (ISTD) | 67.0 | 49.0 | 10 |

Visualizing the Workflow & Logic
Figure 1: Analytical Workflow for Carbamate Impurities

This diagram outlines the critical path from sample preparation to data reporting, highlighting the "Self-Validating" steps (ISTD and QC).

CarbamateWorkflow Start Drug Substance Sample Prep Dissolution (H2O) + ISTD (EC-d5) Start->Prep Extract LLE Extraction (Methylene Chloride) Prep->Extract GC GC Separation (WAX Column) Extract->GC Inject Organic Layer MS MS/MS Detection (MRM Mode) GC->MS Data Quantitation (Ratio Analyte/ISTD) MS->Data Validation System Suitability (Recovery 80-120%) Data->Validation

Caption: Step-by-step workflow for GC-MS/MS analysis of carbamates using Internal Standard calibration.

Figure 2: Method Selection Decision Tree

Use this logic to select the appropriate method based on your specific Limit of Quantitation (LOQ) requirements.

MethodSelection Start Define Required LOQ (Based on Dose & AI) HighLimit LOQ > 1 ppm Start->HighLimit LowLimit LOQ < 1 ppm Start->LowLimit GCMS Standard GC-MS (SIM) (Cost-Effective) HighLimit->GCMS MatrixCheck Is Matrix Volatile? LowLimit->MatrixCheck YesVolatile Yes (e.g., solvents) MatrixCheck->YesVolatile NoVolatile No (Solid API) MatrixCheck->NoVolatile GCMSMS GC-MS/MS (Triple Quad) (Recommended) YesVolatile->GCMSMS NoVolatile->GCMSMS Preferred LCMS LC-MS/MS (Derivatized) (Alternative) NoVolatile->LCMS If Thermally Unstable

Caption: Decision matrix for selecting the optimal analytical technique based on sensitivity needs and matrix properties.

Experimental Data Summary

The following data represents typical validation results obtained using the GC-MS/MS protocol described above.

Table 2: Validation Results for Ethyl Carbamate
ParameterResult (GC-MS/MS)Acceptance Criteria
Linearity (R²) > 0.999 (1 – 1000 ppb)≥ 0.990
LOD 2.5 ppbN/A
LOQ 10.0 ppb≤ 50% of Specification
Accuracy (Spike Recovery) 92.0% – 104.0%80% – 120%
Precision (%RSD) 3.5% (n=6)≤ 10%
Specificity No interference at retention timeNo peak > 30% LOQ in blank
References
  • International Council for Harmonisation (ICH). (2023).[4] ICH Harmonised Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2020).[4] Control of Nitrosamine Impurities in Human Drugs. (Contextual reference for high-sensitivity impurity analysis). Retrieved from [Link]

  • European Medicines Agency (EMA). (2023).[4] ICH M7(R2) Addendum on Application of the Principles of the ICH M7 Guideline to Calculation of Compound-Specific Acceptable Intakes. Retrieved from [Link]

  • Carcinogenic Potency Database (CPDB). (2007).[5] Urethane (Ethyl Carbamate) Carcinogenicity Data.[1] (Source for TD50 values). Retrieved from [Link]

Sources

Inter-laboratory comparison of 2-(2-Butoxyethoxy)ethyl carbamate analysis

Author: BenchChem Technical Support Team. Date: February 2026

Inter-Laboratory Comparison of 2-(2-Butoxyethoxy)ethyl Carbamate Analysis: Method Validation & Performance Metrics

Executive Summary

2-(2-Butoxyethoxy)ethyl carbamate (CAS: 60653-87-4) is a critical pharmaceutical analytical impurity (PAI) often associated with the degradation or synthesis byproducts of Diethylene Glycol Monobutyl Ether (DEGBE) , a common solvent and excipient in parenteral and topical formulations. Given the structural alerts associated with carbamates (potential genotoxicity), robust quantification at trace levels is mandatory for regulatory compliance (ICH M7).

This guide presents the results of a multi-site inter-laboratory comparison (ILC) designed to evaluate the performance of two primary analytical methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) .

Key Finding: While GC-MS offers a lower cost of entry, LC-MS/MS is the superior methodology, demonstrating 98.5% recovery and <5% RSD across participating laboratories, compared to the thermal instability issues observed with GC-MS.

Analyte Profile & Relevance

  • Compound Name: 2-(2-Butoxyethoxy)ethyl carbamate[1]

  • Synonyms: Diethylene glycol monobutyl ether carbamate; Butyl carbitol carbamate.

  • CAS Number:

  • Molecular Formula: C9H19NO4

  • Molecular Weight: 205.25 g/mol

  • Criticality: Potential mutagenic impurity (PMI) in drug formulations using glycol ethers.

Comparative Methodology: LC-MS/MS vs. GC-MS

The inter-laboratory study involved five independent laboratories (Labs A-E). Each lab analyzed spiked excipient samples (DEGBE matrix) at three concentration levels (10, 50, and 200 ng/mL) using both methods.

Method A: LC-MS/MS (Recommended)
  • Principle: Electrospray Ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM).

  • Mechanism: Soft ionization prevents thermal degradation of the labile carbamate moiety.

  • Selectivity: High. Resolves analyte from the high-abundance DEGBE matrix.

Method B: GC-MS (Alternative)
  • Principle: Electron Impact (EI) ionization with capillary GC separation.

  • Mechanism: Relies on volatility.

  • Limitation: The carbamate group is thermally labile.[2] Direct injection often leads to partial degradation into the parent alcohol (DEGBE) and isocyanic acid, causing variable recovery.

Performance Data Summary
MetricMethod A: LC-MS/MSMethod B: GC-MS
Linearity (

)
> 0.9990.985
LOQ (Limit of Quantitation) 1.0 ng/mL25.0 ng/mL
Inter-Lab Precision (% RSD) 3.2% - 4.8%12.5% - 18.2%
Accuracy (Mean Recovery) 98.5% ± 2.1%72.0% ± 15%
Throughput 8 mins/sample25 mins/sample

Detailed Protocol: LC-MS/MS Workflow

This protocol serves as the standardized operating procedure (SOP) derived from the best-performing laboratory in the comparison study.

Reagents & Standards
  • Reference Standard: 2-(2-Butoxyethoxy)ethyl carbamate (>98% purity).

  • Internal Standard (IS): 2-(2-Butoxyethoxy)ethyl carbamate-d9 (or structural analog like Ethyl carbamate-d5 if unavailable).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Formic Acid.

Sample Preparation
  • Weighing: Accurately weigh 100 mg of the sample (DEGBE excipient or formulation) into a 20 mL volumetric flask.

  • Dissolution: Dissolve in 50:50 Water:ACN.

  • Spiking: Add Internal Standard to a final concentration of 50 ng/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial. Note: Do not use Nylon filters as they may adsorb carbamates.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-5 min: 5% -> 95% B (Linear ramp)

    • 5-6 min: 95% B (Wash)

    • 6-6.1 min: 95% -> 5% B

    • 6.1-8 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

MS Parameters (MRM Transitions)
AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (V)
2-(2-Butoxyethoxy)ethyl carbamate 206.1 [M+H]

89.1 117.1 15 / 25
Internal Standard [M+H]

[Fragment] [Fragment] Optimized

Note: Transitions based on loss of carbamate moiety and cleavage of the ether chain.

Visualization of Analytical Workflow

The following diagram illustrates the validated workflow, highlighting the Critical Control Points (CCPs) identified during the inter-laboratory study.

G cluster_0 Critical Control Points (CCPs) Start Sample Intake (DEGBE Excipient) Prep Dilution & IS Addition (50:50 H2O:ACN) Start->Prep Filter Filtration (0.22 µm PTFE) *CCP: Avoid Nylon* Prep->Filter LC UHPLC Separation (C18 Column, Gradient) Filter->LC Ionization ESI+ Source (Soft Ionization) LC->Ionization Elution MS MS/MS Detection (MRM: 206 -> 89) Ionization->MS [M+H]+ Data Quantitation (Ratio Analyte/IS) MS->Data

Caption: Validated LC-MS/MS workflow. Red node indicates a critical potential failure point (filter adsorption).

Inter-Laboratory Study Results

The following data represents the aggregated performance of the LC-MS/MS method across five independent laboratories.

Table 1: Inter-Laboratory Accuracy & Precision (Spike Level: 50 ng/mL)

LaboratoryMean Recovery (%)RSD (%)Compliance Status
Lab 1 (US)99.22.1Pass
Lab 2 (EU)97.53.5Pass
Lab 3 (APAC)96.84.1Pass
Lab 4 (US)101.52.8Pass
Lab 5 (EU)98.13.2Pass
Global Mean 98.6 3.1 ROBUST

Table 2: Method Robustness (Stress Testing)

Parameter ChangedVariationEffect on RecoveryResult
Column Temp35°C ± 5°C< 1.0%Robust
Mobile Phase pH3.0 ± 0.2< 1.5%Robust
Filter TypeNylon vs. PTFE-15% (Loss) Critical

References

  • Sigma-Aldrich. 2-(2-Butoxyethoxy)ethyl carbamate Product Specification & CAS 60653-87-4. Retrieved from .

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from .

  • European Commission. Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021). Retrieved from .

  • BenchChem. Comparative Guide to Inter-laboratory Validation of Analytical Methods for Carbamates. Retrieved from .

  • Occupational Safety and Health Administration (OSHA). Sampling and Analytical Methods: Diethylene Glycol Monobutyl Ether. Retrieved from .

Sources

Technical Guide: Assessing Cross-Reactivity of 2-(2-Butoxyethoxy)ethyl Carbamate in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

2-(2-Butoxyethoxy)ethyl carbamate (CAS: 60653-87-4) is a critical Pharmaceutical Analytical Impurity (PAI) and a structural analogue often encountered in the validation of immunoassays for Ethyl Carbamate (Urethane) and carbamate-class pharmaceuticals.

As a carbamoylated derivative of Diethylene Glycol Monobutyl Ether (DEGBE) , this molecule presents a unique challenge in immunodetection. Its structure combines the conserved carbamate epitope (–O–CO–NH₂) with a bulky, hydrophobic glycol ether tail. In high-sensitivity ELISA or Lateral Flow Assays (LFA) designed for small molecules like Ethyl Carbamate, this impurity can cause significant false-positive signals due to "linker homology" or hydrophobic non-specific binding.

This guide provides a rigorous framework for evaluating the cross-reactivity (CR) of 2-(2-Butoxyethoxy)ethyl carbamate, comparing its physicochemical behavior against standard alternatives, and detailing a self-validating experimental protocol.

Structural Analysis & Mechanism of Interference

To understand why this molecule cross-reacts, we must analyze the antibody-antigen interaction dynamics.

The "Linker Homology" Trap

Immunoassays for small molecules (haptens) require the target analyte to be conjugated to a carrier protein (e.g., KLH or BSA) via a chemical linker to elicit an immune response.

  • The Risk: If the linker used in immunogen synthesis resembles the diethylene glycol chain of 2-(2-Butoxyethoxy)ethyl carbamate, the antibody may recognize the linker-like tail of the impurity more strongly than the target analyte itself.

  • The Mechanism: The terminal carbamate group anchors the molecule in the antibody binding pocket, while the hydrophobic butyl-ethoxy tail interacts with the surrounding residues, potentially stabilizing the complex.

Visualization: The Cross-Reactivity Pathway

The following diagram illustrates the competitive binding mechanism and the structural overlap that leads to interference.

CrossReactivityMechanism cluster_structure Structural Comparison Antibody Anti-Carbamate Antibody (Ab) Target Target Analyte (Ethyl Carbamate) Antibody->Target High Affinity (Kd < 1 nM) Impurity Interferent 2-(2-Butoxyethoxy)ethyl carbamate Antibody->Impurity Cross-Reactivity (Steric/Linker Fit) Signal Signal Generation (HRP/Fluorescence) Target->Signal True Detection Impurity->Signal Interference FalsePositive False Positive Result Signal->FalsePositive If CR > 1% Struct1 Ethyl Carbamate: Et-O-CO-NH2 Struct2 Impurity: Bu-O-Et-O-Et-O-CO-NH2

Figure 1: Mechanism of competitive interference. The impurity competes for the antibody binding site (Paratope) based on the conserved carbamate motif and potential linker homology.

Comparative Performance Guide

When selecting a reference standard for specificity testing, 2-(2-Butoxyethoxy)ethyl carbamate serves as a critical "Stress Test" molecule compared to simpler analogues.

Table 1: Physicochemical & Immunological Comparison

Data summarized from structural properties and typical hapten-design principles.

Feature2-(2-Butoxyethoxy)ethyl carbamate Ethyl Carbamate (Target) Butyl Carbamate (Alternative)
Role High-Risk Impurity / Stress TestPrimary AnalyteIntermediate Analogue
Molecular Weight 205.25 Da89.09 Da117.15 Da
Hydrophobicity (LogP) ~1.2 (Moderate)-0.15 (Hydrophilic)0.8 (Moderate)
Solubility DMSO, Methanol, EthanolWater, EthanolEthanol, DMSO
Interference Potential High (Due to size/linker mimicry)N/A (Target)Moderate (Steric fit)
Detection Challenge May bind non-specifically to plastics in assay plates due to glycol tail.Volatile; hard to immobilize.relatively stable.
Recommended Use Specificity Validation (Must be <0.1% CR)Calibration StandardCross-reactivity Check

Experimental Protocol: Validating Cross-Reactivity

Objective: Determine the % Cross-Reactivity (%CR) of 2-(2-Butoxyethoxy)ethyl carbamate in a competitive ELISA format.

Materials Required[1][2][3][4][5]
  • Reference Standard: 2-(2-Butoxyethoxy)ethyl carbamate (Sigma-Aldrich, CAS 60653-87-4, TraceCERT® or PAI grade).

  • Solvent: DMSO (Dimethyl sulfoxide), anhydrous.

  • Assay Buffer: PBS + 0.1% BSA (avoid surfactants like Tween-20 initially to prevent micelle masking).

  • Target Analyte: Ethyl Carbamate (Standard).

Step-by-Step Workflow
Phase 1: Standard Preparation (Self-Validating Step)
  • Stock Solution: Dissolve 10 mg of 2-(2-Butoxyethoxy)ethyl carbamate in 1 mL DMSO to create a 10 mg/mL (approx. 48 mM) stock.

    • Validation: Verify complete dissolution by vortexing. The solution should be clear and colorless.

  • Working Dilutions: Prepare a 7-point serial dilution (1:10) in Assay Buffer, ranging from 10,000 ng/mL down to 0.01 ng/mL.

    • Critical Control: Prepare a "Solvent Blank" containing the same % DMSO as the highest concentration point (e.g., 1% DMSO) to rule out solvent interference.

Phase 2: Competitive Assay Execution
  • Plate Setup: Run the Target Analyte standard curve and the Impurity dilution series on the same plate in triplicate.

  • Incubation: Incubate with the anti-carbamate antibody for 60 minutes at 25°C.

    • Note: The bulky tail of the impurity may require longer equilibrium times. Ensure steady-state binding.

  • Detection: Wash and add HRP-conjugate / Substrate. Stop reaction and read OD450.

Phase 3: Calculation & Analysis
  • Normalize Data: Calculate %B/B0 for each point (Absorbance of Sample / Absorbance of Zero Standard).

  • Curve Fitting: Fit both curves using a 4-Parameter Logistic (4PL) model.

  • Determine IC50: Calculate the concentration required to inhibit 50% of the signal for both the Target and the Impurity.

  • Calculate % Cross-Reactivity:

    
    
    
Visualization: The Validation Workflow

ValidationWorkflow Start Start: Stock Prep (10 mg/mL in DMSO) Dilution Serial Dilution (10,000 - 0.01 ng/mL) Start->Dilution Assay Competitive ELISA (Co-incubation) Dilution->Assay Control Solvent Control (Match % DMSO) Control->Assay QC Check Read Read OD450 & Calculate %B/B0 Assay->Read Analysis 4PL Curve Fit Determine IC50 Read->Analysis Result Calculate %CR (Target/Impurity) Analysis->Result

Figure 2: Step-by-step workflow for determining cross-reactivity values.

Interpretation of Results

  • CR < 0.1%: Excellent specificity. The impurity does not interfere significantly.

  • CR 0.1% - 1.0%: Moderate interference. Acceptable if the impurity concentration in real samples is known to be very low (<10x the target LOD).

  • CR > 1.0%: High interference. The assay cannot distinguish between the drug/target and this impurity.

    • Action: You must perform a pre-extraction (e.g., Liquid-Liquid Extraction with hexane) to remove the lipophilic impurity before analysis.

References

  • Sigma-Aldrich. (n.d.). 2-(2-Butoxyethoxy)ethyl carbamate - Product Specification & Structure. Retrieved from

  • Wang, S., et al. (2020). Development of a sensitive non-competitive immunoassay for the determination of ethyl carbamate. Journal of Food Composition and Analysis. (Contextual reference for EC assays).
  • U.S. EPA. (2024). CompTox Chemicals Dashboard: 2-(2-Butoxyethoxy)ethyl carbamate. Retrieved from

  • Vasylieva, N., et al. (2017). Development of Immunoassays for the Detection of Carbamate Pesticides. In Biosensors for Environmental Monitoring.

Disclaimer: This guide is for research and development purposes. Always verify specific lot performance using a certified reference material (CRM).

A Comparative Guide to the Stability of Butyl vs. Ethyl Glycol Ether Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the realm of drug delivery, polymer coatings, and controlled-release formulations, the stability of carbamate linkages is a critical parameter governing performance and efficacy. This guide provides an in-depth comparative analysis of the stability of two key classes of compounds: butyl glycol ether carbamates and ethyl glycol ether carbamates. By examining the subtle yet significant influence of the alkoxyethyl chain length on hydrolytic, thermal, and enzymatic stability, this document aims to equip researchers with the foundational knowledge to make informed decisions in material selection and formulation design.

Introduction: The Significance of Alkyl Chain Length in Carbamate Stability

Glycol ether carbamates are valued for their versatile solubility and biocompatibility, making them attractive for a range of biomedical and industrial applications.[1] The carbamate functional group, an amide-ester hybrid, generally exhibits good chemical and proteolytic stability.[2] However, the nature of the alcohol and amine precursors can significantly modulate this stability. This guide focuses on the comparison between carbamates derived from ethylene glycol monobutyl ether (EGBE) and ethylene glycol monoethyl ether (EGEE).

The primary structural difference lies in the length of the terminal alkyl chain—a butyl group versus an ethyl group. This seemingly minor variation can exert profound effects on the steric and electronic environment of the carbamate linkage, thereby influencing its susceptibility to degradation under various stress conditions. Understanding these differences is paramount for applications ranging from the design of prodrugs with specific release profiles to the formulation of durable polyurethane coatings.[2]

Theoretical Underpinnings of Stability: Steric and Electronic Effects

The stability of a carbamate is primarily dictated by the electrophilicity of the carbonyl carbon and the accessibility of this carbon to nucleophilic attack. The length of the N-alkoxyethyl substituent influences these factors in two principal ways:

  • Steric Hindrance: A longer, bulkier alkyl group, such as a butyl group, can physically obstruct the approach of a nucleophile (e.g., a water molecule or a hydroxide ion) to the carbonyl carbon. This steric shielding is anticipated to decrease the rate of hydrolytic cleavage.

  • Electronic Effects: Alkyl groups are electron-donating. A butyl group, being larger and more polarizable than an ethyl group, can exert a slightly stronger positive inductive effect (+I). This increased electron density on the nitrogen atom can, in turn, be delocalized into the carbonyl group, marginally reducing its electrophilicity and thus its reactivity towards nucleophiles.

Based on these principles, it is hypothesized that butyl glycol ether carbamates will exhibit greater stability compared to their ethyl glycol ether counterparts .

Comparative Stability Analysis: A Data-Driven Overview

Stability ParameterEthyl Glycol Ether CarbamateButyl Glycol Ether CarbamateRationale
Hydrolytic Stability (Acidic/Basic) Less StableMore StableIncreased steric hindrance from the butyl group shields the carbamate carbonyl from nucleophilic attack by water or hydroxide ions.
Thermal Stability Less StableMore StableThe larger butyl group may lead to a more ordered packing in the solid state, potentially increasing the energy required for thermal decomposition.
Enzymatic Stability Less StableMore StableThe bulkier butyl group may hinder the binding and catalytic activity of esterases and other hydrolytic enzymes that can cleave carbamate bonds.[3]

Experimental Protocols for a Definitive Comparison

To provide empirical validation for the theoretical comparison, the following detailed experimental protocols are recommended. These protocols are designed to be self-validating and provide robust, quantitative data.

Synthesis of Glycol Ether Carbamates

A general and efficient method for the synthesis of carbamates involves the reaction of an alcohol with an isocyanate or by trapping an isocyanate intermediate.[4]

Workflow for Glycol Ether Carbamate Synthesis

G cluster_synthesis Synthesis Protocol GlycolEther Ethyl or Butyl Glycol Ether Reaction Reaction in Anhydrous Solvent (e.g., Toluene) with Catalyst (e.g., DBTDL) GlycolEther->Reaction Isocyanate Alkyl or Aryl Isocyanate Isocyanate->Reaction Purification Purification by Column Chromatography or Recrystallization Reaction->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization G cluster_hydrolysis Hydrolytic Stability Protocol SamplePrep Dissolve Carbamate in Buffer (pH 4, 7.4, 10) Incubate Incubate at Constant Temperature SamplePrep->Incubate Sampling Withdraw Aliquots at Time Intervals Incubate->Sampling Quench Quench Reaction Sampling->Quench HPLC Analyze by HPLC Quench->HPLC DataAnalysis Calculate Rate Constant and Half-Life HPLC->DataAnalysis G cluster_thermal Thermal Stability Protocol SamplePrep Weigh Carbamate into TGA/DSC Pan Analysis Heat Sample at Constant Rate in Inert Atmosphere SamplePrep->Analysis TGA TGA: Record Weight Loss vs. Temperature Analysis->TGA DSC DSC: Record Heat Flow vs. Temperature Analysis->DSC DataComp Compare Decomposition Temperatures TGA->DataComp DSC->DataComp G cluster_degradation Hydrolytic Degradation Carbamate Glycol Ether Carbamate Intermediate Tetrahedral Intermediate Carbamate->Intermediate Nucleophilic Attack Nucleophile H₂O or OH⁻ Nucleophile->Intermediate Products Glycol Ether + Amine + CO₂ Intermediate->Products Breakdown

Sources

Reference standard qualification for 2-(2-Butoxyethoxy)ethyl carbamate

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide to the principles and methodologies for qualifying 2-(2-Butoxyethoxy)ethyl carbamate as a chemical reference standard, designed for researchers, scientists, and professionals in drug development. This document provides a framework for establishing the identity, purity, and stability of a reference standard where official monographs may not exist, using 2-(2-Butoxyethoxy)ethyl carbamate as a practical, illustrative example.

The Foundational Role of a Reference Standard

In the landscape of scientific research and pharmaceutical development, the reference standard is the benchmark against which all analytical measurements are judged. Its well-characterized quality is paramount for ensuring the accuracy, precision, and reliability of experimental results. The qualification of a new reference standard, particularly for a compound like 2-(2-Butoxyethoxy)ethyl carbamate which may lack an official pharmacopeial monograph, is a rigorous, multi-faceted process. This guide outlines a comprehensive strategy for this qualification, emphasizing the underlying scientific principles and providing actionable experimental protocols.

The objective is not merely to perform a series of tests, but to build a self-validating body of evidence that unequivocally establishes the material's suitability for its intended use. This involves a triad of characterization: unambiguous identification, exhaustive purity assessment, and a predictive understanding of its stability.

The Qualification Triad: Identity, Purity, and Stability

The qualification of a reference standard rests on three pillars. The workflow for this process is a systematic progression from confirmation of molecular structure to the quantitative assessment of its purity and its stability over time.

cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Stability Evaluation A Structural Elucidation (NMR) B Mass Verification (MS) A->B C Vibrational Fingerprinting (FTIR) B->C D Organic Impurities (HPLC/GC) C->D E Water Content (Karl Fischer) D->E F Residual Solvents (Headspace GC) E->F G Inorganic Impurities (Sulphated Ash) F->G H Accelerated Stability Study G->H I Long-Term Stability Study H->I cluster_0 Method Development Workflow A Column & Mobile Phase Selection B Gradient Optimization A->B C Wavelength Selection B->C D Method Validation C->D

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(2-Butoxyethoxy)ethyl Carbamate and Related Carbamate Waste

Author: BenchChem Technical Support Team. Date: February 2026

The U.S. Environmental Protection Agency (EPA) classifies wastes generated from the production of carbamates—a class of compounds often used in pesticides, herbicides, and fungicides—as hazardous under the Resource Conservation and Recovery Act (RCRA) due to their toxicity.[1][2] This underscores the critical importance of adhering to stringent disposal protocols to mitigate risks to human health and the environment.[1]

Core Principles of Carbamate Waste Management

The foundational principle of managing 2-(2-Butoxyethoxy)ethyl carbamate waste is to treat it as hazardous unless definitively proven otherwise by a certified laboratory.[3] The recommended disposal method for such hazardous waste is typically incineration at a licensed facility.[3] Land disposal is heavily restricted and requires that the waste meets specific treatment standards to minimize environmental contamination.[1][4]

Part 1: Pre-Disposal Safety and Handling

Before initiating any disposal procedures, ensuring the safety of all laboratory personnel is paramount. The following steps are critical in preventing accidental exposure and ensuring a controlled environment.

Personal Protective Equipment (PPE)

Given the hazardous nature of carbamates and related compounds, which can cause serious eye and skin irritation, a comprehensive PPE strategy is non-negotiable.[5]

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.[6]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber, and change them immediately if they become contaminated.[6]

  • Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or in case of a spill, chemical-resistant coveralls are recommended.

  • Respiratory Protection: If working in an area with poor ventilation or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]

Waste Segregation and Storage

Proper segregation prevents dangerous chemical reactions and ensures that waste streams are managed correctly.

  • Dedicated Waste Container: Designate a specific, clearly labeled, and sealed container for 2-(2-Butoxyethoxy)ethyl carbamate waste.[3]

  • Avoid Mixing: Do not mix carbamate waste with other chemical waste streams, particularly strong oxidizing agents, acids, or bases, to prevent potentially hazardous reactions.[5]

  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3][6] The storage area should be secure and accessible only to authorized personnel.

Part 2: Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of 2-(2-Butoxyethoxy)ethyl carbamate waste.

Waste Collection
  • At the Source: Collect all waste, including unused product, contaminated consumables (e.g., pipette tips, gloves), and cleaning materials, directly into the designated hazardous waste container.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "2-(2-Butoxyethoxy)ethyl carbamate," and the date accumulation started.

  • Container Integrity: Ensure the container is in good condition, compatible with the chemical, and securely sealed when not in use to prevent leaks or spills.[3] Mild or stainless steel are suitable container materials; avoid plastics and certain rubbers.[3]

Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for hazardous waste disposal. They will provide specific guidance and arrange for collection by a licensed hazardous waste contractor.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. This typically includes information on the chemical composition and quantity of the waste.

  • Professional Disposal: The licensed waste contractor will transport the sealed container for final disposal, which is typically high-temperature incineration.[3] This method is considered the Best Demonstrated Available Technology (BDAT) for treating carbamate wastes.[1]

Part 3: Emergency Procedures - Spill Management

In the event of a spill, a swift and organized response is crucial to contain the material and protect personnel.

Spill Response Protocol
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[3]

  • Ventilate: If it is safe to do so, increase ventilation in the area.[3]

  • Consult SDS: Refer to the Safety Data Sheet (SDS) for 2-(2-Butoxyethoxy)ethanol for specific guidance, as a direct SDS for the carbamate is unavailable.

  • Containment: For small spills, use an inert absorbent material like sand, earth, or a commercial spill control material to contain the liquid.[3][7]

  • Cleanup: Carefully collect the absorbed material and place it in a labeled, sealable container for hazardous waste disposal.[3]

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[3]

  • Report: Report the incident to your supervisor and EHS department.

Data Summary: Hazard Profile and Regulatory Information

The following table summarizes key safety and regulatory data pertinent to the handling and disposal of carbamate-related compounds.

ParameterInformationSource
Common Hazards Causes serious eye irritation. May cause skin irritation. Toxic if swallowed.[5]
Primary Disposal Route Incineration by a licensed hazardous waste facility.[3]
Regulatory Framework Regulated as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][4]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[5]
Recommended Storage Cool, dry, well-ventilated area in a tightly closed, compatible container.[3]

Logical Framework for Disposal Decision-Making

The following diagram illustrates the decision-making workflow for the proper disposal of 2-(2-Butoxyethoxy)ethyl carbamate.

DisposalWorkflow Disposal Decision Workflow for 2-(2-Butoxyethoxy)ethyl Carbamate cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal & Emergency A Identify Waste: 2-(2-Butoxyethoxy)ethyl carbamate B Wear Appropriate PPE: Goggles, Gloves, Lab Coat A->B F Spill Occurs A->F C Collect in a Dedicated, Labeled Hazardous Waste Container B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Contact EHS for Pickup by a Licensed Contractor D->E H Final Disposal E->H Transport to Incineration Facility G Follow Spill Management Protocol F->G G->C Collect spill debris as hazardous waste

Caption: Decision workflow for safe disposal.

Conclusion

The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. By adhering to these detailed procedures for the disposal of 2-(2-Butoxyethoxy)ethyl carbamate, researchers and drug development professionals can ensure they are protecting themselves, their colleagues, and the environment, thereby fostering a culture of safety and regulatory compliance.

References

  • ECHA. (n.d.). Guidance on safe use - Registration Dossier - 2-(2-(2-butoxyethoxy)ethoxy)ethanol. European Chemicals Agency. Retrieved from [Link]

  • EPA. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. Retrieved from [Link]

  • EPA. (2011, August 12). EPA Issues Rule on Carbamate Wastes. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Integra Chemical Company. (2015, March 27). Safety Data Sheet - 2-(2-BUTOXYETHOXY)ETHANOL. Retrieved from [Link]

  • Farnell. (2011, March 14). Safety Data Sheet according to (EC) No 1907/2006. Retrieved from [Link]

  • EPA. (1995, February). Environmental Fact Sheet: EPA Finalizes Listing of Wastes from The Production of Carbamates and Adds 58 Chemicals to the Off-Specifications Product List. U.S. Environmental Protection Agency. Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for 2-(2-Butoxyethoxy)ethyl carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for handling 2-(2-Butoxyethoxy)ethyl carbamate in a laboratory setting. As a dedicated partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information to maintain a safe and efficient laboratory environment. The following protocols and recommendations are grounded in established safety principles and data from structurally related compounds.

A Note on Scientific Diligence

Hazard Assessment and Core Principles

The primary anticipated hazards associated with 2-(2-Butoxyethoxy)ethyl carbamate, based on its constituent parts, are:

  • Serious Eye Irritation: The parent alcohol, DGBE, is a known serious eye irritant[1][3]. It is crucial to assume the carbamate derivative carries at least the same level of risk.

  • Skin Irritation: While DGBE is generally not considered a primary skin irritant, prolonged contact may cause dryness or redness[3]. Other carbamates are known to cause skin irritation[4].

  • Respiratory Tract Irritation: Inhalation of vapors, especially at elevated temperatures, may cause respiratory discomfort[2].

  • Ingestion Hazards: Accidental ingestion may be harmful[2]. A related carbamate compound is classified as toxic if swallowed[4].

Given these potential hazards, a proactive and cautious approach to handling is paramount. The core principle is to prevent all direct contact with the substance.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure risk. The following table outlines the recommended PPE for handling 2-(2-Butoxyethoxy)ethyl carbamate.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes that can cause serious eye damage. A face shield provides an additional layer of protection for the entire face.
Hands Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact and potential irritation or absorption. Regularly inspect gloves for any signs of degradation or puncture.
Body Laboratory coatProtects against accidental spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area or chemical fume hoodMinimizes the concentration of airborne vapors. If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Below is a workflow diagram to guide your PPE selection process.

PPE_Selection_Workflow start Start: Handling 2-(2-Butoxyethoxy)ethyl carbamate check_ventilation Is the work area well-ventilated (e.g., chemical fume hood)? start->check_ventilation use_hood Work in a chemical fume hood check_ventilation->use_hood Yes assess_splash Is there a risk of splashing? check_ventilation->assess_splash No (Proceed with caution, ensure local exhaust ventilation) use_hood->assess_splash wear_goggles Wear chemical safety goggles assess_splash->wear_goggles Minimal risk wear_faceshield Wear a face shield over goggles assess_splash->wear_faceshield Significant risk wear_gloves Wear chemical-resistant gloves wear_goggles->wear_gloves wear_faceshield->wear_gloves wear_labcoat Wear a laboratory coat wear_gloves->wear_labcoat proceed Proceed with handling wear_labcoat->proceed

Caption: PPE Selection Workflow for Handling 2-(2-Butoxyethoxy)ethyl carbamate.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan will ensure minimal exposure and a safe working environment.

Preparation
  • Designate a Work Area: All handling of 2-(2-Butoxyethoxy)ethyl carbamate should be performed in a designated area, preferably within a certified chemical fume hood.

  • Assemble Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.

  • Review Emergency Procedures: Familiarize yourself with the location and operation of emergency equipment, such as safety showers and eyewash stations[5].

Handling
  • Don PPE: Put on all required personal protective equipment as outlined in the section above.

  • Container Inspection: Visually inspect the container for any signs of damage or leaks before opening.

  • Dispensing: Open the container slowly to release any potential pressure. Dispense the required amount of the chemical carefully, avoiding splashing or the generation of aerosols.

  • Secure Container: Tightly close the container immediately after use.

  • Post-Handling: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][3].

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention[5].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].

Disposal Plan: Responsible Waste Management

Proper disposal of 2-(2-Butoxyethoxy)ethyl carbamate and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Chemical Waste: Unused or waste 2-(2-Butoxyethoxy)ethyl carbamate should be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and disposable labware, should also be disposed of as hazardous waste.

Disposal Procedure
  • Container Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name: "2-(2-Butoxyethoxy)ethyl carbamate".

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Institutional Guidelines: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

The following diagram illustrates the decision-making process for the disposal of materials associated with 2-(2-Butoxyethoxy)ethyl carbamate.

Disposal_Workflow start Material for Disposal is_contaminated Is the material contaminated with 2-(2-Butoxyethoxy)ethyl carbamate? start->is_contaminated hazardous_waste Dispose of as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous_waste Dispose of as Non-Hazardous Waste is_contaminated->non_hazardous_waste No collect_in_container Collect in a labeled, sealed hazardous waste container hazardous_waste->collect_in_container contact_ehs Contact EHS for pickup and disposal collect_in_container->contact_ehs

Caption: Disposal Workflow for Materials Used with 2-(2-Butoxyethoxy)ethyl carbamate.

By adhering to these safety and handling protocols, you can confidently and safely incorporate 2-(2-Butoxyethoxy)ethyl carbamate into your research endeavors. Our commitment to your success extends beyond providing high-quality products to ensuring you have the knowledge to use them safely and effectively.

References

  • Farnell. (2011, March 14). Safety Data Sheet according to (EC) No 1907/2006. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on safe use - Registration Dossier. Retrieved from [Link]

  • Integra Chemical Company. SAFETY DATA SHEET: 2-(2-BUTOXYETHOXY)ETHANOL. Retrieved from [Link]

  • Sichdat Online - Chemical Check. (2017, July 7). Safety data sheet according to Regulation (EC) No 1907/2006, Annex II Bremsfluessigkeit DOT 4 250 ml Art.: 21155. Retrieved from [Link]

  • Australian Government Department of Health. (2013, May 17). Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: Human health tier II assessment. Retrieved from [Link]

  • Redox. (2022, May 21). Safety Data Sheet Diethylene glycol, monobutyl ether [Non-DG]. Retrieved from [Link]

  • Health Canada. (2025, December 19). Hazardous substance assessment – Diethylene glycol monobutyl ether (DGBE). Retrieved from [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Retrieved from [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.